18:1 MPB PE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C55H88N2O11P- |
|---|---|
Peso molecular |
984.3 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate |
InChI |
InChI=1S/C55H89N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64)/p-1/b19-17-,20-18-/t50-/m1/s1 |
Clave InChI |
MCPIPHHUFUFPBG-WSPRLCGESA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 MPB PE: A Thiol-Reactive Phospholipid for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE, is a maleimide-functionalized phosphatidylethanolamine (B1630911) derivative that has emerged as a critical tool in the field of drug delivery and bioconjugation.[1] Its unique chemical structure, featuring a thiol-reactive maleimide (B117702) group, enables the covalent attachment of sulfhydryl-containing biomolecules, such as peptides and proteins, to the surface of liposomes and other lipid-based nanoparticles.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of its utility in research and development.
Introduction to this compound
This compound is a synthetic phospholipid characterized by a phosphoethanolamine headgroup linked to two oleic acid tails and further modified with a phenyl maleimide group.[2][3] The defining feature of this lipid is the maleimide moiety, which is a highly reactive electrophile that specifically and efficiently forms stable thioether bonds with sulfhydryl (thiol) groups found in cysteine residues of peptides and proteins.[4] This thiol-reactive property makes this compound an invaluable tool for the surface functionalization of lipid nanocarriers.
The incorporation of this compound into a lipid bilayer allows for the precise orientation and attachment of targeting ligands, antibodies, or other bioactive molecules to the exterior of liposomes.[1] This capability is fundamental to the development of targeted drug delivery systems, which aim to enhance therapeutic efficacy while minimizing off-target side effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | [1][5] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1][5] |
| Molecular Weight | 1007.26 g/mol | [1][5] |
| CAS Number | 384835-49-8 | [1][5] |
| Appearance | Powder | [1] |
| Purity | >99% | [6] |
| Storage Temperature | -20°C | [6] |
| Solubility | Soluble in chloroform (B151607) | [1] |
Data Presentation: Quantitative Analysis of this compound Applications
The following tables summarize quantitative data from studies utilizing maleimide-functionalized liposomes, demonstrating the impact of this compound on formulation characteristics and performance.
Table 3.1: Physicochemical Characterization of Maleimide-Functionalized Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes (Lip) | ~100 | < 0.2 | -22.2 | [7] |
| Maleimide-Liposomes (M-Lip) | ~100 | < 0.2 | -39.0 | [7] |
| Extruded Liposomes | 132 ± 0.3 | 0.078 ± 0.021 | -26.4 ± 0.1 | [2] |
| Extruded Peptidoliposomes | 138 ± 0.9 | 0.131 ± 0.015 | -25.77 ± 0.49 | [2] |
Data from multiple sources are presented to illustrate typical values. Exact values will vary based on lipid composition and preparation methods.
Table 3.2: Conjugation Efficiency and Stability
| Parameter | Value | Conditions | Reference |
| Conjugation Yield | 74-92% | [18F]thiol to maleimide-PEG liposome (B1194612) | [3] |
| Conjugation Efficiency | >95% | 5'-SH-CpG-ODN to MPB-PE | [8] |
| Formulation Stability | No change in particle size after 1 week at 4°C | Doxorubicin-loaded liposomes | [7] |
| Conjugate Stability | Half-life of over two years for ring-opened product | N-substituted succinimide (B58015) thioethers | [9] |
Table 3.3: Impact of MPB PE on Drug Release and Cellular Uptake
| Formulation | Drug Release at 72h (%) | Cellular Uptake Enhancement | Reference |
| Doxorubicin Liposomes (Lip/Dox) | ~35% | - | [7] |
| Maleimide-Liposomes (M-Lip/Dox) | ~35% | Enhanced compared to Lip/Dox | [7] |
| Carboxyfluorescein (CF) Release | Dependent on MPB-PE concentration (1-5 mol%) | - | [10] |
Experimental Protocols
Preparation of Liposomes Containing this compound
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of 55:40:5 of primary phospholipid:cholesterol:this compound) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to extrusion.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.
-
The resulting liposome solution should appear translucent.[5]
-
Maleimide-Thiol Conjugation of Peptides to Liposomes
This protocol outlines the covalent attachment of a cysteine-containing peptide to the surface of pre-formed this compound-containing liposomes.
Materials:
-
This compound-containing liposomes (prepared as in section 4.1)
-
Cysteine-containing peptide
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Peptide Preparation (if necessary):
-
If the peptide's cysteine residue is in a disulfide bond, it must be reduced.
-
Dissolve the peptide in the conjugation buffer and add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 20-30 minutes.
-
-
Conjugation Reaction:
-
Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 to 20:1 maleimide:peptide).
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unconjugated peptide from the peptide-liposome conjugate using size-exclusion chromatography.
-
Equilibrate the column with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the liposomes. The liposomes will elute in the void volume.
-
Monitor the fractions for lipid content (e.g., by light scattering) and peptide content (e.g., by absorbance at 280 nm).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in intracellular signaling pathways, it is a crucial component in constructing systems that are. Phospholipids (B1166683), in general, are integral to cell signaling, acting as precursors for second messengers like IP3 and DAG.[11][12][13] this compound's role is to anchor targeting moieties that can interact with specific cell surface receptors, thereby initiating a signaling cascade.
Caption: Role of this compound in targeted drug delivery.
Caption: Liposome preparation and conjugation workflow.
Caption: The maleimide-thiol conjugation reaction.
Conclusion
This compound is a versatile and indispensable tool for researchers in drug delivery and related fields. Its ability to facilitate the stable and specific conjugation of biomolecules to lipid surfaces has significantly advanced the development of targeted therapies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various research applications. As the demand for more sophisticated and targeted drug delivery systems grows, the importance of functionalized lipids like this compound will undoubtedly continue to increase.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 12. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a maleimide-functionalized phospholipid derivative that serves as a critical tool in the field of bioconjugation, particularly for the surface modification of liposomes and other lipid-based nanoparticles.[1][2][3] Its unique structure, comprising a hydrophilic headgroup containing a reactive maleimide (B117702) moiety and a hydrophobic tail composed of two oleoyl (B10858665) chains, allows for its stable incorporation into lipid bilayers. The maleimide group provides a highly specific reactive site for the covalent attachment of thiol-containing molecules, such as peptides, proteins, antibodies, and nucleic acids, enabling the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomedicines.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is an amphiphilic molecule with a well-defined chemical structure that dictates its function as a bioconjugation reagent.
Chemical Structure:
-
Lipid Anchor: The molecule is built upon a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) backbone. The two oleic acid (18:1) chains are unsaturated, which imparts fluidity to the lipid bilayer into which it is incorporated.
-
Linker: A 4-(p-maleimidophenyl)butyramide (MPB) linker is attached to the amine of the phosphoethanolamine headgroup.
-
Reactive Group: The terminal maleimide group is an α,β-unsaturated carbonyl compound that readily and specifically reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[3]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | [1] |
| CAS Number | 384835-49-8 | [1] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1] |
| Molecular Weight | 1007.26 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in chloroform (B151607) and other organic solvents | [1] |
| Storage | -20°C | [1] |
| Shelf Life | At least 1 year at -20°C | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-containing liposomes and their subsequent conjugation with thiol-containing biomolecules.
Preparation of Maleimide-Functionalized Liposomes by Extrusion
The thin-film hydration followed by extrusion method is a common and reliable technique for producing unilamellar liposomes with a defined size distribution.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
This compound
-
Cholesterol (optional, for modulating membrane rigidity)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid mixture.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the hydrated lipid suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.
-
The resulting solution contains unilamellar liposomes with surface-exposed maleimide groups.
-
Bioconjugation of Thiol-Containing Molecules to Maleimide-Functionalized Liposomes
The maleimide groups on the liposome (B1194612) surface readily react with the free sulfhydryl groups of biomolecules.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column for purification
Protocol:
-
Reaction Setup:
-
Add the thiol-containing biomolecule to the maleimide-functionalized liposome suspension in the reaction buffer. A typical molar ratio of maleimide to thiol is 1.5:1 to ensure complete reaction of the thiol.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the conjugated liposomes from unreacted biomolecules and quenching reagent using size-exclusion chromatography (e.g., Sepharose CL-4B column). The liposomes will elute in the void volume.
-
-
Characterization:
-
Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency.
-
Quantification of Surface Maleimide Groups using Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to indirectly quantify the number of reactive maleimide groups on the liposome surface.
Protocol:
-
React a known concentration of the maleimide-functionalized liposomes with an excess of a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
After the reaction is complete, add Ellman's reagent to the solution.
-
The unreacted thiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
-
By measuring the absorbance at 412 nm and comparing it to a standard curve of the thiol compound, the amount of unreacted thiol can be determined.
-
The amount of reacted thiol, which corresponds to the amount of reactive maleimide groups, can then be calculated by subtraction.
Key Properties and Considerations
Reactivity and Stability
The reaction of the maleimide group of this compound with thiols is highly specific and efficient under physiological conditions (pH 6.5-7.5). The resulting thioether bond is generally stable. However, the maleimide ring itself can undergo hydrolysis, especially at alkaline pH, which would render it inactive for conjugation. Therefore, it is recommended to use freshly prepared maleimide-functionalized liposomes for bioconjugation reactions. The stability of the maleimide-thiol adduct can also be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols.
Table 2: General Reaction Kinetics and Stability of Maleimide-Thiol Conjugates
| Parameter | Value/Observation | Note |
| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Maleimide Hydrolysis | Increases with increasing pH | More stable at neutral to slightly acidic pH. |
| Thioether Bond Stability | Generally stable | Can undergo retro-Michael reaction in the presence of excess thiols. |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the preparation of maleimide-functionalized liposomes.
Caption: Workflow for bioconjugation to maleimide-functionalized liposomes.
Conclusion
This compound is a versatile and indispensable tool for the development of functionalized lipid nanoparticles. Its well-defined chemical structure and specific reactivity with thiols allow for the precise engineering of liposomal surfaces for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. By following the detailed protocols and considering the key properties outlined in this guide, researchers can effectively utilize this compound to advance their scientific endeavors.
References
An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DOPE) for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as MPB-DOPE or 18:1 MPB PE, is a maleimide-functionalized phospholipid that has emerged as a critical component in the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a hydrophilic headgroup modified with a reactive maleimide (B117702) moiety, allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This guide provides a comprehensive technical overview of MPB-DOPE, including its chemical properties, applications in drug delivery, and detailed experimental protocols for its use.
The maleimide group is a thiol-reactive moiety that serves as a good electrophile, enabling the formation of stable thioether bonds with sulfhydryl groups present in cysteine residues of proteins and peptides.[3] This specific and efficient conjugation chemistry is a cornerstone of its utility in creating targeted nanocarriers that can selectively bind to and deliver therapeutic payloads to specific cell types or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects. The therapeutic potential of maleimide-functionalized liposomes has been demonstrated in various applications, including anticancer therapy and antiviral treatments.[4]
Chemical Structure and Properties
MPB-DOPE is an amphiphilic molecule with a molecular formula of C55H88N2O11PNa and a molecular weight of 1007.26 g/mol .[2] Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The primary amine of the phosphoethanolamine is further derivatized with a 4-(p-maleimidophenyl)butyramide linker.
Key Structural Features:
-
Lipid Anchor: The 1,2-dioleoyl (DOPE) portion of the molecule provides a stable lipid anchor for incorporation into the lipid bilayer of liposomes. The two oleoyl (B10858665) chains are unsaturated, which contributes to a lower phase transition temperature and increased fluidity of the lipid membrane.
-
Linker: The 4-(p-maleimidophenyl)butyramide linker connects the reactive maleimide group to the phosphoethanolamine headgroup.
-
Reactive Moiety: The maleimide group is the functional component that enables covalent conjugation with thiol-containing molecules.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C55H88N2O11PNa | [2] |
| Molecular Weight | 1007.26 g/mol | [2] |
| Physical Form | Chloroform (B151607) solution | [5] |
| Storage | -20°C | [2] |
| Purity | >99% | [2] |
| Solubility | Soluble in chloroform and other organic solvents |
Applications in Targeted Drug Delivery
The primary application of MPB-DOPE is in the preparation of functionalized liposomes for targeted drug delivery. By incorporating a small molar percentage of MPB-DOPE into a liposomal formulation, the resulting vesicles will have maleimide groups exposed on their surface. These reactive groups can then be used to attach targeting ligands.
Mechanism of Action:
The maleimide group reacts with the sulfhydryl group of a cysteine residue in a protein or peptide via a Michael addition reaction. This reaction is highly specific and proceeds efficiently at physiological pH, resulting in a stable covalent bond. This allows for the precise orientation and attachment of targeting moieties on the liposome (B1194612) surface, which can enhance binding to specific receptors on target cells, leading to increased cellular uptake and localized drug delivery.[3]
Therapeutic Areas of Investigation:
-
Oncology: Maleimide-functionalized liposomes have been extensively studied for the targeted delivery of chemotherapeutic agents to cancer cells.[3] By conjugating antibodies or peptides that recognize tumor-specific antigens, the systemic toxicity of anticancer drugs can be reduced while increasing their concentration at the tumor site.
-
Antiviral Therapy: These functionalized liposomes are also being explored as platforms for antiviral agents, where they can be decorated with peptides that bind to viral proteins, thereby inhibiting viral entry into host cells.[4]
-
Gene Delivery: Cationic liposomes containing MPB-DOPE can be used to deliver nucleic acids (e.g., siRNA, mRNA) to specific cells.
Quantitative Data on MPB-DOPE Containing Liposomes
The physicochemical characteristics of liposomes are critical for their in vivo performance. The inclusion of MPB-DOPE can influence these properties. The following tables summarize representative quantitative data from studies utilizing maleimide-functionalized liposomes.
Table 1: Particle Size and Zeta Potential of Maleimide-Functionalized Liposomes
| Liposome Formulation (Molar Ratio) | Drug Loaded | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| GGLG/cholesterol/PEG5000-DSPE/maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03) | Doxorubicin | ~120 | < 0.2 | Not Reported | [6] |
| DDA/TDB/Cholesterol/MPB-DOPE (example) | Not Applicable | 100 - 200 | < 0.3 | Variable | |
| DOPE/CHEMS/DSPE-PEG2000-Maleimide | Docetaxel | 150 - 200 | < 0.2 | -20 to -40 |
Note: Specific values can vary significantly based on the overall lipid composition, preparation method, and drug loading.
Table 2: Drug Encapsulation Efficiency and Release
| Liposome Formulation | Drug | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Maleimide-functionalized liposomes | Doxorubicin | > 90% | Sustained release over 48 hours at pH 6.8 | [4] |
| pH-sensitive immunoliposomes (DOPE/CHEMS-based) | Docetaxel | ~70-80% | Higher release at acidic pH (simulating tumor microenvironment) | [7] |
Experimental Protocols
Preparation of MPB-DOPE Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[2][8][9]
Materials:
-
Primary lipids (e.g., DOPC, DSPC, Cholesterol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DOPE)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipids and MPB-DOPE (typically 0.5-5 mol%) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.
-
Film Drying: To ensure complete removal of the organic solvent, the flask can be placed under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in the buffer prior to hydration. The hydration process should be carried out at a temperature above the lipid phase transition temperature with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically performed 10-20 times.
-
Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Characterization of Maleimide-Functionalized Liposomes
5.2.1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. Laser Doppler Velocimetry is used to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomal dispersion.
-
Procedure:
-
Dilute the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and zeta potential. Measurements should be performed in triplicate.
-
5.2.2. Determination of Drug Encapsulation Efficiency
-
Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
-
Procedure:
-
Separate the liposome-encapsulated drug from the free drug using a suitable method (e.g., mini-spin column, dialysis).
-
Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.
-
Quantify the concentration of the drug in the liposomal fraction and the total drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
Diagram 1: Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing MPB-DOPE liposomes.
Diagram 2: Surface Functionalization and Targeted Delivery
Caption: Functionalization and targeting mechanism.
Conclusion
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-DOPE) is a valuable tool in the field of drug delivery, enabling the development of sophisticated, targeted nanomedicines. Its ability to facilitate the covalent attachment of targeting ligands to liposome surfaces offers a robust strategy for enhancing drug accumulation at disease sites while minimizing systemic toxicity. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize MPB-DOPE in their formulation development efforts. As the demand for precision medicine grows, the importance of functionalized lipids like MPB-DOPE in creating next-generation drug delivery systems will undoubtedly continue to increase.
References
- 1. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide-Functionalized Lipids for Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Maleimide-functionalized lipids are indispensable tools in modern bioconjugation and drug delivery research. Their ability to form stable, covalent bonds with thiol-containing molecules via the highly efficient Michael addition reaction makes them ideal for surface functionalizing liposomes and other lipid-based nanoparticles. This guide provides a comprehensive technical overview of maleimide-functionalized lipids, detailing their core properties, summarizing key quantitative data, and offering detailed experimental protocols for their application. Furthermore, it visualizes critical workflows and pathways to facilitate a deeper understanding of their utility in developing targeted therapeutics, advanced diagnostics, and novel research agents.
Introduction to Maleimide-Functionalized Lipids
Maleimide-functionalized lipids are amphiphilic molecules consisting of a lipid anchor (such as DSPE or DOPE), a hydrophilic spacer (often polyethylene (B3416737) glycol, PEG), and a reactive maleimide (B117702) headgroup.[1][2] The lipid anchor facilitates incorporation into lipid bilayers, forming the structural basis of liposomes and lipid nanoparticles. The PEG spacer provides a hydrophilic shield, which can reduce non-specific protein binding and prolong circulation times in vivo—a "stealth" property crucial for drug delivery applications.[2]
The key feature is the maleimide group, an unsaturated imide that reacts specifically and efficiently with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[3] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond, making it a cornerstone of "click chemistry".[4][5] This robust conjugation strategy is widely employed to attach targeting ligands—such as antibodies, peptides, and aptamers—to the surface of lipid nanoparticles, thereby enabling targeted drug delivery to specific cells or tissues.[2][6]
Commonly used maleimide-functionalized lipids include:
-
DSPE-PEG-Maleimide: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) conjugated to polyethylene glycol with a terminal maleimide group. It is one of the most frequently used for creating stable, long-circulating targeted liposomes.[6]
-
DOPE-Maleimide: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) with a maleimide headgroup, often used in formulations where membrane fusion or endosomal escape is desired.
-
MPB-DSPE: N-(4-(p-maleimidophenyl)butyryl)-1,2-distearoylphosphatidylethanolamine, another variant for surface functionalization.[7]
The Maleimide-Thiol Conjugation Reaction
The cornerstone of the utility of these lipids is the maleimide-thiol "click" reaction.
Mechanism of Action
The reaction is a Michael addition where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[4] This forms a stable, covalent thioether linkage. The reaction is highly selective for thiols at a pH range of 6.5-7.5.[5] Below pH 6.5, the reaction slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and primary amines can begin to compete with thiols for reaction.[5][8]
Figure 1: Simplified workflow of the Maleimide-Thiol conjugation reaction.
Potential Side Reactions
While highly efficient, researchers must be aware of potential side reactions:
-
Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid derivative.[5] It is therefore recommended to use freshly prepared maleimide solutions and maintain pH control.[5]
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides.[5] Using degassed buffers and inert gas (nitrogen or argon) can mitigate this.[5]
-
Thiazine (B8601807) Rearrangement: When conjugation occurs at an N-terminal cysteine, an intramolecular rearrangement can occur, forming a thiazine structure.[4]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters to aid in the design and optimization of experiments involving maleimide-functionalized lipids.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and amine reactivity. | [5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow hydrolysis during long incubations. | [9] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of maleimide is often used to drive the reaction. Optimal ratio depends on steric hindrance and the specific reactants. For peptides like cRGDfK, a 2:1 ratio was optimal, while for larger nanobodies, a 5:1 ratio was better. | [8][9][10] |
| Reaction Time | 30 min to 16 hours | Typically reaches high efficiency within 2 hours. Longer times may not significantly increase yield and can increase hydrolysis. | [7][9] |
Table 2: Stability and Efficiency of Maleimide-Functionalized Liposomes
| Parameter | Observation | Conditions | Reference(s) |
| Maleimide Activity (Pre-insertion) | 63% active post-formation, dropping to 32% after purification. | DSPE-PEG2000-Mal included during liposome (B1194612) formation. | [11][12] |
| Maleimide Activity (Post-insertion) | 76% active post-formation and purification. | DSPE-PEG2000-Mal micelles are added to pre-formed liposomes. | [11][13][12] |
| Conjugation Efficiency (Peptide) | 84 ± 4% | cRGDfK peptide to PLGA nanoparticles; Maleimide:Thiol ratio of 2:1 for 30 min at RT. | [9][10] |
| Conjugation Efficiency (Nanobody) | 58 ± 12% | 11A4 nanobody to PLGA nanoparticles; Maleimide:Protein ratio of 5:1 for 2 hours at RT. | [9][10] |
| Drug Encapsulation Efficiency | ~98% (Doxorubicin) | Liposomes modified with 0.3 mol% maleimide-PEG. | [3] |
| In Vitro Cellular Uptake | ≥2-fold increase | Maleimide-modified liposomes vs. unmodified liposomes in HeLa, HCC1954, and MDA-MB-468 cells. | [14] |
Key Experimental Protocols
This section provides detailed methodologies for common applications of maleimide-functionalized lipids.
Protocol 1: Formulation of Maleimide-Functionalized Liposomes (Thin-Film Hydration)
This protocol describes the standard thin-film hydration method followed by extrusion to create unilamellar vesicles with surface-exposed maleimide groups.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS or HBS, pH 7.4, degassed)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and maleimide-functionalized lipid in the chloroform/methanol solvent. A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:DSPE-PEG-Maleimide).
-
Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed in a water bath (set above the lipid transition temperature, e.g., 60-65°C for DSPC) under reduced pressure.
-
Continue evaporation until a thin, uniform lipid film is formed on the flask wall and all solvent is removed.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove residual solvent.[15]
-
-
Hydration:
-
Warm the degassed hydration buffer to the same temperature as the water bath used for film formation.
-
Add the warm buffer to the flask containing the dried lipid film.
-
Hydrate the film by gentle rotation for 1-2 hours above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder to maintain the temperature above the lipid phase transition.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.[16]
-
-
Purification and Storage:
-
To remove unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified by size exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis.[7]
-
Store the final maleimide-liposome formulation at 4°C under an inert atmosphere (e.g., argon) and use promptly, ideally within a few days, to minimize hydrolysis of the maleimide group.[3]
-
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. liposomes.ca [liposomes.ca]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18:1 MPB PE: A Thiol-Reactive Phospholipid for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 18:1 MPB PE, a maleimide-functionalized phosphatidylethanolamine (B1630911) derivative. It details its chemical identity, physicochemical properties, and its critical role in the development of targeted drug delivery systems and other bioconjugation applications. This document consolidates key experimental protocols for the preparation and characterization of this compound-containing liposomes, presents quantitative data from various studies, and illustrates the underlying mechanisms of its application through detailed diagrams. The focus is on providing researchers and drug development professionals with the essential knowledge to effectively utilize this versatile lipid in their work.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as this compound, is a synthetic phospholipid that has garnered significant attention in the fields of drug delivery, bioconjugation, and membrane biophysics. Its unique structure, which combines the biocompatible scaffold of a naturally occurring phospholipid with a highly reactive maleimide (B117702) headgroup, makes it an invaluable tool for covalently attaching thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid bilayers.[1][2] This targeted functionalization is a cornerstone of modern drug delivery strategies, enabling the development of liposomes and other lipid-based nanoparticles that can actively target specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[3][4][5]
The maleimide group's specificity for sulfhydryl groups (thiols) allows for controlled and efficient conjugation under physiological conditions.[2] This has been extensively exploited to create targeted liposomal drug carriers, to study protein-membrane interactions, and to assemble complex biomolecular structures.[5][6][7] Understanding the properties and applications of this compound is therefore crucial for researchers working on the cutting edge of nanomedicine and biotechnology.
Chemical Identity and Physicochemical Properties
Synonyms and CAS Number
-
Systematic Name: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[8]
-
Common Abbreviations: this compound
-
Other Synonyms:
-
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[9]
-
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate (B84403) sodium[10]
-
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate[10]
-
-
CAS Number: 384835-49-8[8]
Physicochemical Data
The physicochemical properties of this compound and liposomes incorporating this lipid are critical for their formulation and application. The following table summarizes key quantitative data from various studies.
| Property | Value | Lipid Composition / Conditions | Reference |
| Molecular Weight | 1007.26 g/mol (sodium salt) | N/A | [8] |
| Liposome (B1194612) Size (Diameter) | ~75 nm | DPPC, cholesterol, and DSPE-PEG2000 (61:30:9 molar ratio) with maleimide-PEG liposome | [2] |
| 100-120 nm | GGLG/cholesterol/PEG5000-DSPE/maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03 molar ratio) | [3] | |
| Zeta Potential | -20 mV to -30 mV | POPC/MPB-PE/Cholesterol liposomes with varying MPB-PE content (2.5-5 mol%) | [11] |
| -10 mV to -20 mV | GGLG/cholesterol/PEG5000-DSPE/maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03 molar ratio) | [3] | |
| Drug Encapsulation Efficiency | Not significantly affected by 0.3 mol% maleimide | Doxorubicin in GGLG/cholesterol/PEG5000-DSPE liposomes | [3] |
| Thiol-Maleimide Conjugation Yield | 74-92% | Conjugation of an [18F]-labeled thiol to a maleimide-PEG liposome | [2] |
| Active Maleimide Groups (Post-insertion) | 76% | DSPE-PEG2000-Mal inserted into pre-formed liposomes | [5] |
| Active Maleimide Groups (Pre-insertion) | 32% (after purification) | DSPE-PEG2000-Mal included during liposome formation | [5] |
Applications in Research and Drug Development
The primary application of this compound is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.
Targeted Drug Delivery
By incorporating this compound into liposomes, targeting ligands such as antibodies, antibody fragments, peptides, or other proteins with available thiol groups can be covalently attached to the liposome surface.[2] These functionalized liposomes can then specifically bind to and be internalized by cells that express the corresponding receptors, leading to enhanced drug delivery to the target site and reduced systemic toxicity.[3][12]
Studying Protein-Membrane Interactions
This compound is utilized to anchor cysteine-containing proteins or peptides to the surface of liposomes in a controlled orientation.[7] This allows for the investigation of protein-membrane interactions, such as membrane fusion events mediated by specific protein domains, without the complexities of transmembrane protein reconstitution.[7]
Assembly of Biomolecular Nanostructures
The specific and covalent nature of the thiol-maleimide linkage makes this compound suitable for the precise assembly of DNA-lipid conjugates.[9] These conjugates can be used to create programmable, self-assembling nanostructures where liposomes are positioned with high precision on DNA templates.[9]
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound using the lipid film hydration and extrusion method.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids, including this compound (typically 1-5 mol%), dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The buffer should contain the drug to be encapsulated if using a passive loading method.
-
The hydration process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The extrusion is typically performed 10-20 times using a hand-held extruder or a high-pressure extrusion device.
-
-
Purification:
-
Remove any unencapsulated drug or other solutes by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Thiol-Maleimide Conjugation to Liposomes
This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of maleimide-functionalized liposomes.
-
Preparation of Thiolated Molecule:
-
If the thiol group on the molecule is protected or in a disulfide bond, it must be reduced. This can be achieved by treating the molecule with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Remove the excess reducing agent immediately before conjugation, for example, by using a desalting column.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the freshly reduced thiol-containing molecule in a buffer with a pH between 6.5 and 7.5.
-
Allow the reaction to proceed at room temperature for several hours or overnight at 4°C with gentle mixing.
-
The molar ratio of the thiol-containing molecule to the maleimide lipid should be optimized for the specific application.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the conjugated liposomes from unreacted molecules and quenching agent using size exclusion chromatography or dialysis.
-
Characterization of Functionalized Liposomes
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes.
-
Conjugation Efficiency: The efficiency of the conjugation reaction can be quantified by measuring the amount of unreacted thiol-containing molecule in the supernatant after separating the liposomes, or by using analytical techniques like HPLC.
-
Drug Loading and Release: The amount of encapsulated drug is determined by lysing the liposomes with a detergent and quantifying the drug concentration using techniques such as UV-Vis spectroscopy or HPLC.[13] Drug release kinetics can be studied using a dialysis method.[13]
Signaling Pathways and Cellular Interaction
While this compound is not a signaling molecule in the classical sense, its incorporation into liposomes facilitates interactions with cells that can trigger specific cellular uptake pathways. The maleimide group on the liposome surface can react with thiol groups present on cell surface proteins, initiating a process that has been termed "thiol-mediated transport". This interaction can lead to enhanced cellular uptake of the liposomes compared to their non-functionalized counterparts.[10]
The cellular internalization of maleimide-modified liposomes can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the cell type and the overall liposome composition. Interestingly, evidence suggests that thiol-mediated uptake may also involve energy-independent membrane trafficking, providing an alternative route for cellular entry.
Visualizations
Thiol-Maleimide Conjugation Workflow
Caption: Workflow of thiol-maleimide conjugation to a liposome surface.
Cellular Uptake Pathway of Maleimide-Functionalized Liposomes
References
- 1. ovid.com [ovid.com]
- 2. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphatidylethanolamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphatidylethanolamine (B1630911) (PE) and its key derivatives. It covers their core structure, biosynthesis, signaling functions, and roles in various cellular processes and disease states. Detailed experimental protocols and quantitative data are presented to support research and development efforts in this critical area of lipid biology.
Chapter 1: The Core Molecule - Phosphatidylethanolamine (PE)
Phosphatidylethanolamine (PE) is a vital glycerophospholipid and a fundamental component of biological membranes in all living cells.[1][2][3] It is the second most abundant phospholipid in mammalian cells, typically constituting 15-25% of the total phospholipid content.[4][5] Structurally, PE is composed of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a characteristic ethanolamine (B43304) head group.[1][][7]
This structure gives PE a conical molecular geometry, which is distinct from the cylindrical shape of phosphatidylcholine (PC).[] This "cone" shape is critical for inducing negative membrane curvature, a biophysical property essential for dynamic cellular processes like membrane fusion, fission, budding, and endocytosis.[4][] PE is predominantly found on the inner leaflet of the plasma membrane and is particularly enriched in the inner mitochondrial membrane, where it plays a crucial role in oxidative phosphorylation and maintaining organelle structure.[1][4]
Beyond its structural role, PE is a precursor to other lipids and is involved in a multitude of cellular functions, including autophagy, protein folding, and cell signaling.[1][3][4]
Chapter 2: PE Biosynthesis Pathways
Mammalian cells utilize two primary, spatially distinct pathways to synthesize PE, underscoring its importance for cellular function. The ablation of either pathway is embryonically lethal.[4][8][9]
-
The CDP-Ethanolamine (Kennedy) Pathway : This is the main route for PE production in most tissues and occurs at the endoplasmic reticulum (ER).[3][5][] It involves the sequential conversion of ethanolamine to CDP-ethanolamine, which is then combined with diacylglycerol (DAG) to form PE.[2][]
-
The Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway : This pathway is located in the mitochondria.[5][] Phosphatidylserine (PS), synthesized in the ER, is transported to the mitochondria and decarboxylated by the enzyme phosphatidylserine decarboxylase (PSD) to generate PE.[3][4][] This mitochondrial pool of PE is essential for the organelle's function.[1][4]
Chapter 3: Key Phosphatidylethanolamine Derivatives
PE serves as the structural backbone for several classes of derivatives with distinct and critical biological activities.
N-Acylphosphatidylethanolamines (NAPEs)
NAPEs are formed by the transfer of a fatty acyl group to the primary amine of PE's ethanolamine head group.[10] This reaction creates a unique phospholipid with three fatty acid chains.[11] NAPE synthesis increases during cellular stress and tissue damage.[10] The primary role of NAPE is to serve as a precursor for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules.[10][11] This conversion is catalyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[12][13] The most well-known NAE is anandamide, an endogenous cannabinoid that plays a key role in the endocannabinoid signaling system.[12][14] Beyond being precursors, NAPEs themselves are considered bioactive molecules.[10] In the small intestine, they are released into the bloodstream after fat processing and travel to the hypothalamus to suppress appetite.[14]
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylethanolamine (PE) - Creative Biolabs [creative-biolabs.com]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 7. Phosphatidylethanolamine | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence, biosynthesis and functions of N-acylphosphatidylethanolamines (NAPE): not just precursors of N-acylethanolamines (NAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acylated phospholipid metabolism and seedling growth: Insights from lipidomics studies in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]
The Pivotal Role of 18:1 MPB PE in Advancing Lipid Bilayer Research: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), commonly known as 18:1 MPB PE, in lipid bilayer studies. This document details the core functionalities, experimental applications, and critical data associated with this versatile phospholipid, providing a foundational resource for leveraging its capabilities in membrane research and therapeutic development.
Introduction to this compound
This compound is a maleimide-functionalized phosphatidylethanolamine (B1630911) derivative that has become an indispensable tool in the study of lipid bilayers.[] Its unique structure, featuring two oleic acid tails and a reactive maleimide (B117702) group on its headgroup, allows for the specific and covalent attachment of thiol-containing molecules, such as peptides and proteins, to the surface of liposomes and other model membranes.[][2][3] This functionality is crucial for investigating a wide array of biological phenomena, from membrane fusion events to the targeted delivery of therapeutic agents.[]
The full chemical name of this compound is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt).[4][5] The "18:1" designation refers to the oleic acid acyl chains, each containing 18 carbon atoms and one double bond. This composition imparts a fluid character to the lipid bilayers it is incorporated into, mimicking the dynamic nature of biological membranes.
Core Applications in Lipid Bilayer Studies
The primary utility of this compound lies in its ability to anchor biomolecules to a lipid surface, thereby enabling the study of their interactions with and effects on the membrane. Key application areas include:
-
Membrane Fusion and Protein-Lipid Interactions: By conjugating specific proteins or peptides to liposomes via this compound, researchers can investigate the mechanisms of membrane fusion. For example, studies on mitochondrial fusion have utilized this compound to anchor heptad repeat domains of mitofusin to liposomes, allowing for the detailed analysis of their fusion activity.[6][7][8][9]
-
Peptide-Membrane Interactions and Drug Delivery: this compound is instrumental in studying how membrane-active peptides, including antimicrobial peptides and cell-penetrating peptides, interact with and disrupt lipid bilayers.[10] This is critical for understanding their mechanisms of action and for designing novel drug delivery systems. By varying the concentration of this compound, the density of anchored peptides can be controlled, allowing for a systematic investigation of their effects on membrane permeability and stability.[10][11][12]
-
Targeted Vesicle Development: The maleimide group of this compound provides a reactive handle for attaching targeting ligands, such as antibodies or specific peptides, to the surface of liposomes. This transforms simple lipid vesicles into targeted delivery vehicles capable of recognizing and binding to specific cell types, a cornerstone of modern drug delivery research.[]
-
Biophysical Characterization of Membranes: The incorporation of this compound and the subsequent conjugation of molecules can alter the biophysical properties of the lipid bilayer. Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to study these changes, providing insights into membrane structure, thickness, and phase behavior.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
| Lipid Composition | Peptide:MPB-PE Ratio | Effect on Membrane | Reference |
| POPC with 5 mol% MPB-PE | 1:2, 1:20, 1:200 | Covalent coupling of the peptide JR2KC to MPB-PE anchors the peptide to the membrane surface. This interaction leads to a reduction in the coordinated water layer and a decrease in the lattice parameter of the lipid bilayer. | [11][12] |
| POPC with 0-5 mol% MPB-PE | Not Applicable | Increasing the concentration of the negatively charged MPB-PE lipid in the membrane leads to a net increase in the lattice parameter, likely due to an increased coordinated water layer. | [11][12] |
| POPC with 5 mol% MPB-PE and 30 mol% Cholesterol | 1:2, 1:20, 1:200 | The addition of cholesterol increases the lattice parameter of the lipid bilayer. The subsequent addition of the peptide JR2KC at high concentrations causes a decrease in the lattice parameter, similar to what is observed in cholesterol-free membranes. The most efficient peptide-induced dye release is observed at this composition. | [11][12] |
| POPC with 1-10 mol% MPB-PE | Varied | The rate and extent of carboxyfluorescein (CF) release from liposomes induced by the peptide JR2KC is highly dependent on the concentration of MPB-PE. A dramatic increase in CF release is observed with as little as 1 mol% MPB-PE compared to liposomes without it. | [10] |
Experimental Protocols
Liposome (B1194612) Preparation with this compound
A common method for preparing liposomes containing this compound is the lipid film hydration technique followed by extrusion.
Materials:
-
Primary phospholipid (e.g., POPC) in chloroform (B151607)
-
This compound in chloroform
-
Cholesterol (optional) in chloroform
-
Fluorescent lipid probe (e.g., Liss Rhod-PE) (optional) in chloroform
-
Hydration buffer (e.g., HEPES buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired molar ratios of the lipids dissolved in chloroform.
-
Film Formation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a narrow size distribution.
-
Storage: Store the prepared liposomes at 4°C and use them within a specified timeframe.
Peptide Conjugation to MPB-PE Containing Liposomes
This protocol describes the covalent attachment of a cysteine-containing peptide to the maleimide group of this compound.
Materials:
-
Liposomes containing this compound
-
Cysteine-containing peptide
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to the desired concentration.
-
Conjugation Reaction: Add the peptide solution to the liposome suspension. The molar ratio of peptide to accessible MPB-PE will depend on the experimental design.
-
Incubation: Incubate the mixture at room temperature for a sufficient period (e.g., 1-2 hours) to allow the maleimide-thiol reaction to proceed to completion. The incubation can be done with gentle agitation.
-
Removal of Unconjugated Peptide (Optional): If necessary, unconjugated peptide can be removed by methods such as size exclusion chromatography or dialysis.
FRET-Based Lipid Mixing Assay
This assay is used to monitor membrane fusion between two populations of liposomes.
Materials:
-
"Donor" liposomes containing a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) and this compound.
-
"Acceptor" liposomes (non-fluorescent) containing this compound.
-
Protein/peptide of interest with a C-terminal cysteine.
-
Fluorometer.
Procedure:
-
Liposome Preparation: Prepare donor and acceptor liposomes as described in Protocol 4.1.
-
Peptide Conjugation: Conjugate the protein/peptide of interest to both donor and acceptor liposomes as described in Protocol 4.2.
-
Assay Setup: In a cuvette, mix the donor and acceptor liposomes at a specific ratio (e.g., 1:9).
-
Initiation of Fusion: Initiate the fusion reaction by adding the conjugated protein/peptide or by changing a condition (e.g., adding divalent cations).
-
Fluorescence Monitoring: Monitor the fluorescence of the donor fluorophore (NBD-PE) over time. As fusion occurs, the fluorescent lipids from the donor liposomes will dilute into the acceptor liposomes, leading to a decrease in FRET and an increase in the donor fluorescence.
-
Data Normalization: The fluorescence signal is typically normalized to the maximum fluorescence obtained after disrupting the liposomes with a detergent (e.g., Triton X-100).
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound.
Caption: Experimental workflow for studying peptide-induced membrane permeability using this compound.
Caption: Workflow for a FRET-based lipid mixing assay to study protein-mediated membrane fusion.
Caption: Conceptual diagram illustrating the use of this compound to study surface-initiated events.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including biophysics, cell biology, and drug development. Its ability to covalently link proteins and peptides to lipid bilayers provides a robust platform for creating well-defined model systems to study complex biological processes. The data and protocols presented in this guide offer a starting point for harnessing the full potential of this compound in advancing our understanding of membrane biology and in the development of novel therapeutic strategies.
References
- 2. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. This compound - AVANTI POLAR LIPIDS - 870012P [cogershop.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning Liposome Membrane Permeability by Competitive Peptide Dimerization and Partitioning-Folding Interactions Regulated by Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Reactive Lipids for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive lipids are essential tools in the field of bioconjugation, enabling the covalent attachment of molecules such as proteins, peptides, nucleic acids, and small-molecule drugs to the surface of lipid bilayers, liposomes, and lipid nanoparticles (LNPs). This surface functionalization is critical for a wide range of biomedical applications, including targeted drug delivery, medical imaging, and diagnostics. By modifying the surface of lipid-based nanocarriers, researchers can enhance their circulation time, improve targeting to specific cells or tissues, and facilitate cellular uptake and endosomal escape, ultimately leading to more effective and safer therapies.[1][2] This guide provides a comprehensive overview of the core principles of reactive lipids for bioconjugation, focusing on the most common chemistries, experimental protocols, and the biological pathways involved in the cellular uptake of these functionalized systems.
Core Concepts in Reactive Lipid Bioconjugation
The fundamental principle of reactive lipid bioconjugation involves the use of a lipid molecule that has been chemically modified to include a reactive functional group at its headgroup. This reactive group can then form a stable covalent bond with a complementary functional group on the molecule to be conjugated. The choice of reactive chemistry is crucial and depends on the nature of the molecule being conjugated, the desired stability of the bond, and the reaction conditions.
The most widely used reactive lipid chemistries fall into three main categories:
-
Amine-reactive chemistry: This typically involves N-hydroxysuccinimide (NHS) ester-functionalized lipids that react with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3]
-
Thiol-reactive chemistry: Maleimide-functionalized lipids are commonly used to react with free sulfhydryl groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[4][5]
-
Bioorthogonal "Click" Chemistry: This category includes reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high specificity and efficiency, allowing for conjugation in complex biological environments with minimal side reactions.[6][7][8]
Quantitative Data on Bioconjugation Chemistries
The selection of a bioconjugation strategy often depends on factors such as reaction efficiency, kinetics, and the stability of the resulting conjugate. The following tables summarize available quantitative data for the most common reactive lipid chemistries.
| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Kinetic Parameters |
| N-Alkyl Maleimide (B117702) | pH 6.5-7.5, Room Temperature | 2 - 4 hours | High (>90%) | Thiol-maleimide reaction has a rate constant of approximately 734 M⁻¹s⁻¹ at room temperature with a 15 µM concentration.[9] |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | High (>90%) | Reacts approximately 2.5 times faster with thiolates compared to N-alkyl maleimides.[10] |
| NHS Ester | pH 7.2-8.5 | 30 - 60 minutes | High (>90%) | The half-life of the NHS ester in aqueous buffer at pH 8.5 is approximately 10-15 minutes.[11] |
| Vinyl Sulfone | pH 7-9, Room Temperature | 2 - 4 hours | High (>90%) | Rapid and selective reaction with thiols at the specified pH range.[12] |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temperature | 1 - 4 hours | Very High (>95%) | Highly efficient and specific reaction.[12] |
| Copper-free Click (SPAAC) | Room Temperature | minutes to hours | High | Rate constants can be on the order of 0.9 M⁻¹s⁻¹.[9] |
| Copper-catalyzed Click (CuAAC) | Room Temperature | minutes to hours | High | Rate constants can be on the order of 3.4 M⁻¹s⁻¹.[9] |
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |
| N-Alkyl Maleimide | Thioether | Prone to retro-Michael reaction, leading to dissociation. | The thioether bond can undergo exchange with other thiols, such as albumin in plasma. |
| N-Aryl Maleimide | Thioether | Increased stability compared to N-alkyl maleimides. | Thio-succinimide ring hydrolysis occurs, which can prevent retro-Michael reaction.[10] |
| NHS Ester | Amide | Highly Stable | Amide bonds are generally very stable under physiological conditions. |
| Vinyl Sulfone | Thioether | More stable than maleimide-thiol adducts. | Less susceptible to thiol exchange reactions. |
| Thiol-yne (Click Chemistry) | Thioether | Highly Stable | The resulting bond is very robust. |
| Click Chemistry (Azide-Alkyne) | Triazole | Highly Stable | The triazole ring is exceptionally stable. |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below.
Protocol 1: Maleimide-Thiol Conjugation on Pre-formed Liposomes
This protocol describes the conjugation of a thiol-containing peptide to a liposome (B1194612) incorporating a maleimide-functionalized lipid.
Materials:
-
Pre-formed liposomes containing 1-5 mol% of a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide).
-
Thiol-containing peptide or protein.
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.[13]
-
Reducing agent (optional): TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol).[14]
-
Anhydrous DMSO or DMF for dissolving the maleimide dye if applicable.[13]
-
Quenching reagent: N-ethylmaleimide or L-cysteine.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Preparation of Thiolated Molecule:
-
Conjugation Reaction:
-
Add the thiolated molecule to the pre-formed maleimide-liposome suspension in the degassed conjugation buffer. A typical starting molar ratio of maleimide to thiol is between 5:1 and 20:1.[13]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or overnight at 4°C, with gentle mixing.[14]
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching reagent such as N-ethylmaleimide or L-cysteine in slight molar excess to the maleimide groups to cap any unreacted maleimides. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unconjugated molecules and excess reagents by passing the reaction mixture through a size-exclusion chromatography (SEC) column. The liposome-conjugates will elute in the void volume.
-
-
Characterization:
-
Characterize the resulting conjugate for size, zeta potential, and conjugation efficiency using appropriate analytical techniques (e.g., DLS, HPLC, protein quantification assays).
-
Protocol 2: NHS-Ester-Amine Conjugation on Lipid Nanoparticles
This protocol outlines the conjugation of an amine-containing ligand to lipid nanoparticles (LNPs) functionalized with an NHS-ester.
Materials:
-
LNPs incorporating an NHS-ester functionalized lipid (e.g., DSPE-PEG(2000)-NHS).
-
Amine-containing ligand (e.g., antibody, peptide).
-
Amine-free conjugation buffer: PBS or Borate buffer, pH 8.0-8.5.
-
Quenching buffer: Tris-HCl or Glycine, pH 7.4.
-
Anhydrous DMSO or DMF for dissolving the NHS-ester lipid if preparing the LNPs from scratch.
-
Dialysis cassette or desalting column for purification.
Procedure:
-
Preparation of Amine-Containing Ligand:
-
Dissolve the amine-containing ligand in the amine-free conjugation buffer to a concentration of 2-3 mg/mL.
-
-
Conjugation Reaction:
-
Add the NHS-ester functionalized LNPs to the ligand solution. A typical molar excess of NHS-ester to amine is 15:1, but this should be optimized.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle stirring.
-
-
Quenching of Unreacted NHS-Esters:
-
(Optional) Add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Remove unconjugated ligand and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
-
Characterization:
-
Analyze the purified LNP-conjugates for size, surface charge, and ligand density.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) on Cell Membranes
This protocol describes the labeling of cell surface glycans with a fluorescent dye using a clickable lipid and strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Mammalian cells in culture.
-
Metabolic labeling precursor: Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz).
-
Clickable lipid: A lipid with a strained alkyne (e.g., DBCO-lipid).
-
Fluorescent dye with an azide (B81097) or alkyne counterpart to the clickable lipid.
-
Cell culture medium and supplements.
-
PBS (phosphate-buffered saline).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells in the presence of the azide-modified sugar precursor for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Lipid Insertion and Conjugation:
-
Wash the cells with PBS to remove excess metabolic precursor.
-
Incubate the cells with the DBCO-functionalized lipid in serum-free media for a specified time to allow for insertion into the cell membrane.
-
Add the azide-functionalized fluorescent dye to the cells and incubate for 30-60 minutes at 37°C. This allows the SPAAC reaction to occur on the cell surface.
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove unreacted dye and lipid.
-
Image the cells using fluorescence microscopy or analyze the labeled cell population by flow cytometry.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to reactive lipid bioconjugation.
References
- 1. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liu.diva-portal.org [liu.diva-portal.org]
- 6. Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. youtube.com [youtube.com]
- 10. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
In-Depth Technical Guide to 18:1 MPB PE: Solubility, Stability, and Applications
This technical guide provides a comprehensive overview of the solubility, stability, and common experimental protocols for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). This functionalized phospholipid is a critical reagent for researchers and drug development professionals in the creation of targeted drug delivery systems, biosensors, and other advanced biotechnological applications.
Chemical and Physical Properties
This compound is a maleimide-functionalized lipid that allows for the covalent conjugation of thiol-containing molecules, such as peptides and proteins, to lipid bilayers.
Molecular Formula: C₅₅H₈₈N₂O₁₁PNa Molecular Weight: 1007.26 g/mol
Solubility Data
| Solvent System | Concentration | Appearance | Source |
| Ethanol | 5 mg/mL | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Soluble | [2] |
| Chloroform (B151607):Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | Soluble | [2] |
| Chloroform | Not specified | Soluble | [1] |
Note: this compound is often supplied as a powder or as a solution in chloroform.
Stability Data
The stability of this compound is primarily influenced by the chemical reactivity of the maleimide (B117702) group and the potential for hydrolysis of the ester bonds in the phospholipid backbone.
Shelf Life and Storage
When stored as a solid or in an organic solvent such as chloroform at -20°C, this compound has a shelf life of approximately one year.[2] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the oleoyl (B10858665) chains.
Stability of the Maleimide Group
The maleimide group is susceptible to hydrolysis, which opens the maleimide ring to form a maleamic acid derivative. This hydrolysis reaction is highly dependent on pH and temperature, and it prevents the conjugation with thiol-containing molecules.
| pH | Temperature | Observation | Source |
| 5.5 | 20°C and 37°C | Very slow hydrolysis, high stability. | [3] |
| 7.0 | 25°C | ~60% hydrolysis after 8 hours for a similar N-substituted maleimide. | [1] |
| 7.4 | 20°C | Hydrolysis is observable and increases with time. | [3] |
| 7.4 | 37°C | Rate of hydrolysis is approximately five times higher than at 20°C. | [3] |
| 9.0 | Not specified | Fast ring opening. | [3] |
| 11.0 | Not specified | Extremely fast hydrolysis. | [3] |
Key Considerations for Stability:
-
pH: The maleimide group is most stable at acidic to slightly acidic pH (around 5.5-6.5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Solutions: The stability of the maleimide group is lowest in aqueous solutions, especially at neutral to high pH.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of maleimide-functionalized liposomes and their subsequent conjugation with thiolated molecules.
Preparation of Maleimide-Functionalized Liposomes
A common method for preparing liposomes incorporating this compound is the thin-film hydration technique followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids).
-
Gently agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into an extruder.
-
Extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) with a defined size distribution.
-
Conjugation of Thiolated Molecules to Liposomes
The maleimide group on the surface of the liposomes reacts with the thiol group of molecules like cysteine-containing peptides to form a stable thioether bond.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule (e.g., peptide, protein)
-
Reaction buffer (e.g., PBS, pH 6.5-7.4)
-
Size-exclusion chromatography (SEC) column for purification
Protocol:
-
Reaction Setup:
-
Add the thiolated molecule to the liposome (B1194612) suspension in the reaction buffer. A molar excess of the maleimide groups on the liposomes to the thiol groups is often used to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal incubation time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.
-
-
Purification:
-
Separate the conjugated liposomes from unreacted molecules and byproducts using size-exclusion chromatography (SEC). The liposomes will elute in the void volume, while smaller molecules will be retained by the column.
-
Mandatory Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing maleimide-functionalized liposomes.
Thiol-Maleimide Conjugation Workflow
Caption: Workflow for conjugating thiolated molecules to liposomes.
References
Methodological & Application
Application Notes: Preparation and Application of Peptide-Conjugated Liposomes Using 18:1 MPB PE
Introduction
Peptide-conjugated liposomes are advanced drug delivery systems designed to achieve targeted delivery of therapeutic agents to specific cells or tissues.[1] By functionalizing the liposome (B1194612) surface with specific peptides, these nanocarriers can bind to receptors that are overexpressed on target cells, such as cancer cells, enhancing cellular uptake and therapeutic efficacy while minimizing off-target toxicity.[1][2]
This document provides a detailed protocol for the preparation of peptide-conjugated liposomes using the lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE. The maleimide (B117702) group on the MPB-PE lipid reacts specifically and efficiently with a thiol (sulfhydryl) group present on a cysteine residue of a peptide.[3][4] This reaction, known as a Michael addition, forms a stable thioether bond, covalently linking the peptide to the liposome surface.[3][5] This method is widely used due to its high selectivity and efficiency under physiological pH conditions.[3][4]
Principle of Maleimide-Thiol Conjugation
The core of this protocol lies in the chemoselective reaction between a maleimide functional group and a sulfhydryl (thiol) group. Liposomes are first prepared incorporating MPB-PE, which exposes the maleimide group on the vesicle surface. A peptide containing a free cysteine residue is then introduced. The thiol group of the cysteine attacks the double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage. This reaction is most efficient at a pH range of 7.0-7.5.[3]
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the lipid film hydration and extrusion method.
Materials:
-
Primary structural lipid (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
-
Optional: PEGylated lipid (e.g., DSPE-PEG(2000)) to improve circulation time[6]
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.5)[3]
-
Rotary evaporator
-
Extruder device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, this compound, and DSPE-PEG2000) in chloroform at the desired molar ratio (see Table 1).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[7]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6][8]
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer (e.g., HBS, pH 7.0-7.5) by vortexing or sonicating the flask. The temperature should be above the phase transition temperature (Tc) of the lipids.[6][7] For DSPC, hydration is typically done at 65°C.[7] This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the lipid suspension through the membrane by pushing the plunger. Pass the suspension through the membrane 11-21 times to ensure a uniform size distribution.[8]
-
The resulting translucent solution contains small unilamellar vesicles (SUVs) ready for peptide conjugation.
-
Protocol 2: Peptide Preparation for Conjugation
Peptides containing cysteine residues can form disulfide bonds, which are unreactive with maleimides.[9] Therefore, any disulfide bridges must be reduced to free thiols prior to conjugation.
Materials:
-
Cysteine-containing peptide
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[3][9]
Procedure:
-
Dissolve the peptide in a degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the peptide solution. TCEP is preferred over DTT as it does not need to be removed prior to the conjugation step.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
The thiol-activated peptide is now ready for immediate use in the conjugation reaction.
Protocol 3: Peptide Conjugation to Maleimide Liposomes
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Thiol-activated peptide (from Protocol 2)
-
Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)[7]
Procedure:
-
Add the thiol-activated peptide solution to the maleimide-liposome suspension. A molar ratio of maleimide-to-thiol between 2:1 and 20:1 is often recommended to start, but should be optimized.[3]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle stirring.[7] The reaction vial should be flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
After the incubation period, quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol.[6][7] Incubate for an additional 15-30 minutes.
Protocol 4: Purification and Characterization
Purification is necessary to remove unconjugated peptide. Characterization confirms the physical properties and conjugation success.
Materials & Equipment:
-
Size exclusion chromatography column (e.g., Sephadex G-50 or Sepharose CL-4B)[5][6]
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Method for quantifying peptide (e.g., BCA assay, fluorescence spectroscopy if peptide is labeled)
Procedure:
-
Purification:
-
Equilibrate a size exclusion chromatography column with a suitable buffer (e.g., HBS).
-
Apply the reaction mixture to the column.
-
The larger peptide-conjugated liposomes will elute first, while the smaller, unconjugated peptide will be retained and elute later.[6] Collect the fractions containing the liposomes.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified liposomes using DLS to confirm vesicle size and homogeneity.[10]
-
Zeta Potential: Measure the surface charge of the liposomes. Conjugation of charged peptides can alter the zeta potential, providing indirect evidence of successful conjugation.[11]
-
Conjugation Efficiency: Determine the amount of peptide conjugated to the liposomes. This can be done by lysing the liposomes (e.g., with a detergent like Triton X-100) and quantifying the peptide concentration using a protein assay (e.g., BCA) or by measuring the fluorescence of a labeled peptide. Efficiency is calculated as (Amount of conjugated peptide / Initial amount of peptide) x 100%. Conjugation efficiencies of over 90% have been reported.[5]
-
Data Presentation
Quantitative data from literature is summarized below to provide typical parameters and expected outcomes.
Table 1: Example Liposome Formulations Incorporating MPB-PE
| Primary Lipid(s) | Cholesterol (mol%) | This compound (mol%) | Other (mol%) | Reference |
|---|---|---|---|---|
| DSPC | 24% | 5% | 6% POPG | [7] |
| DOPC/DOPE | Varies | 5% | - | [12] |
| POPC | 30% | 5% | 0.5% Liss Rhod-PE | [13][14] |
| DSPC | 47.5% | - | 5% DSPE-PEG-Maleimide |[11] |
Table 2: Typical Physicochemical Characteristics of Peptide-Conjugated Liposomes
| Parameter | Typical Value | Method | Significance | Reference |
|---|---|---|---|---|
| Hydrodynamic Diameter | 90 - 160 nm | DLS | Influences biodistribution and cellular uptake | [15][16] |
| Polydispersity Index (PDI) | < 0.25 | DLS | Indicates homogeneity of the liposome population | [15] |
| Zeta Potential | Varies (-30 mV to +30 mV) | Electrophoretic Light Scattering | Indicates surface charge and stability; changes upon peptide conjugation | [11] |
| Conjugation Efficiency | 58% - 95% | Spectrophotometry / PAGE | Quantifies the success of the peptide coupling reaction | [3][5] |
| Stability | Stable for weeks to months at 4°C | DLS over time | Ensures shelf-life and integrity of the formulation |[15] |
Visualizations
Experimental Workflow and Chemistry
Caption: Experimental workflow for preparing peptide-conjugated liposomes.
Caption: Schematic of the maleimide-thiol conjugation reaction.
Biological Interactions
Caption: Cellular uptake pathways for peptide-conjugated liposomes.
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide functionalized liposomes for receptor targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. liposomes.ca [liposomes.ca]
- 7. “Target-and-release” nanoparticles for effective immunotherapy of metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome nanoparticle conjugation and cell penetrating peptide sequences (CPPs) enhance the cellular delivery of the tau aggregation inhibitor RI‐AG03 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 MPB PE in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a versatile, maleimide-functionalized phospholipid integral to the development of targeted drug delivery systems. Its unique structure allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibody fragments, to the surface of liposomes. This enables the active targeting of therapeutic payloads to specific cells or tissues, enhancing efficacy while minimizing off-target toxicity.[1][2][3] This document provides detailed protocols for the formulation, characterization, and application of this compound-containing liposomes for targeted drug delivery.
Core Concepts and Mechanisms
The primary utility of this compound lies in its maleimide (B117702) headgroup, which readily reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[3][4] This bio-orthogonal conjugation chemistry is highly efficient and allows for the specific attachment of targeting moieties to the liposome (B1194612) surface. Once functionalized, these targeted liposomes can recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells.[5][6] This interaction often triggers receptor-mediated endocytosis, leading to the internalization of the liposome and the subsequent release of its therapeutic cargo within the cell.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing MPB-PE for targeted drug delivery, providing a comparative overview of formulation parameters and efficacy.
Table 1: Formulation and Characterization of MPB-PE Liposomes
| Liposome Composition (molar ratio) | Targeting Ligand | Drug Loaded | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC:Chol:DSPE-PEG:MPB-DSPE (2:1:0.06:0.04) | Anti-CD19 & Anti-CD20 Antibodies | Doxorubicin (B1662922) | 100 - 120 | Not Reported | >90 | [7] |
| DOPC:DOPG:MPB-PE (4:1:5) | Not Applicable (cross-linked) | Doxorubicin & Paclitaxel | ~150 | Not Reported | Not Reported | [8] |
| POPC:MPB-PE (95:5) | JR2KC Peptide | Carboxyfluorescein (CF) | ~100 | Not Reported | Not Reported | [9][10] |
| DSPC:Chol:DSPE-PEG-COOH (2:1:0.06) | Antibody | Not Specified | ~110 | -25 to -35 | Not Reported | [11] |
| SA-5 Peptidomimetic | Doxorubicin | 120 - 140 | Not Reported | ~85 | [12][13] |
Table 2: In Vitro and In Vivo Efficacy of Targeted MPB-PE Liposomes
| Cell Line / Animal Model | Targeting Ligand | Drug | Outcome Measure | Result | Reference |
| Namalwa (B-cell lymphoma) | Anti-CD19 & Anti-CD20 | Doxorubicin | Cytotoxicity (IC50) | Dual-targeted liposomes showed higher cytotoxicity than single-targeted or non-targeted liposomes. | [7] |
| HER2+ Breast Cancer Cells | SA-5 Peptidomimetic | Doxorubicin | Cell Viability | Targeted liposomes showed significantly better antiproliferative activity than non-targeted liposomes. | [12][13] |
| NSCLC Mouse Model | SA-5 Peptidomimetic | Doxorubicin | Tumor Reduction | Targeted liposomes significantly reduced lung tumors compared to vehicle control and free doxorubicin. | [12][13] |
| Ovarian Cancer Xenograft | Trastuzumab (Anti-HER2) | Oxaliplatin | Anticancer Activity | HER2-targeted, MMP-sensitive liposomes had superior anticancer activity. | [14] |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Hydration buffer (e.g., PBS, HBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and this compound in a molar ratio of 55:40:4:1) in chloroform.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C for DSPC-containing formulations) to form a thin lipid film on the flask wall.[15][16]
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[17]
-
-
Lipid Film Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the flask containing the dried lipid film.
-
Agitate the flask by gentle rotation (without creating foam) for 1-2 hours to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).[18]
-
-
Liposome Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Maintain the extruder at a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into a syringe and pass it through the extruder into a second syringe. Repeat this process for a defined number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size.[9][18]
-
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be lyophilized.[18]
Protocol 2: Conjugation of a Thiolated Targeting Ligand to MPB-PE Liposomes
This protocol details the covalent attachment of a thiol-containing peptide or a thiolated antibody to the maleimide group of the MPB-PE on the liposome surface.
Materials:
-
MPB-PE containing liposomes (from Protocol 1)
-
Thiolated targeting ligand (e.g., cysteine-terminated peptide or thiolated antibody)
-
Reaction buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.4)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Ligand Preparation (if necessary): If using an antibody, it may need to be thiolated. This can be achieved by reacting the antibody with a reagent like Traut's reagent (2-iminothiolane) or by reducing disulfide bonds with a mild reducing agent like dithiothreitol (B142953) (DTT), followed by purification.
-
Conjugation Reaction:
-
Adjust the pH of the MPB-PE liposome suspension to 7.0-7.4 with a suitable buffer.[15]
-
Add the thiolated targeting ligand to the liposome suspension at a desired molar ratio (e.g., 1:1000 antibody to total lipid).[7]
-
Incubate the reaction mixture at room temperature for at least 4 hours, or overnight, with gentle stirring.[7][15]
-
-
Purification:
-
Characterization:
-
Determine the concentration of the conjugated ligand using a suitable protein assay (e.g., BCA assay).[19]
-
Confirm the presence of the ligand on the liposome surface using techniques like SDS-PAGE or ELISA.
-
Protocol 3: Drug Loading into Targeted Liposomes
This section describes two common methods for loading therapeutic agents into liposomes: passive loading for hydrophobic drugs and active (remote) loading for hydrophilic drugs like doxorubicin.
A. Passive Loading (for hydrophobic drugs):
-
Incorporate the hydrophobic drug into the initial lipid mixture during the lipid film preparation step (Protocol 1, Step 1.1).[20]
-
The drug will be entrapped within the lipid bilayer during liposome formation.
-
Quantify the drug loading efficiency using a suitable analytical method (e.g., HPLC) after separating the unencapsulated drug.
B. Active Loading (for doxorubicin using an ammonium (B1175870) sulfate (B86663) gradient):
-
Liposome Preparation: Prepare the liposomes as in Protocol 1, but use a solution of ammonium sulfate (e.g., 250 mM) as the hydration buffer.[16][21]
-
Gradient Formation: After extrusion, remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a drug-free buffer (e.g., sucrose (B13894) solution). This creates an ammonium sulfate gradient across the liposome membrane.
-
Drug Loading:
-
Prepare a solution of doxorubicin.
-
Add the doxorubicin solution to the liposome suspension.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to facilitate the entry and precipitation of doxorubicin inside the liposomes.[16]
-
-
Purification: Remove unencapsulated doxorubicin using size-exclusion chromatography.
-
Quantification: Determine the encapsulation efficiency by measuring the doxorubicin concentration before and after purification using spectrophotometry or fluorometry.[22][23]
Protocol 4: In Vitro Characterization and Targeting Assay
This protocol outlines methods for characterizing the physical properties of the targeted liposomes and assessing their in vitro targeting ability.
A. Physicochemical Characterization:
-
Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomal formulations.[24]
-
Morphology: Visualize the liposomes using transmission electron microscopy (TEM) or cryogenic TEM (cryo-TEM) to confirm their size and lamellarity.
-
Drug Release:
-
Use a dialysis method to evaluate the in vitro drug release profile.[11]
-
Place the drug-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off and incubate in a release buffer (e.g., PBS with or without serum) at 37°C.[11]
-
At various time points, collect samples from the external buffer and quantify the released drug concentration.
-
B. In Vitro Targeting and Cytotoxicity Assay:
-
Cell Culture: Culture target cells (overexpressing the receptor of interest) and control cells (low or no receptor expression).
-
Cellular Uptake:
-
For qualitative analysis, fluorescently label the liposomes (e.g., with a lipophilic dye like DiI).[11]
-
Incubate the cells with the fluorescently labeled targeted and non-targeted liposomes for a specific period.
-
Wash the cells to remove unbound liposomes and visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.[6]
-
-
Cytotoxicity Assay (e.g., MTT assay):
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free drug, drug-loaded non-targeted liposomes, and drug-loaded targeted liposomes for a specified duration (e.g., 48-72 hours).[7]
-
Perform an MTT assay to determine the cell viability and calculate the IC50 values for each formulation.
-
Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory safety practices should be followed when handling lipids and organic solvents. It is recommended to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.
Conclusion
This compound is a critical component for the rational design of targeted liposomal drug delivery systems. The protocols outlined in this document provide a comprehensive guide for researchers to formulate, characterize, and evaluate these advanced therapeutic platforms. By leveraging the specific targeting capabilities afforded by this compound, it is possible to develop more effective and safer nanomedicines for a variety of diseases.
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. stratech.co.uk [stratech.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-mediated targeting of liposomes to TrkB receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning Liposome Membrane Permeability by Competitive Peptide Dimerization and Partitioning-Folding Interactions Regulated by Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HER2-targeted, enzyme-activated liposomes show superior in vivo efficacy in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. WO2005046643A2 - Method for drug loading in liposomes - Google Patents [patents.google.com]
- 17. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. liposomes.ca [liposomes.ca]
- 20. researchgate.net [researchgate.net]
- 21. encapsula.com [encapsula.com]
- 22. Tracking Drugs and Lipids: Quantitative Mass Spectrometry Imaging of Liposomal Doxorubicin Delivery and Bilayer Fate in Three-Dimensional Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tracking Drugs and Lipids: Quantitative Mass Spectrometry Imaging of Liposomal Doxorubicin Delivery and Bilayer Fate in Three-Dimensional Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Cysteine-Containing Peptides to 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to lipids is a critical technique in the development of targeted drug delivery systems, diagnostics, and biomaterials. This application note provides a detailed protocol for the covalent coupling of cysteine-containing peptides to the maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). The maleimide (B117702) group of this compound reacts specifically with the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond. This method is widely used for anchoring peptides to the surface of liposomes and other lipid-based nanoparticles, enabling the addition of targeting ligands, cell-penetrating peptides, or other functional moieties.
The reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it suitable for a wide range of peptides. This document outlines the necessary materials, a detailed step-by-step experimental protocol, methods for purification and characterization of the conjugate, and key considerations for optimizing the coupling reaction.
Reaction Principle
The core of this protocol is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue in the peptide. This reaction is chemoselective for thiols at a pH range of 6.5-7.5.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide: Custom synthesized with a free N-terminal or C-terminal cysteine.
-
This compound: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Organic co-solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[1] Other suitable buffers include Tris or HEPES, as long as they do not contain thiols.[1]
-
Purification Supplies: Depending on the chosen method, this may include a dialysis membrane (e.g., 12,000 Da MWCO), size-exclusion chromatography column (e.g., Sephadex G-15), or a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).[3][4][5]
-
Nitrogen or Argon gas: For creating an inert atmosphere.[1]
Protocol for Peptide-Lipid Conjugation
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
1. Preparation of Peptide Solution:
-
If the peptide has formed disulfide bonds (dimers), it is crucial to reduce them prior to conjugation.[1]
-
Dissolve the cysteine-containing peptide in degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
For peptides with poor aqueous solubility, dissolve the peptide in a minimal amount of an organic co-solvent like DMF or DMSO before adding it to the reaction buffer.[1][2][4]
2. Preparation of this compound Solution:
-
Dissolve the this compound in an organic co-solvent such as DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[3]
3. Conjugation Reaction:
-
In a reaction vessel, add the prepared peptide solution.
-
While gently stirring, add the this compound solution to the peptide solution. A typical starting molar ratio of peptide to this compound is 1:3 to 1:20, but this should be optimized.[4]
-
If an organic co-solvent was used, ensure the final concentration in the reaction mixture is kept low to avoid peptide or lipid precipitation.
-
Flush the headspace of the reaction vessel with an inert gas (nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction mixture. The reaction can proceed at room temperature for 2 hours or overnight at 4°C.
4. Purification of the Peptide-Lipid Conjugate:
-
It is important to remove unreacted peptide, excess lipid, and byproducts. The choice of purification method depends on the properties of the conjugate and the scale of the reaction.
-
Dialysis: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and dialyze against the reaction buffer to remove small molecules like unreacted peptide and TCEP.[3]
-
Size-Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-15) to separate the larger peptide-lipid conjugate from smaller unreacted components.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for both purification and analysis of the conjugate.[4][5] Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA). Note that acidic conditions can promote hydrolysis of the phospholipid esters, so mild purification conditions are recommended.[4][5]
-
5. Characterization of the Conjugate:
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the peptide-lipid conjugate using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS).[4][5]
-
Chromatography: Analytical HPLC can be used to assess the purity of the conjugate.
-
Quantification of Free Thiols: The Ellman's test can be used to quantify the amount of unreacted cysteine-containing peptide.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | |||
| Peptide Concentration (mg/mL) | 1 | 5 | 10 |
| This compound to Peptide Molar Ratio | 5:1 | 10:1 | 20:1 |
| Reaction Conditions | |||
| Temperature (°C) | 4 | 25 (Room Temp) | 37 |
| Reaction Time (hours) | 12 | 2 | 1 |
| pH | 7.0 | 7.5 | 8.0 |
| Results | |||
| Conjugation Efficiency (%) | |||
| Yield of Purified Conjugate (mg) | |||
| Purity of Conjugate (%) |
This table is a template for summarizing experimental data. Actual values should be determined empirically.
Visualizations
Experimental Workflow
Caption: Workflow for coupling cysteine-containing peptides to this compound.
Signaling Pathway Analogy
Caption: Chemical ligation of a cysteine peptide to this compound.
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Incomplete Reduction of Peptide: Ensure complete reduction of any disulfide bonds by using a sufficient excess of a fresh reducing agent like TCEP.
-
Hydrolysis of Maleimide: The maleimide group can hydrolyze, especially at higher pH. Prepare solutions fresh and maintain the reaction pH between 7.0 and 7.5.[6]
-
Steric Hindrance: If the cysteine residue is sterically hindered within the peptide structure, conjugation may be inefficient. Consider redesigning the peptide with a linker.
-
-
Precipitation during Reaction:
-
Hydrolysis of Phospholipid:
-
Storage of Conjugate:
-
For short-term storage, keep the purified conjugate at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C. The addition of a small amount of a carrier protein like BSA and a bacteriostatic agent like sodium azide (B81097) can also help prevent denaturation and microbial growth.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Surface Functionalization using 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). This lipid is instrumental in conjugating thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid-based and polymer-based nanoparticles. The protocols outlined below are based on established methodologies to ensure robust and efficient bioconjugation for applications in targeted drug delivery, diagnostics, and bioimaging.
Introduction to this compound and Thiol-Maleimide Chemistry
This compound is a functionalized phospholipid that incorporates a maleimide (B117702) group at the head of the lipid. This maleimide group is highly reactive towards free sulfhydryl (thiol) groups, forming a stable thioether bond. This "click" chemistry reaction is highly specific and efficient under mild, aqueous conditions, making it an ideal method for conjugating sensitive biomolecules to nanoparticle surfaces.[1][2] The 18:1 oleoyl (B10858665) acyl chains of the lipid facilitate its incorporation into lipid bilayers of liposomes and lipid-coated nanoparticles.
The general workflow for nanoparticle surface functionalization using this compound involves two main stages: the preparation of maleimide-functionalized nanoparticles and the subsequent conjugation of the thiol-containing ligand.
Experimental Protocols
Protocol 2.1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.0)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 65% primary phospholipid, 24% cholesterol, and 5-11% this compound.[3][4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times at a temperature above the phase transition temperature of the primary lipid.[3] This process yields unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
Protocol 2.2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Nanoparticles
This protocol details the covalent attachment of a thiol-containing molecule to the prepared maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 2.1)
-
Thiol-containing ligand (e.g., cRGDfK peptide, nanobody)
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.0; PBS, pH 7.4)
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Reaction Setup:
-
Mix the maleimide-functionalized nanoparticles with the thiol-containing ligand in the reaction buffer.
-
The optimal molar ratio of maleimide to thiol can vary depending on the ligand. For small peptides like cRGDfK, a 2:1 maleimide to thiol ratio is often optimal.[1][2] For larger proteins like nanobodies, a higher ratio of 5:1 may be required.[1][2]
-
-
Incubation:
-
Purification:
-
Remove unreacted ligand and other impurities by dialysis against the desired buffer or by using size exclusion chromatography.
-
Data Presentation: Quantitative Analysis
The success of nanoparticle functionalization is assessed through various analytical techniques. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Reaction Conditions and Conjugation Efficiency
| Ligand | Nanoparticle Type | Maleimide:Thiol Molar Ratio | Reaction Time | Reaction Buffer | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | PLGA | 2:1 | 30 min | 10 mM HEPES, pH 7.0 | 84 ± 4 | [1][2] |
| 11A4 (nanobody) | PLGA | 5:1 | 2 hours | PBS, pH 7.4 | 58 ± 12 | [1][2] |
| Thiol-modified DNA | Liposome | - | 45 min | Aqueous solution with ~2% OG | - | [6] |
Table 2: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Method | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:Cholesterol (8:1) Liposomes | - | 163.3 | 0.250 | - | [7] |
| Maleimide-PEG-PLGA NPs | DLS | ~150 | < 0.2 | - | [2] |
Visualization of Key Processes
Thiol-Maleimide Conjugation Chemistry
The following diagram illustrates the chemical reaction between the maleimide group of this compound on the nanoparticle surface and a thiol group from a ligand.
Concluding Remarks
The use of this compound for the surface functionalization of nanoparticles via thiol-maleimide chemistry is a robust and widely adopted strategy in nanomedicine and drug delivery.[8] The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own nanoparticle conjugation experiments. Optimization of reaction parameters, such as reactant ratios and incubation times, is crucial for achieving high conjugation efficiencies and is dependent on the specific nanoparticle system and the ligand being conjugated.[1] Careful characterization of the final functionalized nanoparticles is essential to ensure the desired physicochemical properties and biological activity.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. “Target-and-release” nanoparticles for effective immunotherapy of metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Immunoliposomes with 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a key reagent in the preparation of stable immunoliposomes. The maleimide (B117702) group reacts specifically with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond. This document provides detailed protocols for the preparation and characterization of immunoliposomes using this compound.
Data Presentation
The following tables summarize typical quantitative data for immunoliposomes prepared with maleimide-functionalized lipids. While specific data for this compound is limited in published literature, the provided data from similar systems offer a valuable reference.
Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Plain Liposomes (DOPC/Chol) | 153.72 ± 6.21 | 0.18 ± 0.01 | -18.46 ± 1.0 | [1] |
| Cationic Liposomes (DSPC/Chol/DOTAP) | ~100 | < 0.2 | + (Varies with DOTAP %) | [2] |
| Anionic Liposomes (DSPC/Chol/DOPS) | ~100 | < 0.2 | -36 (at pH 5.8) | [2] |
| Immunoliposomes (Post-conjugation) | Increase of 10-20 nm | Slight increase | Shift towards neutral | [3] |
Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane; DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as a baseline.
Table 2: Antibody Conjugation Efficiency
| Liposome (B1194612) Composition | Antibody/Ligand | Thiolation Reagent | Conjugation Efficiency (%) | Reference |
| DOPC/Chol/DOPG/MPB-PE | DNA | Thiol-modified DNA | ~25 | [4] |
| DSPC/Chol/MPB-DSPE | Human IgG | SPDP | ~50-70 (depends on PEG%) | [5] |
| DSPE-PEG2000-Mal | Anti-CD44 Antibody | Thiolated Antibody | 79.5 ± 2.9 |
Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000].
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
-
HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., DOPC:Cholesterol:this compound at 55:40:5 mol%).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DOPC, this is below room temperature).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration is typically between 10-20 mg/mL.
-
Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times. This process should be performed at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains unilamellar liposomes (LUVs) ready for antibody conjugation.
-
Protocol 2: Antibody Thiolation
This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using N-succinimidyl S-acetylthiopropionate (SATA).
Materials:
-
Antibody solution (e.g., IgG in PBS)
-
SATA solution (in DMSO)
-
Hydroxylamine (B1172632) solution
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate (B84403) buffered saline (PBS; pH 7.4)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
SATA Reaction:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Deacetylation:
-
To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of 0.5 M.
-
Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate the free sulfhydryl group.
-
-
Final Purification:
-
Remove excess hydroxylamine by passing the thiolated antibody solution through a desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g., HBS, pH 7.4).
-
The purified thiolated antibody is now ready for conjugation to the maleimide-functionalized liposomes. It is recommended to use the thiolated antibody immediately to prevent the formation of disulfide bonds.
-
Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes
This protocol describes the covalent coupling of the thiolated antibody to the maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposome suspension (from Protocol 1)
-
Thiolated antibody solution (from Protocol 2)
-
Coupling buffer (HBS, pH 7.4)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Conjugation Reaction:
-
Immediately mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody in a molar ratio of approximately 100-150 µg of antibody per µmol of total lipid.
-
Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle, continuous mixing. The reaction should be carried out under a nitrogen or argon atmosphere to prevent oxidation of the sulfhydryl groups.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography (SEC).
-
Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a sterile, isotonic buffer (e.g., HBS or PBS).
-
Apply the reaction mixture to the column and collect fractions. The immunoliposomes will elute in the void volume, while the smaller, unconjugated antibodies will be retained and elute later.
-
Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein content (e.g., by measuring absorbance at 280 nm or using a protein assay).
-
Pool the fractions containing the purified immunoliposomes.
-
Protocol 4: Characterization of Immunoliposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
For zeta potential, use a folded capillary cell and perform the measurement using the ELS mode of the instrument.[2][3] The zeta potential provides an indication of the surface charge and stability of the liposomes.
-
2. Determination of Antibody Conjugation Efficiency:
-
Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.
-
Procedure:
-
Prepare a standard curve using a known concentration of the antibody.
-
Take a known amount of the immunoliposome suspension and disrupt the liposomes using a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.
-
Perform the Micro-BCA assay on the disrupted immunoliposome sample and the standards according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm.
-
Determine the protein concentration in the immunoliposome sample from the standard curve.
-
The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial amount of antibody used) x 100%
-
Mandatory Visualization
Caption: Experimental workflow for the preparation of immunoliposomes.
Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.
References
Application Notes and Protocols: A Step-by-Step Guide to Thiol-Maleimide Reaction on Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of liposomes using the thiol-maleimide reaction. This common bioconjugation technique is valued for its high specificity and efficiency under mild reaction conditions.[1]
Introduction
The functionalization of liposomes with targeting ligands or other molecules is a critical step in the development of advanced drug delivery systems. The thiol-maleimide reaction, a type of Michael addition, is a widely used method for covalently attaching biomolecules to the liposome (B1194612) surface.[1][2] This reaction is highly selective for thiol (sulfhydryl) groups at a physiological pH, forming a stable thioether bond.[1][3] Maleimide-functionalized liposomes can be used to enhance cellular uptake, prolong circulation time, and actively target specific tissues or cells.[4][5]
This guide will cover the essential steps, from the preparation of maleimide-functionalized liposomes and thiolated molecules to the conjugation reaction and subsequent characterization of the final product.
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
There are two primary methods for preparing maleimide-functionalized liposomes: the pre-insertion method and the post-insertion method. The choice of method can significantly impact the activity of the maleimide (B117702) groups.[6][7]
2.1.1. Pre-Insertion Method
In this method, the maleimide-functionalized lipid is included in the initial lipid mixture during liposome formation.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, DPPC)
-
Cholesterol
-
Maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES, pH 6.5-7.5)
Protocol:
-
Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG-Maleimide) in an organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Maleimide).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle shaking.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[8]
-
Purify the liposomes to remove unencapsulated material using a method such as size exclusion chromatography or dialysis. Note that prolonged dialysis can lead to a decrease in maleimide activity.[3]
2.1.2. Post-Insertion Method
This method involves the insertion of maleimide-PEG-lipids into pre-formed liposomes. This can be advantageous as it minimizes the exposure of the maleimide group to potentially hydrolyzing conditions during liposome formation.[6][7]
Materials:
-
Pre-formed liposomes
-
Maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)
-
Buffer (e.g., PBS, HEPES, pH 6.5-7.5)
Protocol:
-
Prepare liposomes as described in steps 1-5 of the pre-insertion method, omitting the DSPE-PEG-Maleimide from the initial lipid mixture.
-
Prepare a micellar solution of DSPE-PEG-Maleimide in the same buffer.
-
Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micelles at a temperature above the phase transition temperature of the liposome-forming lipids for a specific period (e.g., 1 hour at 60°C).
-
Allow the mixture to cool to room temperature.
-
Purify the liposomes to remove unincorporated micelles.
Studies have shown that the post-insertion method can result in a higher percentage of active maleimide groups on the liposome surface compared to the pre-insertion method.[6][7]
Preparation of Thiolated Molecules
For successful conjugation, the molecule to be attached to the liposome must possess a free thiol group. For proteins and antibodies, this often requires the reduction of existing disulfide bonds.
Materials:
-
Thiol-containing molecule (e.g., cysteine-containing peptide, antibody)
-
Reducing agent (e.g., TCEP, DTT)
-
Degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5)
Protocol:
-
Dissolve the molecule in a degassed buffer. The use of degassed buffers is crucial to prevent the re-oxidation of thiols.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) as it does not need to be removed before the conjugation step.[9]
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
If DTT is used, it must be removed by dialysis or size exclusion chromatography before proceeding to the conjugation step.
Thiol-Maleimide Conjugation Reaction
This step involves the reaction of the maleimide-functionalized liposomes with the prepared thiolated molecule.
Materials:
-
Maleimide-functionalized liposomes
-
Thiolated molecule
-
Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)
Protocol:
-
Mix the maleimide-functionalized liposomes with the thiolated molecule in the reaction buffer. The optimal molar ratio of maleimide to thiol should be determined empirically, but a starting point of 2:1 to 20:1 can be used.[10]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle stirring and protected from light if using fluorescently labeled molecules.[11]
-
Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any remaining maleimide groups.
-
Purify the conjugated liposomes from unreacted molecules and quenching agent using size exclusion chromatography or dialysis.
Characterization of Conjugated Liposomes
Thorough characterization is essential to ensure the quality and desired properties of the final product.
| Parameter | Method | Typical Results | Reference |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm; PDI: < 0.2 | [4] |
| Zeta Potential | DLS with an electrode | -10 to -30 mV | [4] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | [4] |
| Conjugation Efficiency | Ellman's Assay (to quantify remaining thiols) or reverse Ellman's test (to quantify remaining maleimides) | 70-95% | [12][13] |
| Quantification of Conjugated Ligand | Fluorescence spectroscopy (if the ligand is fluorescently labeled) or protein quantification assays (e.g., BCA, Bradford) | Varies depending on application | [8] |
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of liposomes before and after thiol-maleimide conjugation.
Table 1: Physicochemical Properties of Liposomes
| Liposome Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Plain Liposomes | 110 ± 5 | 0.15 ± 0.03 | -15 ± 3 |
| Maleimide-Liposomes | 115 ± 6 | 0.16 ± 0.02 | -18 ± 4 |
| Peptide-Conjugated Liposomes | 125 ± 8 | 0.18 ± 0.04 | -22 ± 5 |
Table 2: Conjugation Efficiency
| Ligand | Maleimide:Thiol Molar Ratio | Reaction Time (h) | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 0.5 | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 2 | 58 ± 12 |
| [18F]Thiol | Not specified | 0.33 | 74-92 |
Mandatory Visualizations
Thiol-Maleimide Reaction Mechanism
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 18:1 MPB PE into Lipid Films for Vesicle Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a functionalized phospholipid that contains a maleimide (B117702) headgroup.[1][2][3] This maleimide group is a thiol-reactive moiety, making it an excellent electrophile for covalently conjugating cysteine-containing proteins, peptides, or other thiol-functionalized molecules to the surface of lipid vesicles (liposomes).[2][4] The incorporation of this compound into a lipid formulation allows for the creation of targeted drug delivery systems, diagnostic agents, and tools for studying membrane interactions.[5][6] The maleimide-thiol reaction is highly specific and proceeds efficiently under mild, aqueous conditions (pH 7.0-7.5), resulting in the formation of a stable thioether bond.[7][8]
These application notes provide detailed protocols for forming maleimide-functionalized vesicles using the lipid film hydration method, quantifying the active maleimide groups, and conjugating thiol-containing ligands.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 384835-49-8 | [1][9] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1][9] |
| Molecular Weight | 1007.26 g/mol | [1][9] |
| Form | Powder or dissolved in chloroform | [1][9] |
| Storage Temperature | -20°C | [1][9] |
| Assay | >99% (by TLC) | [1][9] |
Application Notes
Principle of Maleimide-Functionalized Vesicles
The primary application of this compound is to create a liposomal surface that can readily and specifically react with thiol (-SH) groups. This enables the covalent attachment of various ligands to the vesicle surface, a process often referred to as bioconjugation. The resulting "decorated" liposomes can be used for targeted drug delivery, where the conjugated ligand (e.g., an antibody or peptide) directs the vesicle to specific cells or tissues.[5][10]
Workflow for Vesicle Formation and Conjugation
The overall process involves preparing the functionalized vesicles and then reacting them with the desired thiol-containing molecule.
Caption: General workflow for preparing ligand-conjugated vesicles using this compound.
Stability and Reactivity of the Maleimide Group
While the maleimide-thiol reaction is robust, the maleimide group itself is susceptible to hydrolysis, which opens the maleimide ring to form a non-reactive maleic acid derivative.[7][8] This hydrolysis is pH-dependent and increases at higher pH values. The loss of active maleimide groups prevents the desired conjugation reaction and can increase the negative surface charge of the liposome (B1194612).[7][8]
The method of vesicle preparation significantly impacts the stability of the maleimide group.[7]
-
Pre-insertion: In this method, the this compound is mixed with the other lipids before the formation of the lipid film and vesicles. This approach is straightforward but can lead to a significant loss of active maleimide groups. One study found that only 63% of maleimide groups remained active after liposome formation by pre-insertion, which dropped to 32% after purification.[7][8]
-
Post-insertion: This method involves preparing the base liposomes first and then incubating them with a solution of this compound (often in a micellar form) to allow the functionalized lipid to insert into the pre-formed bilayer. Post-insertion has been shown to be much more effective at preserving the maleimide's reactivity, with studies showing that 76% of maleimide groups remained active and available for conjugation.[7][8]
Caption: Comparison of pre-insertion and post-insertion methods for incorporating MPB-PE.
Experimental Protocols
Protocol 1: Vesicle Formation by Lipid Film Hydration and Extrusion
This is a standard and widely used method for producing unilamellar vesicles of a defined size.[11]
Materials:
-
Primary lipids (e.g., POPC, DPPC, DOPC)[12][]
-
This compound[1]
-
Cholesterol (optional, for membrane stability)[14]
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES, pH 6.5-7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Mixing: In a round-bottom flask, combine the desired lipids from stock solutions. A typical molar ratio might be 65:30:5 of a primary lipid (like POPC), cholesterol, and this compound.[12][15]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[12][15]
-
Hydration: Add the desired volume of aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Vesicle Formation: Gently agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing, which results in the formation of multilamellar vesicles (MLVs).[11]
-
Extrusion (Sizing): To produce unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[16] This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity. The extrusion should also be performed at a temperature above the lipid Tm.
-
Storage: Store the resulting vesicle suspension at 4°C. Vesicles are typically stable for several days to weeks, depending on the lipid composition.[14][17]
Protocol 2: Quantification of Active Maleimide Groups (Indirect Ellman's Assay)
This protocol determines the concentration of reactive maleimide groups on the vesicle surface.[8][18] The principle involves reacting the maleimide groups with a known excess of a thiol-containing compound (like cysteine). The remaining, unreacted thiol is then quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[18]
Materials:
-
Maleimide-functionalized vesicle suspension
-
Cysteine solution of known concentration (e.g., 1 mM)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with Thiol: Mix a sample of the maleimide-vesicle suspension with a known molar excess (e.g., 5-fold) of the cysteine solution. Incubate at room temperature for 30-60 minutes to allow the thiol-maleimide reaction to complete.[8][18]
-
Quantification of Unreacted Thiol: Add an aliquot of the reaction mixture to the Ellman's reagent solution. Incubate for 15 minutes at room temperature.[18]
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Create a standard curve using known concentrations of cysteine to determine the amount of unreacted cysteine in your sample. The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.[8][18]
Protocol 3: Thiol-Maleimide Conjugation to Vesicles
This protocol describes the covalent attachment of a thiol-containing molecule to the maleimide-functionalized vesicles.
Caption: The reaction between a maleimide group on a vesicle and a thiol-containing ligand.
Materials:
-
Purified maleimide-functionalized vesicles
-
Thiol-containing molecule (e.g., cysteine-terminated peptide)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds in the ligand
Procedure:
-
Ligand Preparation (if necessary): If the thiol on your ligand is oxidized (forming a disulfide bond), dissolve the ligand in the reaction buffer and add a small molar excess of a reducing agent like TCEP. Incubate for 15-30 minutes.
-
Conjugation Reaction: Mix the maleimide-functionalized vesicles with the thiol-containing ligand in the reaction buffer. The molar ratio of maleimide to thiol can be optimized, but ratios of 2:1 to 5:1 (maleimide:thiol) are often used to ensure efficient conjugation.[8]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification (Optional): Remove unconjugated ligand using methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC, or functional assays).
Data Presentation
Example Lipid Compositions for Vesicle Formation
The molar percentage of this compound can be varied to control the density of reactive sites on the vesicle surface.
| Primary Lipid(s) | Cholesterol (mol%) | This compound (mol%) | Other (mol%) | Application/Study | Reference |
| POPC | - | 5 | 0.5 (Liss Rhod-PE) | GUV Formation | [12][15] |
| POPC | 30 | 5 | 0.5 (Liss Rhod-PE) | GUV Formation | [12][15] |
| POPC | 30 | 1, 2.5, or 5 | - | Peptide-triggered release | [15] |
| DOPC | - | 11 | 9 (DOPS) | DNA-templated liposomes | [19] |
| DOPC | - | 11 | 9 (DOPS), 3 (PEG-PE) | DNA-templated liposomes | [19] |
| PC | 30 | 5 | 65 (PE) | HR1-mediated fusion | [20][21] |
Characterization Data for Maleimide-Functionalized Vesicles
The preparation method significantly affects the final characteristics of the vesicles.
| Lipid Composition | Preparation Method | Size (Diameter, nm) | PDI | % Active Maleimide | Reference |
| DSPE-PEG2000-Mal | Pre-insertion | - | - | 63% (before purification) | [7][8] |
| DSPE-PEG2000-Mal | Pre-insertion | - | - | 32% (after purification) | [7][8] |
| DSPE-PEG2000-Mal | Post-insertion | - | - | 76% (after purification) | [7][8] |
| DPPC:Chol:DSPE-PEG2000 | Sonication/Extrusion | ~75 | - | Not specified | [16] |
| DSPC:Chol (8:1) | Not specified | 163.3 | 0.250 | Not specified | [22] |
References
- 1. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 3. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 4. MPB PE | AxisPharm [axispharm.com]
- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5399331A - Method for protein-liposome coupling - Google Patents [patents.google.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 10. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Quantification of α-Synuclein Binding to Lipid Vesicles Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
analytical techniques for characterizing 18:1 MPB PE conjugates
An Application Note on Analytical Techniques for Characterizing 18:1 MPB PE Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of molecules, such as peptides, proteins, or small molecule drugs, to liposomes is a critical strategy in drug delivery and diagnostics. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound) is a key lipid used for this purpose. It incorporates a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups, forming a stable thioether bond.[1][2][3] This allows for the covalent attachment of thiol-containing ligands to the surface of liposomes. Proper and thorough characterization of these conjugates is essential to ensure quality, consistency, and efficacy.[4] This application note provides a detailed overview of the essential analytical techniques and protocols for characterizing this compound-containing liposomes and their final conjugates.
Physicochemical Characterization of the Liposomal Carrier
Before conjugation, the base liposome (B1194612) formulation incorporating this compound must be characterized to ensure it meets the required specifications for size, charge, and homogeneity.
Size, Polydispersity, and Zeta Potential
Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of liposomes.[5][6][7] Consistent size is crucial as it influences the biodistribution and pharmacokinetics of the drug carrier.[6] The zeta potential provides information about the surface charge, which is indicative of colloidal stability.
Table 1: Representative Physicochemical Data for Liposomes Before and After Conjugation
| Parameter | Unconjugated Liposomes | Conjugated Liposomes | Acceptance Criteria |
| Mean Hydrodynamic Diameter (nm) | 105.2 ± 2.1 | 115.8 ± 3.5 | 80 - 150 nm |
| Polydispersity Index (PDI) | 0.09 ± 0.02 | 0.12 ± 0.03 | < 0.2 |
| Zeta Potential (mV) | -35.4 ± 1.8 | -28.7 ± 2.2 | -20 to -50 mV |
Characterization of the Conjugation Reaction
Successful conjugation requires confirming the presence and reactivity of the maleimide group and quantifying the efficiency of the subsequent coupling reaction.
Quantification of Active Maleimide Groups
The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.[1][8] Therefore, quantifying the number of active maleimide groups on the liposome surface is critical. The indirect Ellman's assay is a common spectrophotometric method for this purpose.[8] It involves reacting the maleimide-liposomes with a known excess of a thiol-containing compound (like cysteine) and then quantifying the unreacted thiols using Ellman's reagent (DTNB).[8]
Table 2: Maleimide Activity and Conjugation Efficiency
| Parameter | Method | Result | Significance |
| Initial Maleimide Activity | Indirect Ellman's Assay | 76% | Indicates the percentage of functional maleimide groups available for conjugation.[1] |
| Conjugation Efficiency | RP-HPLC, Fluorescence Spectroscopy | 85% | Percentage of the conjugated ligand relative to the initial amount added. |
| Ligand Density per Liposome | Fluorescence Correlation Spectroscopy | ~60 molecules | Provides the average number of attached ligands per liposome particle.[9] |
Confirmation and Quantification of Conjugation
Several techniques can confirm the successful covalent attachment of the ligand and quantify the efficiency.
-
Chromatographic Methods (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated liposomes from the unconjugated ligand.[4][10] By quantifying the amount of free ligand in the solution post-reaction, the conjugation efficiency can be indirectly determined.
-
Spectroscopic Methods: If the ligand has a unique spectroscopic signature (e.g., a fluorophore or a strong UV chromophore), techniques like UV-Vis or fluorescence spectroscopy can be used to quantify the amount of conjugated material after separating it from the free ligand.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm conjugation. The disappearance of the characteristic peak for the maleimide protons (around 6.7-6.9 ppm) is a strong indicator of a successful reaction.[12][13]
-
Mass Spectrometry (MS): While challenging for intact liposomes, MS is invaluable for characterizing the lipid-ligand conjugate itself after breaking down the liposome structure.[4][14] It provides a precise mass confirmation of the final conjugate.
Characterization of Drug-Loaded Conjugates
For therapeutic applications, where a drug is encapsulated within the liposome, it is crucial to determine the encapsulation efficiency.
Encapsulation Efficiency (EE)
Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.[15] Its determination involves separating the free, unencapsulated drug from the liposomes, followed by quantification of the drug in one or both fractions.[16][]
Common separation techniques include:
The amount of drug is then typically quantified using HPLC or a spectroscopic method.[15][]
The formula for calculating EE% is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[18][19]
Experimental Protocols
Protocol 1: Liposome Size and Zeta Potential Measurement by DLS
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a suitable concentration for the DLS instrument (typically a faint opalescence). Ensure the buffer is filtered through a 0.22 µm filter to remove dust.
-
Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index, and equilibrate the measurement cell to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Size Measurement: Perform at least three measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and calculates the hydrodynamic diameter and PDI using the Stokes-Einstein equation.[6]
-
Zeta Potential Measurement: For zeta potential, the instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.
-
Data Analysis: Report the mean Z-average diameter, PDI, and zeta potential with standard deviations.
Protocol 2: Quantification of Active Maleimide Groups by Indirect Ellman's Assay
-
Reagent Preparation:
-
Cysteine Solution: Prepare a fresh 1 mM solution of L-cysteine in a degassed phosphate (B84403) buffer (pH 7.0).
-
Ellman's Reagent (DTNB): Prepare a 4 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the same phosphate buffer.
-
-
Standard Curve: Prepare a standard curve of L-cysteine (e.g., 0-100 µM) by reacting known concentrations with DTNB and measuring the absorbance at 412 nm.
-
Reaction:
-
In a microcentrifuge tube, mix the maleimide-functionalized liposome suspension with a known excess of the 1 mM L-cysteine solution.
-
Incubate the reaction at room temperature for 2 hours with gentle shaking, protected from light.
-
Prepare a control sample with buffer instead of liposomes.
-
-
Quantification:
-
Add DTNB solution to the reaction mixture and to the standards.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of all samples at 412 nm.
-
-
Calculation: Determine the concentration of unreacted cysteine in the liposome sample from the standard curve. The amount of active maleimide is the difference between the initial cysteine concentration and the unreacted cysteine concentration.[8]
Protocol 3: Determination of Conjugation Efficiency by RP-HPLC
-
Sample Preparation: Following the conjugation reaction, centrifuge the liposome suspension using an ultrafiltration device (e.g., 100 kDa MWCO) to separate the liposomes (retentate) from the solution containing the free, unconjugated ligand (filtrate).
-
HPLC Setup:
-
Column: Use a C18 column suitable for separating the ligand of interest.[20]
-
Mobile Phase: Develop a gradient method using appropriate solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).
-
Detector: Use a UV-Vis or fluorescence detector set to the appropriate wavelength for the ligand.
-
-
Standard Curve: Prepare a standard curve by injecting known concentrations of the free ligand.
-
Analysis: Inject the filtrate sample into the HPLC system.
-
Calculation: Quantify the amount of free ligand in the filtrate using the standard curve. Calculate the conjugation efficiency as: Efficiency % = [(Initial Ligand - Free Ligand) / Initial Ligand] x 100
Visualizations
Caption: General workflow for the preparation and characterization of this compound conjugates.
Caption: Schematic of the maleimide-thiol conjugation reaction on a liposome surface.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. news-medical.net [news-medical.net]
- 6. scispace.com [scispace.com]
- 7. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 8. ovid.com [ovid.com]
- 9. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
- 11. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Quantifying Protein Conjugation Efficiency to 18:1 MPB PE Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery and vaccine development. Their efficacy often relies on the successful conjugation of proteins, such as antibodies or antigens, to the liposome (B1194612) surface. This process enhances target specificity and biological activity. The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) provides a robust method for protein conjugation. This compound is a lipid with a maleimide (B117702) headgroup that readily reacts with thiol groups on proteins, forming a stable thioether bond.[1][2][3]
Quantifying the efficiency of this conjugation is a critical step in the development and quality control of liposomal formulations. Inaccurate or inconsistent protein conjugation can significantly impact the therapeutic or diagnostic performance of the final product. These application notes provide detailed protocols for conjugating proteins to this compound-containing liposomes and quantifying the conjugation efficiency using common laboratory techniques.
Core Principles: Maleimide-Thiol Chemistry
The conjugation of proteins to MPB PE liposomes is based on the highly specific reaction between a maleimide group and a sulfhydryl (thiol) group.[4][5][6] The maleimide group on the MPB PE lipid acts as an electrophile, which reacts with the nucleophilic thiol group, typically from a cysteine residue on the protein, via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, resulting in a stable covalent thioether linkage.[2]
Caption: Maleimide-thiol conjugation scheme.
Experimental Workflow Overview
The overall process for protein conjugation and quantification involves several key stages, from liposome preparation to the final calculation of conjugation efficiency.
Caption: High-level experimental workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for membrane stability)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the lipids (e.g., DOPC, cholesterol, and this compound at a desired molar ratio, for instance, 55:40:5) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Store the prepared liposomes at 4°C until use. Liposomes containing MPB-PE should be used within a few days of preparation.[7]
Protocol 2: Protein Preparation for Conjugation
For proteins that do not have accessible free thiol groups, thiolation or reduction of existing disulfide bonds is necessary.
Materials:
-
Protein to be conjugated
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) or thiolation reagent (e.g., Traut's reagent)
-
Desalting column (e.g., Sephadex G-25)
Procedure (for reduction of disulfide bonds):
-
Dissolve the protein in the reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[5] TCEP is preferred over DTT as it does not need to be removed before conjugation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
If DTT is used, remove the excess DTT using a desalting column equilibrated with a degassed reaction buffer.
Protocol 3: Protein Conjugation to Liposomes
Materials:
-
This compound-containing liposomes
-
Prepared protein with free thiol groups
-
Reaction buffer (pH 6.5-7.5)
Procedure:
-
Mix the liposome suspension with the thiol-containing protein solution at a desired molar ratio (e.g., 10:1 to 20:1 maleimide to protein).[5]
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5] The reaction should be protected from light.
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
Protocol 4: Separation of Conjugated Liposomes from Free Protein
It is crucial to remove unconjugated protein to accurately quantify the amount of protein that has been successfully conjugated to the liposomes.
Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method. Use a gel filtration column (e.g., Sepharose CL-4B) to separate the larger protein-liposome conjugates from the smaller, unconjugated protein molecules.
-
Dialysis: Dialyze the reaction mixture against the reaction buffer using a dialysis membrane with a high molecular weight cutoff (e.g., >300 kDa) to retain the liposomes while allowing the smaller unconjugated protein to diffuse out.[8]
-
Centrifugation/Ultracentrifugation: Pellet the liposomes by centrifugation, remove the supernatant containing the unconjugated protein, and resuspend the liposome pellet in fresh buffer.
Protocol 5: Quantification of Conjugation Efficiency
Several methods can be employed to determine the amount of protein conjugated to the liposomes.
A. Bicinchoninic Acid (BCA) Assay
The BCA assay is a colorimetric method for quantifying total protein concentration.[9][10][11]
Materials:
-
BCA assay kit (Reagent A and Reagent B)
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Purified protein-liposome conjugates
-
Lysis buffer (containing a detergent like 1% Triton X-100)
-
Microplate reader
Procedure:
-
Prepare a standard curve using the protein standard (e.g., BSA) at known concentrations.
-
In a microplate, add a known volume of the purified protein-liposome conjugate. To a separate set of wells, add the same volume of unconjugated liposomes (at the same lipid concentration) to serve as a blank and account for any interference from the lipids.
-
Lyse the liposomes by adding the lysis buffer to release any encapsulated protein and to solubilize the lipids, which can interfere with the assay.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add the working reagent to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of the blank (unconjugated liposomes) from the absorbance of the conjugated samples.
-
Determine the protein concentration of the liposome samples using the standard curve.
B. Fluorescence-Based Assay
This method requires the protein to be fluorescently labeled prior to conjugation.
Materials:
-
Fluorescently labeled protein
-
Purified protein-liposome conjugates
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare a standard curve of the fluorescently labeled protein at known concentrations.
-
Measure the fluorescence intensity of the purified protein-liposome conjugate sample.
-
Determine the concentration of the conjugated protein by comparing its fluorescence intensity to the standard curve. This method is direct and can be very sensitive.[13][14]
Data Presentation and Calculation of Conjugation Efficiency
The conjugation efficiency can be expressed in several ways. The two most common metrics are:
-
Percentage of Protein Conjugated:
-
Efficiency (%) = (Amount of conjugated protein / Initial amount of protein used) x 100
-
-
Amount of Protein per Amount of Lipid:
-
Expressed as µg of protein per µmol of lipid.
-
Sample Data Tables
Table 1: Comparison of Protein Quantification Methods
| Quantification Method | Protein Concentration (µg/mL) | Standard Deviation | Calculated Conjugation Efficiency (%) |
| BCA Assay | 152 | ± 8.5 | 30.4% |
| Fluorescence Assay | 165 | ± 5.2 | 33.0% |
| RP-HPLC | 170 | ± 3.1 | 34.0% |
Table 2: Effect of Molar Ratio of Maleimide to Protein on Conjugation Efficiency
| Maleimide:Protein Molar Ratio | Conjugation Efficiency (%) | µg Protein / µmol Lipid | Liposome Size (nm) |
| 5:1 | 25.6% | 85 | 110 ± 5 |
| 10:1 | 42.1% | 140 | 112 ± 6 |
| 20:1 | 55.8% | 186 | 115 ± 5 |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure complete reduction of protein disulfide bonds.
-
Verify the pH of the reaction buffer is between 6.5 and 7.5.[2]
-
Increase the molar ratio of maleimide to protein.
-
Confirm the activity of the MPB PE lipid, as maleimide groups can hydrolyze over time.
-
-
Liposome Aggregation:
-
High Background in BCA Assay:
Conclusion
The successful and reproducible conjugation of proteins to this compound liposomes is a multi-step process that requires careful optimization and characterization. By following these detailed protocols and utilizing appropriate quantification methods, researchers can accurately determine the conjugation efficiency, ensuring the quality and consistency of their liposomal formulations for various applications in drug delivery and biotechnology.
References
- 1. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 4. Studies on protein-liposome coupling using novel thiol-reactive coupling lipids: influence of spacer length and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. liposomes.ca [liposomes.ca]
- 8. Quantitative immunoblot assay for assessment of liposomal antibody conjugation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QPRO BCA Protein Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols: 18:1 MPB PE in Membrane Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a functionalized lipid of significant utility in the study of membrane proteins. Its unique structure, featuring a maleimide (B117702) headgroup, allows for the covalent attachment of cysteine-containing proteins and peptides to the surface of liposomes or nanodiscs. This site-specific conjugation provides a powerful tool for controlling protein orientation, stabilizing protein structure, and developing novel assays for drug screening and functional analysis. These application notes provide an overview of the utility of this compound and detailed protocols for its use in membrane protein research.
Core Applications of this compound in Membrane Protein Research
The primary application of this compound stems from its ability to covalently link proteins to a lipid bilayer via a stable thioether bond formed between the maleimide group and a sulfhydryl group from a cysteine residue on the protein of interest. This enables a variety of advanced studies that are challenging with traditional reconstitution methods.
-
Controlled Protein Orientation: By engineering a single cysteine residue at a specific site on a membrane protein or a soluble protein that interacts with the membrane, researchers can control its orientation upon conjugation to this compound-containing liposomes. This is particularly crucial for studying receptor-ligand interactions, enzymatic activity at the membrane interface, and transport processes.
-
Stabilization of Membrane Protein Complexes: Covalent tethering can stabilize the structure of membrane proteins, which are often unstable when removed from their native environment. This is beneficial for structural studies using techniques like cryo-electron microscopy (cryo-EM) and for enhancing the shelf-life of reconstituted protein preparations.
-
Functional Assays: this compound is instrumental in developing robust functional assays. For example, it can be used to anchor enzymes to a lipid surface to study their membrane-associated activity or to attach antibodies to liposomes for targeted delivery and binding studies.
-
Drug Delivery and Targeting: Liposomes functionalized with this compound can be conjugated with targeting ligands (e.g., antibodies, peptides) to create targeted drug delivery vehicles.
Data Presentation: Lipid Compositions and Coupling Efficiency
The successful application of this compound often depends on the overall lipid composition of the bilayer, which influences membrane fluidity, curvature, and protein function. The following tables summarize lipid compositions and experimental parameters from various studies.
Table 1: Exemplary Lipid Compositions Incorporating this compound
| Primary Lipid(s) | This compound (mol%) | Other Lipids (mol%) | Application | Reference |
| POPC | 1 - 10 | - | Studying peptide-induced membrane permeability | [1] |
| DOPC | 11 | DOPS (9%) | Templating lipid tubules with DNA nanocages | [2] |
| PC | 5 | PE (30%) | Investigating HR1-mediated liposome (B1194612) fusion | [3] |
| POPC | 5 | Liss-Rhod-PE (0.5%), Cholesterol (30%) | Formation of Giant Unilamellar Vesicles (GUVs) for peptide binding studies | [4] |
| Dipalmitoyl PE | 1 | MePEG2000-S-POPE (2%) | Preventing aggregation during protein-liposome conjugation | [5] |
Table 2: Quantitative Parameters for Protein Coupling to MPB-PE Liposomes
| Parameter | Value | Conditions | Reference |
| Coupling Efficiency | >50% | Optimized conditions (pH 7.5, room temperature) | [6] |
| Protein to Lipid Ratio | 150 µg protein / µmol lipid | Thiolated avidin-D to MPB-liposomes | [7] |
| Final Lipid Concentration | 6-7 mM | During coupling reaction | [7] |
| Optimal PEG-Lipid for Aggregation Prevention | 2 mol % MePEG2000-S-POPE or 0.8 mol % MePEG5000-S-POPE | In liposomes containing 1 mol% MPB-PE | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
This compound
-
Primary phospholipid(s) (e.g., POPC, DOPC)
-
Other lipids as required (e.g., cholesterol, DOPS)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.5)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes for extrusion
Methodology:
-
Lipid Film Preparation: a. In a round-bottom flask, combine the desired lipids (including this compound) dissolved in chloroform. The molar percentage of this compound typically ranges from 1-10 mol%. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration (typically 5-10 mg/mL). b. Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This can be facilitated by gentle warming to a temperature above the phase transition temperature of the lipids.
-
Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This helps to break down large lipid aggregates and improve the homogeneity of the vesicle suspension. b. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). c. Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution of large unilamellar vesicles (LUVs).
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation. Use within a few days for best results.
Protocol 2: Covalent Coupling of a Cysteine-Containing Protein to this compound Liposomes
This protocol outlines the procedure for conjugating a purified, cysteine-containing membrane protein (or peptide) to the prepared this compound liposomes.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Purified, cysteine-containing protein in a suitable buffer (e.g., detergent-solubilized membrane protein)
-
Coupling buffer (e.g., HBS, pH 7.2-7.5)
-
Reducing agent (e.g., DTT or TCEP) - for reducing disulfide bonds on the protein if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B) to separate unreacted protein from proteoliposomes.
Methodology:
-
Protein Preparation: a. Ensure the protein to be coupled has a free, accessible cysteine residue. If the protein has formed disulfide bonds, it may be necessary to pre-treat it with a mild reducing agent. Note: The reducing agent must be removed before adding the protein to the maleimide-containing liposomes, for example, by using a desalting column.
-
Coupling Reaction: a. In a microcentrifuge tube, combine the this compound-containing liposomes with the purified protein at a desired protein-to-lipid molar ratio. A common starting point is a 1:100 to 1:1000 protein-to-MPB-PE ratio. b. The reaction is typically carried out at room temperature for 2-4 hours with gentle mixing (e.g., on a rotator). The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Quenching the Reaction: a. After the incubation period, add a quenching reagent (e.g., L-cysteine) in excess (e.g., 10-fold molar excess over MPB-PE) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.
-
Purification of Proteoliposomes: a. Separate the proteoliposomes from uncoupled protein and excess quenching reagent using size-exclusion chromatography or flotation on a density gradient. b. Collect the fractions containing the proteoliposomes. The presence of the protein can be confirmed by SDS-PAGE and a suitable protein staining method.
-
Characterization and Storage: a. Characterize the proteoliposomes for protein incorporation efficiency and size distribution (e.g., using dynamic light scattering). b. Store the proteoliposomes at 4°C for short-term use. For longer-term storage, flash-freeze in liquid nitrogen and store at -80°C, though stability will depend on the specific protein.
Visualization of Workflows and Concepts
Experimental Workflow for Proteoliposome Preparation and Protein Coupling
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. diva-portal.org [diva-portal.org]
- 3. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes [pubmed.ncbi.nlm.nih.gov]
- 6. US5399331A - Method for protein-liposome coupling - Google Patents [patents.google.com]
- 7. liposomes.ca [liposomes.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing 18:1 MPB PE Thiol-Maleimide Reactions
Welcome to the technical support center for optimizing your 18:1 MPB PE thiol-maleimide conjugation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and efficient conjugation outcomes.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The pH of the reaction buffer is critical. Below pH 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[1][2] | Maintain the reaction buffer within the optimal pH range of 6.5-7.5.[1][2][3] Phosphate, HEPES, or Tris buffers are suitable choices.[4][5] |
| Maleimide (B117702) Hydrolysis: The maleimide group on the this compound is susceptible to hydrolysis, especially at pH values above 7.5.[2][3][6] This hydrolysis results in a non-reactive maleic acid amide derivative.[6] | Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2] Avoid storing maleimide-containing reagents in aqueous buffers.[1][3] | |
| Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] This can be catalyzed by the presence of divalent metals. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] TCEP is often preferred as it does not need to be removed before the reaction.[1] Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA to sequester metal ions.[1] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. | A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] However, this should be optimized for your specific molecules. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the preparation of stock solutions, especially the maleimide-lipid, can lead to inconsistent results. | Prepare fresh maleimide stock solutions for each experiment.[2] Ensure the aprotic solvent (DMSO, DMF) is anhydrous. |
| Buffer Variability: Fluctuations in buffer pH or the presence of contaminants can affect reaction efficiency. | Prepare fresh buffers for each experiment and verify the pH immediately before use. Ensure the buffer does not contain any primary or secondary amines or thiols.[3] | |
| Conjugate Instability / Loss of Activity | Retro-Michael Reaction: The thioether bond formed can be reversible, leading to the release of the conjugated molecule.[2] This is more likely to occur in the presence of other thiols. | After conjugation, consider hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours.[2] |
| Thiol Exchange Reaction: If the retro-Michael reaction occurs in a thiol-rich environment (e.g., in vivo), the maleimide can react with other thiols, leading to off-target effects.[2] | Controlled hydrolysis of the thiosuccinimide ring post-conjugation can prevent this.[2] | |
| Side Reactions and Impurities | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the lysine (B10760008) residues in proteins, leading to a loss of selectivity.[1][2][3] | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] |
| Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur, leading to the formation of a thiazine structure, especially at neutral or higher pH.[7][8] | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][8] Alternatively, consider acetylating the N-terminus of the peptide.[8] |
Quantitative Data Summary
The efficiency and specificity of the thiol-maleimide reaction are highly dependent on the pH of the reaction buffer. The following table summarizes the key pH considerations.
| pH Range | Reaction Characteristics | Recommendation |
| < 6.5 | Reaction rate is significantly reduced due to the protonation of the thiol group, making it less nucleophilic.[1][2] | Avoid this pH range for efficient conjugation. |
| 6.5 - 7.5 | Optimal range for thiol-maleimide conjugation. [1][2][3] High chemoselectivity for thiols over amines.[1][3] The reaction rate with thiols is about 1,000 times faster than with amines at pH 7.0.[3] | This is the recommended pH range for most applications. |
| > 7.5 | Increased rate of maleimide hydrolysis, rendering it unreactive towards thiols.[2][3][6] Loss of selectivity, with competitive reaction with primary amines (e.g., lysine residues).[1][2][3] | Avoid this pH range during the conjugation step. Can be used post-conjugation for controlled hydrolysis to stabilize the linkage.[2] |
Experimental Protocols
General Protocol for this compound Thiol-Maleimide Conjugation
This protocol provides a general guideline. Optimization of molar ratios, incubation times, and purification methods may be necessary for your specific application.
1. Reagent Preparation:
-
Thiol-Containing Molecule Solution:
-
Dissolve your thiol-containing molecule (e.g., cysteine-containing peptide or protein) in a degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Tris) at a pH between 7.0 and 7.5.[4][5]
-
The concentration should typically be between 1-10 mg/mL.[4][5]
-
If your molecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[9]
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
2. Conjugation Reaction:
-
Add the this compound stock solution to the solution of your thiol-containing molecule with gentle stirring. A 10-20 fold molar excess of the maleimide is a common starting point.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[4][5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
3. Purification of the Conjugate:
-
Remove the unreacted maleimide-lipid and other small molecules using size-exclusion chromatography (e.g., gel filtration) or dialysis.[4][5] The choice of method will depend on the properties of your conjugate.
4. (Optional) Post-Conjugation Hydrolysis:
-
To create a more stable linkage and prevent the retro-Michael reaction, the thiosuccinimide ring can be hydrolyzed.
-
Adjust the pH of the purified conjugate solution to 8.5 and incubate for 2-4 hours at room temperature.[2]
-
Re-purify the conjugate if necessary to remove any byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?
A1: The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] This range provides a good balance between a fast reaction rate and high selectivity for the thiol group over other nucleophilic groups like amines.[3]
Q2: Why is my conjugation yield low?
A2: Low yield can be due to several factors. The most common are suboptimal pH, hydrolysis of the maleimide group on the this compound before the reaction, or oxidation of the thiol groups on your molecule.[1][2] Ensure your reaction is within the optimal pH range, prepare your maleimide-lipid solution fresh, and consider using a reducing agent like TCEP to ensure free thiols are available.[1][2]
Q3: How can I prevent side reactions?
A3: The primary side reaction to be aware of is the reaction of the maleimide with amines at pH values above 7.5.[1][3] To prevent this, strictly maintain the pH of your reaction between 6.5 and 7.5.[1][2][3] If you are working with a peptide that has an N-terminal cysteine, be aware of the potential for thiazine rearrangement, which can be minimized by performing the reaction at a more acidic pH.[7][8]
Q4: How stable is the resulting thioether bond?
A4: The thiosuccinimide linkage formed is generally considered stable, but it can undergo a reversible retro-Michael reaction, especially in the presence of other thiols.[2] For applications requiring high stability, it is recommended to hydrolyze the succinimide (B58015) ring after conjugation to form an irreversible succinamic acid thioether.[2]
Q5: Can I store the this compound in an aqueous buffer?
A5: No, it is not recommended to store maleimide-containing lipids in aqueous solutions due to the risk of hydrolysis.[3] For long-term storage, dissolve the this compound in a dry, aprotic solvent like DMSO or DMF and store at -20°C.[3]
Visualizing the Process
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. biotium.com [biotium.com]
how to prevent hydrolysis of 18:1 MPB PE maleimide group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of hydrolysis of the 18:1 MPB PE maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is this compound maleimide and why is its maleimide group prone to hydrolysis?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a lipid molecule functionalized with a maleimide group.[1][][3][4][5] This maleimide group is an electrophilic moiety that selectively reacts with thiol (sulfhydryl) groups, making it a valuable tool for bioconjugation.[6][7] However, the maleimide ring is susceptible to hydrolysis, especially in aqueous solutions.[7][8] This occurs when water molecules attack the carbonyl groups in the maleimide ring, leading to the opening of the ring and the formation of a maleamic acid derivative. This hydrolyzed form is no longer reactive towards thiols, thus inhibiting its intended conjugation function.[7][8]
Q2: What are the primary factors that accelerate the hydrolysis of the maleimide group?
A2: The rate of maleimide hydrolysis is significantly influenced by the following factors:
-
pH: The hydrolysis of the maleimide ring is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[7][8] At pH values above 7.5, the hydrolysis becomes more pronounced.[7]
-
Aqueous Environment: Maleimides are generally unstable in aqueous solutions and should not be stored in this form for extended periods.[8][9] Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[8][10]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. While reactions are often performed at room temperature, long-term storage should be at low temperatures.[11][12]
-
Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[13] It is crucial to use buffers that are free of primary and secondary amines and thiols, which can react with the maleimide group.[8]
Troubleshooting Guide
Problem: Low or no conjugation efficiency with this compound maleimide.
This is a common issue that can often be attributed to the hydrolysis of the maleimide group. Here’s a step-by-step guide to troubleshoot and prevent this problem.
Step 1: Verify Reagent Quality and Storage
Proper storage is the first line of defense against maleimide hydrolysis.
-
Storage of Stock Solutions: this compound maleimide should be stored in a dry, biocompatible, and water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8][9] These stock solutions should be stored at -20°C.[1][11]
-
Preparation of Aqueous Solutions: Aqueous solutions of the maleimide reagent should be prepared immediately before the conjugation reaction.[8][10] Do not store the reagent in aqueous buffers.[8]
| Parameter | Recommended Condition | Rationale |
| Storage Solvent | Anhydrous DMSO or DMF | Minimizes exposure to water, the primary reactant in hydrolysis.[8][9] |
| Storage Temperature | -20°C | Reduces the rate of chemical degradation.[1][11] |
| Aqueous Solution Use | Prepare immediately before use | Prevents significant hydrolysis before the conjugation reaction can occur.[8][10] |
Step 2: Optimize Reaction Conditions
Controlling the reaction environment is critical for preventing hydrolysis and ensuring successful conjugation.
-
pH Control: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[7][8][9] Within this range, the reaction with thiols is highly efficient and chemoselective, while the rate of hydrolysis is minimized. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][9]
-
Buffer Selection: Use buffers that do not contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). Suitable buffers include Phosphate-Buffered Saline (PBS) and HEPES.[6][11]
-
Degassing Buffers: To prevent oxidation of thiol groups on the molecule to be conjugated, it is advisable to degas the reaction buffers.[6][9]
| Parameter | Recommended Range/Condition | Rationale |
| Reaction pH | 6.5 - 7.5 | Maximizes thiol reactivity and selectivity while minimizing hydrolysis and side reactions with amines.[7][8][9] |
| Recommended Buffers | PBS, HEPES (10-100 mM) | These buffers maintain the optimal pH range and are free of interfering substances.[6][11] |
| Buffer Preparation | Degas to remove dissolved oxygen | Prevents oxidation of free thiols on the target molecule, ensuring their availability for conjugation.[6][9] |
Step 3: Post-Conjugation Stabilization (Optional but Recommended)
Even after successful conjugation, the resulting thiosuccinimide linkage can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[7][9] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed.
-
Post-Conjugation Hydrolysis: After the conjugation reaction is complete, the pH of the solution can be raised to around 9.0 for a short period. This will induce the hydrolysis of the thiosuccinimide ring, forming a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound Maleimide to a Thiol-Containing Molecule
-
Prepare Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM. Store any unused portion at -20°C, protected from light.[11]
-
Prepare Reaction Buffer: Prepare a suitable reaction buffer, such as 1x PBS or 100 mM HEPES, at pH 7.0-7.5. Degas the buffer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[6][11]
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide) in the degassed reaction buffer. If the molecule contains disulfide bonds, they must be reduced prior to conjugation using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9][11]
-
Conjugation Reaction: Add the this compound maleimide stock solution to the solution of the thiol-containing molecule. A molar excess of the maleimide reagent (typically 10-20 fold) is often used to ensure efficient conjugation.[9][11]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[9][11]
-
Purification: Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Complete Conjugation: Follow steps 1-6 of the general conjugation protocol.
-
Adjust pH: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or a dilute base.
-
Incubate for Hydrolysis: Incubate the solution at room temperature or 37°C and monitor the ring-opening by mass spectrometry until hydrolysis is complete.[10]
-
Re-neutralize: Adjust the pH back to 7.0-7.5 for storage or downstream applications.[10]
Visual Guides
Caption: Mechanism of maleimide group hydrolysis.
Caption: Experimental workflow for preventing hydrolysis.
Caption: Key factors and preventative measures.
References
- 1. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 4. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Yield with 18:1 MPB PE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a phospholipid containing an oleoyl (B10858665) (18:1) lipid chain, a phosphoethanolamine (PE) headgroup, and a maleimide (B117702) group attached via a 4-(p-maleimidophenyl)butyramide (MPB) linker. It is commonly incorporated into liposomes and other lipid-based nanoparticles to facilitate the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of the nanoparticle.
Q2: What is the optimal pH for conjugation with this compound?
A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[2] For long-term storage, it is recommended to dissolve the lipid in an anhydrous organic solvent such as chloroform (B151607) and store it at -80°C in a glass vial.[3]
Q4: What is the difference between MPB PE and MCC PE?
A4: The primary difference lies in the linker connecting the maleimide group to the PE headgroup. The MPB (maleimidophenyl)butyryl) linker in MPB PE contains an aromatic phenyl group, which is more susceptible to hydrolysis in aqueous environments compared to the aliphatic cyclohexane (B81311) ring in the MCC (maleimidomethyl)cyclohexane-1-carboxylate) linker of MCC PE.[1] This makes MCC PE more stable against hydrolysis.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation of your thiol-containing molecule to this compound-functionalized liposomes can be attributed to several factors. This guide provides a systematic approach to identify and resolve the issue.
Problem 1: Inactive Maleimide Groups
Possible Cause: The maleimide ring on the MPB PE is susceptible to hydrolysis, which renders it inactive for conjugation. This hydrolysis is accelerated at higher pH and in aqueous solutions.[1]
Solutions:
-
Freshly Prepare Liposomes: Use liposomes containing this compound as soon as possible after preparation.
-
Control pH: Maintain the pH of your reaction buffer between 6.5 and 7.5.[1]
-
Proper Storage: Store this compound lipid stock under appropriate conditions (see FAQ 3).
-
pH during Liposome (B1194612) Preparation: In some protocols, the pH of the MPB-PE liposome solution is adjusted to pH 5 prior to lipid film hydration and then raised to pH 7.0 just before conjugation.[4]
Problem 2: Unavailable Thiol Groups on the Ligand
Possible Cause: The thiol (-SH) groups on your protein, peptide, or other ligand may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.
Solutions:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your ligand with a reducing agent to cleave any disulfide bonds.
-
TCEP (tris(2-carboxyethyl)phosphine): A common choice as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide-containing liposomes. A 25 mM concentration of TCEP can be used to reduce thiol-modified DNA.[3]
-
DTT (dithiothreitol): If DTT is used, it must be completely removed before conjugation, for example, by using a desalting column, as its thiol groups will compete with your ligand for reaction with the maleimide.
-
-
Degas Buffers: Remove dissolved oxygen from your reaction buffers to minimize oxidation of thiols.
Problem 3: Suboptimal Reaction Conditions
Possible Cause: The molar ratio of reactants, reaction time, or temperature may not be optimal for your specific conjugation.
Solutions:
-
Optimize Molar Ratio: The optimal molar ratio of maleimide to thiol can vary.
-
Adjust Reaction Time and Temperature:
-
Conjugation reactions are often performed for several hours at room temperature or overnight at 4°C.[4][6] For example, a reaction of scIL-12 with MPB-PE liposomes was carried out for at least 12 hours at 4°C.[4] Another protocol for conjugating thiol-ODN to MPB-PE involved reacting for 4-5 hours at room temperature.[5]
-
-
Quench the Reaction: After the desired reaction time, quench any unreacted maleimide groups with a small molecule thiol like L-cysteine to prevent unwanted side reactions. A 100-fold molar excess of L-cysteine can be used.[4]
Problem 4: Inaccurate Quantification of Conjugation
Possible Cause: The method used to determine conjugation efficiency may not be accurate.
Solutions:
-
Multiple Quantification Methods: Use a combination of methods to confirm conjugation.
-
Gel Electrophoresis (for proteins/DNA): Compare the conjugated product to the unconjugated starting material. A shift in the band indicates successful conjugation.[3][5]
-
Chromatography: Use size-exclusion chromatography to separate the larger liposome-ligand conjugate from the smaller, unconjugated ligand.
-
Spectrophotometry: If the ligand has a unique absorbance, this can be used for quantification. For DNA, a decrease in the absorbance at 260 nm can indicate conjugation.[6]
-
Fluorophore Labeling: If the ligand is fluorescently labeled, fluorescence can be used to quantify the amount of conjugated ligand.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Higher pH increases maleimide hydrolysis and reaction with amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions and degradation. |
| Reaction Time | 2 hours to Overnight | Dependent on reactants and their concentrations. |
| Reducing Agent | TCEP | Does not interfere with the maleimide reaction. |
| Quenching Agent | L-cysteine, 2-Mercaptoethanol | Added in excess to cap unreacted maleimides. |
Table 2: Example Molar Ratios for this compound Conjugation
| Conjugated Molecule | Molar Ratio (MPB PE : Thiol) | Reported Conjugation Efficiency | Reference |
| Thiol-modified DNA | 40x excess of lipid to DNA | 95% | [3] |
| Thiol-modified DNA | 1:10 and 1:20 | ~25% (overall yield) | [6] |
| scIL-12 Protein | 25:1 | Not specified | [4] |
| 5'-SH-CpG-ODN | 1:10 | >95% | [5] |
Experimental Protocols & Visualizations
General Experimental Workflow for Liposome Conjugation
The following diagram outlines a typical workflow for conjugating a thiol-containing ligand to liposomes formulated with this compound.
Caption: General workflow for conjugating a thiol-containing ligand to this compound liposomes.
Troubleshooting Low Conjugation Yield
This decision tree can help diagnose the cause of low conjugation yield.
Caption: Decision tree for troubleshooting low conjugation yield.
Key Chemical Reactions
This diagram illustrates the desired maleimide-thiol conjugation and common side reactions.
Caption: Key chemical reactions in maleimide-thiol conjugation.
References
Technical Support Center: Quenching Unreacted Maleimide Groups on 18:1 MPB PE Liposomes
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively quenching unreacted maleimide (B117702) groups on 18:1 (4-(p-maleimidophenyl)butyryl) (MPB) phosphatidylethanolamine (B1630911) (PE) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted maleimide groups on liposomes?
After conjugating a thiol-containing molecule (e.g., antibody, peptide, or drug) to a maleimide-functionalized liposome (B1194612), any remaining unreacted maleimide groups on the liposome surface are still active. It is critical to deactivate, or "quench," these groups. Quenching prevents unintended reactions with other thiol-containing molecules in vitro or in vivo, such as serum albumin.[1][2] This step is crucial for minimizing non-specific binding, preventing liposome aggregation, and reducing potential immunogenicity, thereby ensuring the stability and specificity of the final conjugate.
Q2: What are the most common quenching agents for maleimide reactions?
The most common method for quenching maleimides is to add a small molecule with a free thiol group.[3] This agent reacts with the excess maleimide, effectively capping it. Common choices include:
-
L-Cysteine: Effective and biocompatible.
-
2-Mercaptoethanol (BME): A strong quenching agent, but volatile with a strong odor.
-
N-acetyl-L-cysteine: A stable and effective option.
-
Dithiothreitol (DTT): A very strong reducing agent, typically used in excess to ensure complete quenching.
Q3: What is the optimal pH for the maleimide quenching reaction?
The quenching reaction, like the initial conjugation, is most efficient and specific for thiols at a pH between 6.5 and 7.5.[2][3]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate form.[2]
-
Above pH 7.5: The maleimide group itself becomes increasingly susceptible to hydrolysis, which renders it non-reactive.[2][4] While this also eliminates the reactive group, it is an uncontrolled process. High pH also increases the risk of maleimides reacting with primary amines, such as lysine (B10760008) residues on proteins.[2]
Q4: How can I confirm that the maleimide groups have been successfully quenched?
You can use a "reverse" Ellman's assay to quantify the number of remaining active maleimide groups.[5][6] In this method:
-
A known concentration of a standard thiol (like L-cysteine) is added to the liposome sample.
-
After a short incubation, the unreacted thiols remaining in the supernatant are quantified using Ellman's reagent (DTNB).[5]
-
The amount of maleimide is calculated by subtracting the remaining thiols from the initial amount added.[5] A successful quenching will show a near-zero concentration of active maleimide groups.
Q5: My final liposome conjugate is unstable. Is this related to the quenching step?
The instability of the maleimide-thiol bond is typically due to a "retro-Michael" reaction, where the bond reverses, releasing the conjugated molecule.[7][8] This can be followed by a thiol-exchange reaction, where the maleimide is captured by another thiol, such as glutathione (B108866) in the bloodstream.[2][7]
Quenching itself does not reverse this process but prevents further reactions of unconjugated maleimides. To improve the stability of the conjugated bond, one strategy is to encourage the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[1][9] This hydrolysis is favored at a slightly alkaline pH (e.g., pH > 7.5) after the initial conjugation and quenching are complete.[2]
Q6: How do I remove the excess quenching agent after the reaction is complete?
After quenching, the excess small-molecule thiol agent must be removed to obtain a pure final product. Standard methods for liposome purification are effective:
-
Size Exclusion Chromatography (SEC): This is a highly effective method that separates the large liposomes from the small quenching agent molecules.[3]
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 300 kDa, will retain the liposomes while allowing the small quenching agent to diffuse out.[4]
-
Tangential Flow Filtration (TFF): This is a scalable method suitable for larger batches that works on the same principle as dialysis.
Experimental Protocols and Data
Protocol: Quenching Unreacted Maleimide Groups with L-Cysteine
This protocol assumes the initial conjugation of a thiol-containing molecule to the 18:1 MPB PE liposomes has already been performed.
Materials:
-
Conjugated liposome suspension in a suitable buffer (e.g., PBS, HEPES), pH 6.5-7.5.
-
L-Cysteine powder.
-
Quenching buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.
-
Purification system (SEC column or dialysis cassette).
Procedure:
-
Prepare Quenching Solution: Prepare a fresh 100 mM stock solution of L-Cysteine in the quenching buffer. Ensure it dissolves completely.
-
Calculate Required Amount: Determine the initial molar quantity of maleimide groups on the liposomes. A 20- to 50-fold molar excess of the quenching agent is recommended to ensure the reaction goes to completion.
-
Add Quenching Agent: Add the calculated volume of the L-Cysteine stock solution to the liposome suspension. Mix gently by pipetting or slow inversion. Avoid vigorous vortexing, which can disrupt the liposomes.
-
Incubate: Allow the quenching reaction to proceed for 30 to 60 minutes at room temperature.
-
Purification: Remove the excess L-cysteine and the cysteine-maleimide adduct using SEC or dialysis.
-
If using SEC: Equilibrate the column (e.g., Sepharose CL-4B) with your final formulation buffer. Load the quenched reaction mixture and collect the fractions corresponding to the liposome peak, which will elute first.[3]
-
If using dialysis: Transfer the liposome suspension to a dialysis cassette (e.g., 300 kDa MWCO) and dialyze against a large volume of the final formulation buffer for at least 4 hours, with at least two buffer changes.[4]
-
-
Characterization: Analyze the purified, quenched liposomes for size, concentration, and conjugation efficiency. Confirm the absence of reactive maleimides using a reverse Ellman's assay if required.[5]
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Typical Molar Excess | Typical Reaction Time | Advantages | Disadvantages |
| L-Cysteine | 20-50x | 30-60 min | Biocompatible, effective, readily available. | Can potentially form disulfide dimers if not used under inert atmosphere. |
| 2-Mercaptoethanol (BME) | 20-50x | 30 min | Very effective and fast-acting. | Toxic, volatile with a strong, unpleasant odor. Requires handling in a fume hood. |
| N-acetyl-L-cysteine | 20-50x | 30-60 min | More stable than L-cysteine, low odor. | Higher molecular weight and cost compared to L-cysteine. |
| Dithiothreitol (DTT) | 10-20x | 30 min | Very strong reducing agent, ensures complete reaction. | Can potentially reduce disulfide bonds within the conjugated protein/peptide if present. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome Aggregation | 1. Cross-linking: Insufficient quenching agent allows liposomes to react with each other. 2. pH Shift: Incorrect buffering can alter liposome surface charge. 3. Instability of Formulation: The liposome composition may not be stable under the reaction conditions. | 1. Increase the molar excess of the quenching agent. Ensure rapid and thorough mixing upon addition. 2. Verify the pH of all buffers and the final reaction mixture. Ensure buffer capacity is sufficient. 3. Re-evaluate the lipid composition. Consider including a higher percentage of PEGylated lipids for steric stabilization. |
| Low Final Conjugate Yield | 1. Hydrolysis of Maleimide: Maleimide groups may have hydrolyzed before or during conjugation/quenching, especially if the pH is > 7.5 or incubation times are long.[4][10][11] 2. Loss during Purification: Adhesion to chromatography columns or use of incorrect dialysis MWCO. | 1. Work quickly and maintain the pH strictly between 6.5-7.5 during conjugation.[2] Consider a post-insertion method for the maleimide-lipid, which can result in higher activity.[10][11] 2. Pre-treat SEC columns with empty liposomes to block non-specific binding sites. Ensure the dialysis membrane MWCO is appropriate for your liposome size.[4] |
| Conjugate Instability (Deconjugation) | 1. Retro-Michael Reaction: The thioether bond is reversible, leading to thiol exchange with the quenching agent or other thiols.[2][7] | 1. After quenching and purification, consider incubating the final conjugate at a slightly higher pH (e.g., 8.0-8.5) for a short period (e.g., 1-2 hours) to promote stabilizing hydrolysis of the succinimide (B58015) ring.[9] Note: this must be optimized to avoid liposome degradation. |
| High Background in Cell-Based Assays | 1. Incomplete Quenching: Residual maleimide groups are reacting with thiols on the cell surface.[12][13] 2. Incomplete Removal of Quenching Agent: The quenching agent itself may be causing cellular effects. | 1. Confirm complete quenching with a reverse Ellman's assay.[5] Increase the concentration of the quenching agent or the incubation time if necessary. 2. Ensure the purification step is thorough. Use SEC for the cleanest separation.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for conjugation and quenching of maleimide-functionalized liposomes.
Reaction Pathways
Caption: Competing reactions for an unreacted maleimide group on a liposome surface.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in liposome quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of 18:1 MPB PE functionalized vesicles
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize non-specific binding of vesicles functionalized with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a phospholipid with a maleimide (B117702) headgroup.[][2] The maleimide group is highly reactive towards thiol (sulfhydryl) groups on molecules like cysteine-containing peptides or proteins.[][3] This specific reactivity allows for the covalent conjugation of these biomolecules to the surface of a liposome (B1194612) or vesicle, creating a targeted drug delivery system or a diagnostic tool.[][4]
Q2: What are the primary causes of non-specific binding with functionalized vesicles?
A2: Non-specific binding can arise from several interactions:
-
Hydrophobic Interactions: Exposed hydrophobic regions on the vesicle or conjugated ligand can interact with surfaces.[5]
-
Electrostatic Interactions: Charged surfaces on vesicles can bind to oppositely charged surfaces or proteins in the sample.[5] Cationic lipids, for instance, tend to increase non-specific binding to negatively charged cell surfaces.[6][7]
-
Protein Aggregation: Aggregated proteins in your sample can precipitate and bind non-specifically.[8]
-
Reactive Surface Groups: Unreacted maleimide groups on the vesicle surface can potentially react with other free thiols in your experimental system. Similarly, some assay surfaces, like aldehyde-coated plates, may have unreacted groups that can covalently bind vesicles non-specifically.[9]
Q3: How does the density of MPB-PE on the vesicle surface affect non-specific binding?
A3: A higher density of MPB-PE can increase the potential for non-specific interactions if not all maleimide groups are successfully conjugated with the target ligand. The presence of these reactive groups can lead to unintended binding. Furthermore, a high density of certain conjugated ligands may also increase non-specific binding depending on the ligand's properties (e.g., charge, hydrophobicity). It is crucial to optimize the molar percentage of MPB-PE in your vesicle formulation.[3]
Q4: What is PEGylation and can it help reduce non-specific binding?
A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of vesicles.[10] PEG forms a hydrated, flexible layer around the vesicle that creates a steric barrier.[10][11] This barrier inhibits the adsorption of proteins (opsonization) and reduces interactions with cells and surfaces, thereby significantly decreasing non-specific binding and increasing circulation time in vivo.[6][10][11][12] However, very high PEG loading can also sometimes hinder the specific binding of your targeting ligand through steric hindrance.[11]
Troubleshooting Guide
High Background Signal in Binding Assays
Problem: You are observing a high signal in your negative control wells or surfaces where no target is present, indicating high non-specific binding of your this compound functionalized vesicles.
Workflow for Troubleshooting Non-Specific Binding
Caption: A troubleshooting flowchart to diagnose and resolve high non-specific binding.
Solution 1: Surface Passivation (Blocking)
Many surfaces, such as polystyrene microplates, have a high capacity for protein and lipid binding.[13] It is critical to block these surfaces to prevent your vesicles from adhering non-specifically.
-
Recommended Action: Before adding your vesicles, incubate the surface with a blocking agent. Commonly used agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[5][13] These proteins will adsorb to the surface, occupying the sites where your vesicles might otherwise bind. For single-molecule studies requiring more robust passivation, PEG-coating the glass surface is also a highly effective method.[14][15]
Solution 2: Optimize Your Blocking Agent
The effectiveness of a blocking agent can be system-dependent. If one agent doesn't work, another might.
-
Recommended Action: Test different blocking agents and concentrations. Casein has been shown to be more effective than BSA in some ELISA applications.[16][17][18] A typical starting concentration is 1-5% (w/v) of the blocking agent in a suitable buffer like PBS or TBS for 1-2 hours at room temperature.[13]
Solution 3: Incorporate Additives in Buffers
Non-specific binding can be further reduced by including additives in your incubation and wash buffers.
-
Recommended Action:
-
Surfactants: A low concentration (0.05% - 0.1%) of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[5]
-
Salt Concentration: Increasing the salt concentration (e.g., up to 1 M NaCl) in your buffer can help shield electrostatic interactions that may cause non-specific binding.[5][8]
-
Protein Blockers: Including a low concentration of your blocking protein (e.g., 0.1% BSA) in the buffer used to dilute your vesicles can also help.[5]
-
Solution 4: Modify Vesicle Formulation with PEG
Incorporating PEG-lipids into your vesicle formulation is one of the most effective ways to reduce non-specific binding.
-
Recommended Action: During vesicle preparation, include 1-10 mol% of a PEG-derivatized lipid (e.g., DSPE-PEG2000). The PEG chains create a protective layer that sterically hinders non-specific adsorption.[11][12] Be aware that higher PEG concentrations might interfere with specific targeting, so optimization is key.[11]
Quantitative Data Summary
The choice of blocking agent and its concentration can significantly impact the reduction of non-specific binding. While optimal conditions should be determined empirically, the following table summarizes typical effectiveness data from various nanoparticle and immunoassay systems, which can serve as a starting point.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Temperature | Reported NSB Reduction (Illustrative) | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) in PBS | 1-2 hours | Room Temp. | 70 - 90% | Highly purified protein provides consistency.[13] Lot-to-lot variability can be an issue.[19] |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) in PBS | 1-2 hours | Room Temp. | 85 - 98% | Often more effective than BSA.[16][17] Cost-effective. Do not use for detecting phosphoproteins.[13][20] |
| Fish Skin Gelatin | 0.5 - 2% (w/v) in PBS | 1 hour | Room Temp. | 60 - 85% | Remains fluid at lower temperatures. Can be less effective than casein.[16] |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) in buffer | 30-60 min | Room Temp. | 50 - 80% | Used as a buffer additive or for surface coating; reduces hydrophobic interactions.[12] |
| Normal Serum (e.g., Goat) | 1 - 10% (v/v) in PBS | 1 hour | Room Temp. | 75 - 95% | Can be effective, but ensure it doesn't cross-react with assay components.[21][22] |
Note: NSB (Non-Specific Binding) reduction percentages are illustrative and will vary based on the specific assay, surface, and vesicle formulation.
Experimental Protocols
Protocol 1: Preparation of this compound and PEG Functionalized Vesicles
This protocol describes the preparation of vesicles containing both this compound for ligand conjugation and a PEG-lipid for surface passivation, using the thin-film hydration method.
Vesicle Preparation and Functionalization Workflow
Caption: Workflow for preparing and functionalizing PEGylated vesicles with MPB-PE.
Materials:
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Cholesterol
-
This compound
-
DSPE-PEG(2000)
-
Chloroform or chloroform:methanol solvent
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, combine the lipids in chloroform. A typical molar ratio might be POPC:Cholesterol:MPB-PE:DSPE-PEG(2000) of 55:35:5:5. The total lipid amount will depend on the desired final concentration. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the primary lipid. b. Add the warm buffer to the flask and hydrate (B1144303) the lipid film by vortexing vigorously until the film is fully resuspended. This creates multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm). b. Equilibrate the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the syringes and pass it through the membrane 11-21 times. This process results in a homogenous population of large unilamellar vesicles (LUVs).
-
Ligand Conjugation: a. To the prepared vesicle suspension, add the thiol-containing ligand. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide reactivity. b. Incubate the mixture for 2-4 hours at room temperature with gentle mixing. c. (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine.
-
Purification: a. Remove unconjugated ligand from the functionalized vesicles using size exclusion chromatography or dialysis.
Protocol 2: Surface Blocking for a Microplate-Based Binding Assay
Materials:
-
96-well polystyrene microplate (high-binding)
-
Blocking Buffer (e.g., 3% w/v BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Pre-wash: Wash the wells of the microplate three times with 200 µL of PBS.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: a. Discard the blocking buffer. b. Wash the wells three to five times with 200 µL of Wash Buffer to remove excess blocking agent.[13]
-
Assay: The plate is now blocked and ready for the addition of your target molecules and functionalized vesicles. Ensure that vesicles are diluted in a buffer that is compatible with your assay and may also contain a low concentration of a blocking agent or surfactant to further minimize non-specific interactions.[5]
References
- 2. avantiresearch.com [avantiresearch.com]
- 3. Tuning Liposome Membrane Permeability by Competitive Peptide Dimerization and Partitioning-Folding Interactions Regulated by Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. sinobiological.com [sinobiological.com]
- 9. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 10. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 21. Comparison of blocking agents for an ELISA for LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
storage and handling conditions for 18:1 MPB PE to maintain reactivity
This technical support center provides guidance on the proper storage and handling of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) to ensure optimal reactivity for your research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a dry environment, protected from light.[1][2][3][4] Under these conditions, the product is stable for at least one year.[1][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions of this compound fresh for each experiment. Use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution, typically at a concentration of 10 mM.[5] Briefly vortex the solution to ensure it is fully dissolved before use. If a stock solution must be stored, it can be kept at -20°C for up to one month, protected from light.[5] Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for reacting this compound with thiol-containing molecules?
A3: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[5] Within this pH range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines.
Q4: What happens if I perform the conjugation reaction outside of the optimal pH range?
A4: Above pH 7.5, the maleimide (B117702) group becomes increasingly reactive with primary amines, such as the lysine (B10760008) residues in proteins, which can lead to non-specific conjugation. Furthermore, the maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH values.[6] This hydrolysis results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.
Q5: Can I use this compound in aqueous buffers?
A5: While the conjugation reaction is performed in an aqueous buffer, it is not recommended to store unreacted this compound in aqueous solutions for extended periods due to the risk of hydrolysis. Aqueous solutions of maleimide-containing products should be made immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | 1. Loss of this compound reactivity: The maleimide group may have hydrolyzed due to improper storage or handling. | - Ensure this compound has been stored at -20°C and protected from light.- Prepare fresh stock solutions in anhydrous DMSO or DMF for each experiment.[5]- Avoid storing unreacted this compound in aqueous buffers. |
| 2. Oxidation of thiol groups: The thiol groups on your molecule of interest (e.g., cysteine residues in a peptide) may have formed disulfide bonds, which are unreactive with maleimides. | - Pretreat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds.[5][7]- Degas your reaction buffer to minimize oxygen levels and prevent re-oxidation of thiols.[5] | |
| 3. Incorrect reaction pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5. | - Prepare your reaction buffer with a reliable buffer system (e.g., PBS, HEPES, Tris) and verify the pH is between 6.5 and 7.5.[5] | |
| Non-specific conjugation | 1. Reaction pH is too high: A pH above 7.5 increases the reactivity of the maleimide group with primary amines. | - Lower the pH of your reaction buffer to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| 2. Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) can compete with the thiol reaction at higher pH values. | - If using a Tris buffer, ensure the pH is closer to 7.0. Alternatively, use a buffer that does not contain primary amines, such as PBS or HEPES. | |
| Inconsistent results between experiments | 1. Variability in this compound activity: Using old stock solutions or material that has been improperly stored can lead to inconsistent reactivity. | - Always use freshly prepared stock solutions of this compound.- Aliquot the this compound powder upon receipt to avoid repeated warming of the entire stock. |
| 2. Differences in reaction setup: Minor variations in pH, temperature, or incubation time can affect the outcome. | - Standardize your protocol by carefully controlling all reaction parameters. |
Quantitative Data
The stability of the maleimide group is crucial for its reactivity. Hydrolysis of the maleimide ring is a primary cause of inactivation and is dependent on both pH and temperature. The following table, based on data from a study on a maleimide-functionalized PEG, provides an indication of the stability of the maleimide group under different conditions.
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Half-life (hours) |
| 5.5 | 20 | Very Slow | > 100 |
| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 |
| 9.0 | 20 | Faster Hydrolysis | < 15.5 |
Data adapted from a study on 8-arm-PEG10k-maleimide and should be considered as an estimation for the behavior of this compound.[8]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Peptide to this compound-Containing Liposomes
This protocol provides a general workflow for the conjugation of a cysteine-containing peptide to liposomes incorporating this compound.
-
Liposome (B1194612) Preparation:
-
Prepare liposomes using your desired method (e.g., thin-film hydration followed by extrusion). Incorporate 1-5 mol% of this compound into the lipid mixture.
-
The final lipid concentration should be in a buffer with a pH between 6.5 and 7.5 (e.g., HEPES-buffered saline).
-
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in a degassed reaction buffer (pH 6.5-7.5).
-
To ensure the cysteine thiol is reduced and available for reaction, you can pre-incubate the peptide with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to this compound is 1:2 to 1:5, but this should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve efficiency.
-
-
Removal of Unconjugated Peptide:
-
Separate the peptide-conjugated liposomes from the unreacted peptide using size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of Maleimide Reactivity using Ellman's Reagent (DTNB)
This protocol allows for the determination of the amount of reactive maleimide on your this compound-containing liposomes.
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in your reaction buffer (pH 6.5-7.5).
-
Add Ellman's Reagent (DTNB) to each standard and measure the absorbance at 412 nm.
-
Plot the absorbance versus the cysteine concentration to generate a standard curve.
-
-
Reaction of Liposomes with Cysteine:
-
Incubate a known amount of your this compound-containing liposomes with a known excess of L-cysteine for 2 hours at room temperature.
-
-
Quantify Unreacted Cysteine:
-
After the incubation, add Ellman's Reagent to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
Use the standard curve to determine the concentration of unreacted cysteine.
-
-
Calculate Reactive Maleimide:
-
The amount of reacted cysteine is the initial amount minus the unreacted amount. This is equivalent to the amount of reactive maleimide on your liposomes.
-
Visualizations
Caption: Workflow for thiol-maleimide conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. ill.eu [ill.eu]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 18:1 MPB PE Conjugated Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 MPB PE conjugated liposomes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the stability of your this compound conjugated liposomes.
Issue 1: Low Conjugation Efficiency
Symptoms:
-
Low yield of conjugated liposomes.
-
Unreacted maleimide (B117702) groups detected.
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Maleimide Hydrolysis | The maleimide group on the MPB PE is prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2] Consider preparing your liposomes using a post-insertion method for the DSPE-PEG-Mal, which has been shown to result in a higher percentage of active maleimide groups (around 76%) compared to pre-insertion methods (around 63% before purification and 32% after).[1] |
| Suboptimal Reaction Conditions | The efficiency of the maleimide-thiol reaction is sensitive to pH, temperature, and reactant ratios.[3][4] The optimal pH for the reaction is typically between 6.5 and 7.5. Ensure the molar ratio of maleimide to the thiol-containing ligand is optimized; a 2:1 maleimide to thiol molar ratio has been shown to be effective for some peptides.[3][4] |
| Steric Hindrance | If using PEGylated lipids for stability, long PEG chains or high PEG density can hinder the access of the thiol group to the maleimide. A balance must be struck to maintain both stability and efficient coupling.[5] |
Issue 2: Liposome (B1194612) Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the liposome suspension.
-
Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
-
Inability to filter the liposome suspension.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Steric Hindrance | Liposome aggregation is a common problem during the covalent attachment of proteins or peptides.[5][6] Incorporating PEG-modified lipids into the liposome formulation provides a steric barrier that can prevent this.[5][6] |
| Inappropriate PEGylation Strategy | The effectiveness of PEGylation in preventing aggregation depends on the molecular weight (MW) and molar percentage of the PEG-lipid.[5] Optimal results have been achieved with 2 mol % MePEG2000-S-POPE or 0.8 mol % MePEG5000-S-POPE.[5] |
| High Ionic Strength of Buffer | High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[7] If possible, reduce the salt concentration of your buffer. |
| Presence of Divalent Cations | Metal ions like Ca²⁺ and Mg²⁺ can promote the aggregation of liposomes.[8] The addition of a chelating agent like EDTA can help prevent this.[8] |
Issue 3: Instability of the Conjugated Ligand (Retro-Michael Reaction)
Symptoms:
-
Loss of conjugated ligand over time, especially in biological media.
-
Decreased targeting efficiency or biological activity.
-
Detection of free ligand in the suspension.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thiol Exchange Reactions | The thioether bond formed between the maleimide and the thiol can be reversible, particularly in the presence of other thiols like glutathione (B108866) in biological fluids.[9][10][11] This can lead to the release of the conjugated ligand. |
| Slow Hydrolysis of the Thiosuccinimide Ring | Hydrolysis of the succinimide (B58015) ring after conjugation can create a more stable, ring-opened product that is less susceptible to thiol exchange.[12][13] However, for commonly used N-alkyl maleimides, this hydrolysis can be slow.[12] |
| Inherent Instability of the Conjugate | Some maleimide-thiol adducts are inherently less stable. Consider strategies to stabilize the conjugate, such as using maleimides with electron-withdrawing N-substituents to accelerate ring-opening hydrolysis or employing transcyclization reactions to "lock" the thioether bond.[9][10][12] |
Issue 4: Poor Long-Term Storage Stability
Symptoms:
-
Changes in liposome size, PDI, or encapsulation efficiency over time.
-
Degradation of lipids.
-
Leakage of encapsulated contents.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage Temperature | Temperature significantly affects the rate of lipid hydrolysis.[14] Liposome suspensions should be stored refrigerated at 4-8°C.[14] Avoid freezing, as it can rupture the vesicles, unless appropriate cryoprotectants like sucrose (B13894) or trehalose (B1683222) are used.[14] |
| Suboptimal pH of Storage Buffer | Ester-linked lipids are susceptible to both acid and base hydrolysis.[14] For long-term storage, it is best to maintain the pH of the liposome suspension as close to neutral (pH 7.0) as possible.[14] |
| Oxidation of Unsaturated Lipids | The oleic acid chains (18:1) in MPB PE can be susceptible to oxidation. To minimize this, consider preparing and storing liposomes in an oxygen-free environment and/or adding antioxidants like tocopherol.[8] For long-term stability, lyophilization (freeze-drying) can be an effective strategy.[15][16] |
| Lipid Degradation | Hydrolysis of lipids can lead to the formation of lysolipids, which act as detergents and can permeabilize the membrane, causing leakage of encapsulated contents.[14] This process begins immediately upon hydration and becomes significant after about 5-7 days at 4-8°C.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing maleimide-functionalized liposomes to maximize stability and conjugation efficiency?
A1: The "post-insertion" method is generally recommended. In this approach, the maleimide-PEG-lipid is incorporated into pre-formed liposomes. This minimizes the exposure of the maleimide group to harsh conditions during liposome formation, thereby reducing hydrolysis and preserving its reactivity for conjugation.[1][2] Studies have shown that post-insertion can result in significantly more active maleimide groups on the liposome surface compared to pre-insertion methods.[1]
Q2: How can I prevent my liposomes from aggregating during the conjugation reaction?
A2: The most effective strategy is to include a PEGylated lipid (e.g., DSPE-PEG) in your liposome formulation.[5][6] The PEG chains create a protective hydrophilic layer that sterically hinders the close approach of liposomes, thus preventing aggregation. It is crucial to optimize the molecular weight and molar concentration of the PEG-lipid to ensure efficient conjugation is still possible.[5]
Q3: My conjugated ligand seems to detach from the liposomes over time. Why is this happening and how can I fix it?
A3: This is likely due to a retro-Michael reaction, where the thioether bond is cleaved, often facilitated by exchange with other thiol-containing molecules like glutathione.[9][10][11] To improve the stability of the conjugate, you can explore strategies that lead to the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[12][13] Alternatively, novel maleimide chemistries that undergo transcyclization to form a more stable linkage have been developed.[9][10]
Q4: What are the ideal storage conditions for my this compound conjugated liposomes?
A4: For short-term storage (up to a week), refrigeration at 4-8°C in a buffer with a pH close to 7.0 is recommended.[14] It is important to avoid freezing the liposome suspension, as this can disrupt the vesicle structure.[14] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the preferred method.[15][16]
Q5: Does the inclusion of cholesterol affect the stability of MPB PE conjugated liposomes?
A5: Yes, cholesterol is often included in liposomal formulations to enhance membrane stability and reduce premature leakage of encapsulated drugs.[17][18][19] However, it's important to note that for some applications, particularly those involving membrane-active peptides conjugated to the liposome surface, high concentrations of cholesterol can reduce the activity of the peptide.[18][19] Therefore, the amount of cholesterol should be optimized based on the specific requirements of your application.
Data Presentation
Table 1: Impact of Preparation Method on Maleimide Activity
| Preparation Method | Stage | Active Maleimide Groups (%) |
| Pre-insertion | After liposome formation | 63% |
| Pre-insertion | After purification | 32% |
| Post-insertion | After insertion & purification | 76% |
| (Data adapted from studies on DSPE-PEG2000-Mal liposomes)[1] |
Table 2: Effect of PEGylation on Preventing Aggregation During Conjugation
| PEG-Lipid | Molar Percentage (mol %) | Aggregation during Conjugation |
| None | 0% | Severe Aggregation |
| MePEG2000-S-POPE | 2% | Minimal Aggregation |
| MePEG5000-S-POPE | 0.8% | Minimal Aggregation |
| (Data based on studies of thiolated avidin (B1170675) conjugation to MPB-liposomes)[5] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.0-7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform the extrusion above the phase transition temperature of the lipids.
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare Thiolated Ligand: Ensure your protein, peptide, or other ligand has a free thiol group available for conjugation. If necessary, reduce any disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated ligand in a reaction buffer (typically pH 6.5-7.5). The molar ratio of maleimide to thiol should be optimized, with an excess of maleimide often used.[3][4]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours) with gentle stirring.[3]
-
Quenching: Stop the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purification: Remove the unreacted ligand and quenching agent by size exclusion chromatography or dialysis.
Protocol 3: Assessment of Liposome Stability
-
Size and Polydispersity Index (PDI) Measurement: Use Dynamic Light Scattering (DLS) to monitor changes in the mean particle size and PDI of the liposome suspension over time under specific storage conditions. An increase in these parameters can indicate aggregation or fusion.
-
Encapsulation Efficiency and Leakage: Encapsulate a fluorescent marker (e.g., calcein) within the liposomes. Measure the fluorescence of the suspension before and after lysing the liposomes with a detergent (e.g., Triton X-100). The leakage of the marker over time can be quantified by measuring the increase in fluorescence of the non-lysed sample.
-
Quantification of Conjugated Ligand: Use a suitable analytical technique (e.g., HPLC, protein assay) to quantify the amount of ligand conjugated to the liposomes immediately after purification and at various time points during storage to assess the stability of the conjugate bond.
Visualizations
Caption: Workflow for the preparation and conjugation of this compound liposomes.
Caption: Decision tree for troubleshooting liposome aggregation issues.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
avoiding aggregation of liposomes during 18:1 MPB PE conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of thiol-containing molecules to liposomes using 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). The primary focus is on preventing the aggregation of liposomes, a critical issue that can impact the quality, stability, and efficacy of the final product.
Troubleshooting Guide
Liposome (B1194612) aggregation during or after conjugation is a common problem that can often be resolved by optimizing the experimental conditions. This guide provides a systematic approach to identifying and addressing the root causes of aggregation.
Problem: Liposomes aggregate immediately upon addition of the thiol-containing molecule.
| Potential Cause | Recommended Solution |
| Inappropriate Buffer pH | The thiol-maleimide reaction is highly pH-dependent. The optimal pH range for this conjugation is 6.5-7.5.[1][2] At pH values above 7.5, maleimides can react with primary amines, leading to cross-linking and aggregation.[2] Below pH 6.5, the reaction rate is significantly reduced. Action: Prepare all buffers fresh and verify the pH before use. Use a non-amine-containing buffer such as PBS, HEPES, or MES. |
| Absence of a Protective Polymer Coating | Liposomes lacking a hydrophilic polymer shield are prone to aggregation, especially after modification of their surface properties during conjugation.[3] |
| High Reactant Concentrations | High concentrations of either liposomes or the molecule to be conjugated can increase the likelihood of intermolecular cross-linking. |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with negatively charged liposomes, reducing electrostatic repulsion and promoting aggregation. |
Problem: Liposomes appear stable after conjugation but aggregate during purification or storage.
| Potential Cause | Recommended Solution |
| Suboptimal Purification Method | Some purification techniques, such as ultracentrifugation, can induce stress on the liposomes, leading to aggregation. |
| Inappropriate Storage Conditions | Storing liposomes at inappropriate temperatures or in buffers that promote instability can lead to aggregation over time. |
| Instability of the Thioether Bond | Under certain conditions, the thioether bond formed between the thiol and the maleimide (B117702) can undergo a retro-Michael reaction, leading to dissociation and potential re-aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound conjugation reaction?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiols. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the reactivity of maleimides with primary amines increases, which can lead to undesirable side reactions and aggregation.[2]
Q2: How can I prevent liposome aggregation during conjugation?
The most effective way to prevent aggregation is to include a PEG-lipid, such as DSPE-PEG2000, in your liposome formulation.[3] The hydrophilic PEG chains create a steric barrier on the liposome surface, preventing close contact and subsequent fusion of the vesicles. A concentration of 2-5 mol% PEG-lipid is generally recommended.[3]
Q3: What concentration of this compound should I use in my liposome formulation?
The concentration of this compound will depend on the desired density of the conjugated molecule on the liposome surface. A common starting point is 1-5 mol%. It is important to note that unreacted maleimide groups can be quenched with a small molecule thiol like cysteine or β-mercaptoethanol after the primary conjugation reaction is complete.
Q4: My thiol-containing molecule has a low solubility in the reaction buffer. What can I do?
If your molecule has poor aqueous solubility, you may be able to use a small amount of a water-miscible organic co-solvent, such as DMSO or DMF, to dissolve it before adding it to the liposome suspension. However, it is crucial to keep the final concentration of the organic solvent low (typically <5% v/v) to avoid destabilizing the liposomes.
Q5: How can I confirm that my molecule has been successfully conjugated to the liposomes?
Several methods can be used to confirm successful conjugation. If your molecule has a unique spectroscopic signature (e.g., a fluorescent tag), you can use spectroscopy to quantify the amount of conjugated molecule. Alternatively, you can use techniques like SDS-PAGE to observe a shift in the molecular weight of a protein after conjugation to the liposomes. The efficiency of the conjugation can also be determined by quantifying the amount of unreacted thiol in the supernatant after separating the liposomes.
Quantitative Data Summary
The inclusion of PEG-lipids in the formulation is a critical factor in preventing aggregation during conjugation. The following table summarizes the effect of PEG-lipid incorporation on liposome size and polydispersity index (PDI).
Table 1: Effect of PEG-Lipid Concentration on Liposome Stability During Conjugation
| Liposome Composition | PEG-Lipid (mol%) | Average Diameter Before Conjugation (nm) | PDI Before Conjugation | Average Diameter After Conjugation (nm) | PDI After Conjugation |
| DOPC/Chol/MPB-PE (50:45:5) | 0 | 110 | 0.15 | >1000 (Aggregated) | >0.5 |
| DOPC/Chol/MPB-PE/DSPE-PEG2000 (50:43:5:2) | 2 | 115 | 0.12 | 120 | 0.14 |
| DOPC/Chol/MPB-PE/DSPE-PEG2000 (50:40:5:5) | 5 | 120 | 0.11 | 125 | 0.13 |
Data are representative and compiled from typical results reported in the literature. Actual values may vary depending on the specific lipids and conjugation partners used.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DOPC, Cholesterol, this compound, and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform at least 11 passes to ensure a narrow size distribution.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to MPB-PE Liposomes
-
Prepare Liposomes: Prepare liposomes containing 1-5 mol% this compound according to Protocol 1.
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.4). If the molecule contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent before conjugation.
-
Conjugation Reaction:
-
Add the solution of the thiol-containing molecule to the liposome suspension. A typical molar ratio of maleimide to thiol is 1:1 to 1.5:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a small excess of a low molecular weight thiol such as L-cysteine or β-mercaptoethanol and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted molecule and quenching agent from the conjugated liposomes using size exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
impact of buffer components on 18:1 MPB PE reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the optimal buffer pH for the this compound conjugation reaction?
A1: The optimal pH range for the maleimide-thiol conjugation reaction with this compound is typically between pH 7.0 and 7.5 .[1][2] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group.
-
Below pH 7.0: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation. Additionally, at higher pH, the maleimide can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.
For liposome (B1194612) preparation, it is sometimes recommended to adjust the pH to 5 during lipid film hydration to prevent premature hydrolysis of the maleimide group.[1][3] The pH is then raised to the optimal range of 7.0-7.4 for the conjugation step.[1]
Q2: My conjugation efficiency is low. What are the potential causes and solutions?
A2: Low conjugation efficiency can be caused by several factors related to the buffer and reaction conditions. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 7.0-7.5.[1][2] Verify the pH of your buffer immediately before use. |
| Thiol Oxidation | Thiol groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. To prevent this, degas your buffers to remove dissolved oxygen. You can also include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation. |
| Hydrolysis of Maleimide | Prepare this compound-containing liposomes or nanoparticles fresh. Avoid storing them in aqueous buffers for extended periods, especially at pH > 7.5. If necessary, prepare the lipid film at a lower pH (e.g., pH 5) and adjust to the reaction pH just before adding the thiol-containing molecule.[1][3] |
| Presence of Competing Thiols | Ensure your buffers are free of thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your molecule of interest for reaction with the maleimide. If a reducing agent is needed to break disulfide bonds in your molecule, use a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), or ensure that any thiol-based reducing agent is removed (e.g., by dialysis or gel filtration) before the conjugation step. |
| Incorrect Molar Ratio | An excess of the maleimide reagent is often used to drive the reaction to completion. A common starting point for labeling proteins is a 10-20 fold molar excess of the maleimide-containing lipid. However, the optimal ratio can vary depending on the specific reactants and should be optimized for your system. |
Q3: How does ionic strength of the buffer affect the this compound reaction?
A3: The ionic strength of the buffer can influence the reaction in a few ways. While high ionic strength can sometimes promote hydrophobic interactions, which might be relevant for membrane-associated reactions, it can also affect the conformation of proteins and peptides, potentially altering the accessibility of the thiol group. One study noted that changes in ionic strength could drive the reorganization of polymer films on nanoparticles, which could impact the accessibility of conjugated molecules.[1] It is generally recommended to use buffers with physiological ionic strength, such as Phosphate-Buffered Saline (PBS), unless your specific application requires otherwise.
Q4: Are there any specific buffer additives that can improve the reaction efficiency?
A4: Yes, certain additives can be beneficial:
-
TCEP (tris(2-carboxyethyl)phosphine): If your thiol-containing molecule (e.g., a protein or peptide) has internal disulfide bonds that need to be reduced to free up a thiol group for conjugation, TCEP is a recommended reducing agent. It is effective over a wide pH range and, unlike DTT, it does not contain a thiol group, so it does not need to be removed before the conjugation reaction.
-
EDTA (Ethylenediaminetetraacetic acid): As mentioned in the troubleshooting guide, EDTA can be added to the buffer at a concentration of 1-5 mM to chelate divalent metal ions that can catalyze the oxidation of thiols.
Experimental Protocols
Protocol: Conjugation of a Cysteine-Containing Peptide to this compound Liposomes
This protocol provides a general guideline for conjugating a peptide with a terminal cysteine residue to pre-formed liposomes containing this compound.
Materials:
-
Lipids: e.g., DSPC, Cholesterol, and this compound
-
Cysteine-containing peptide
-
Hydration Buffer: Deionized water or a low pH buffer (e.g., pH 5)
-
Reaction Buffer: 10 mM HEPES, pH 7.0-7.4[1] or PBS, pH 7.4
-
Quenching Solution: L-cysteine solution (100-fold molar excess over this compound)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Liposome Preparation:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio could be 65% DSPC, 24% cholesterol, and 5% this compound.[1]
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate (B1144303) the lipid film with the hydration buffer. To minimize hydrolysis of the maleimide group, you can hydrate with deionized water or a buffer at pH 5.[1][3]
-
Sonicate the hydrated lipid suspension briefly.
-
Extrude the liposomes through polycarbonate membranes of the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.
-
-
Conjugation Reaction:
-
Adjust the pH of the liposome suspension to 7.0-7.4 with a concentrated stock of a suitable buffer, such as HEPES.[1]
-
Add the cysteine-containing peptide to the liposome suspension. The molar ratio of this compound to the peptide should be optimized, but a starting point could be a 25:1 molar ratio of MPB PE to peptide.[1]
-
Incubate the reaction mixture for at least 12 hours at 4°C with gentle mixing (e.g., on a rotator).[1]
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine and incubate for at least 1.5 hours on ice.[1]
-
-
Purification:
-
Remove unconjugated peptide and excess L-cysteine by a suitable method such as dialysis, gel filtration chromatography, or centrifugation.
-
Visualizations
Caption: Reaction scheme of this compound with a thiol-containing molecule.
Caption: Experimental workflow for this compound conjugation.
References
side reactions of maleimide chemistry in bioconjugation
Welcome to the technical support center for maleimide (B117702) chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conjugation yield unexpectedly low?
A1: Low conjugation efficiency is a common issue that can arise from several factors. Systematically troubleshooting these potential causes can help identify and resolve the problem.[1]
-
Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous buffers with a pH above 7.5.[2][3] This opens the ring to form an unreactive maleamic acid, which can no longer participate in the desired conjugation reaction. Always use freshly prepared maleimide solutions.[2][3]
-
Oxidized or Inaccessible Thiols: Maleimides react with free thiol (-SH) groups, not with oxidized disulfide bonds (S-S).[2][4] If your target cysteine residues are part of a disulfide bridge, they must be reduced prior to conjugation.[1][4] Additionally, the target cysteine may be buried within the protein's structure and inaccessible to the maleimide reagent.
-
Suboptimal pH: The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][5][6][7] Below pH 6.5, the reaction rate slows significantly because the thiol is less likely to be in its reactive thiolate form.[1] Above pH 7.5, competing side reactions like maleimide hydrolysis and reaction with amines increase.[3][5][6]
-
Presence of Competing Thiols: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) will compete with your target molecule for reaction with the maleimide.[7] If used for disulfide reduction, they must be removed completely before adding the maleimide reagent, for example, by using a desalting column.[1][7] Tris(2-carboxyethyl)phosphine (TCEP) is a good alternative as it is a non-thiol reducing agent and typically does not need to be removed.[5][7]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete labeling. A starting molar ratio of 10:1 to 20:1 (maleimide:protein) is often recommended, but the optimal ratio should be determined empirically for each specific system.[5][8]
Q2: How can I prevent my maleimide reagent from becoming inactive due to hydrolysis?
A2: Maleimide stability is critical for successful conjugation. Hydrolysis is the primary pathway for inactivation.
-
Work within the Optimal pH Range: Perform conjugations at a pH of 6.5-7.5 to minimize the rate of hydrolysis.[2][3][7]
-
Prepare Fresh Solutions: Aqueous solutions of maleimide reagents should be prepared immediately before use.[3] Do not store maleimides in aqueous buffers for extended periods.
-
Use Anhydrous Solvents for Storage: For stock solutions, dissolve the maleimide reagent in a dry, water-miscible, and biocompatible organic solvent such as anhydrous DMSO or DMF.[3][6][9] These stock solutions can be stored at -20°C for up to a month, protected from light.[9][10]
Q3: My conjugate is unstable and appears to be losing its payload. What is happening and how can I fix it?
A3: The thioether bond formed by the maleimide-thiol reaction is susceptible to reversal through a process called a retro-Michael reaction.[2][11] This can lead to payload exchange, especially in the thiol-rich environment of plasma (e.g., with glutathione (B108866) or albumin), which is a major concern for therapeutics like antibody-drug conjugates (ADCs).[11][12][13][14]
-
Mechanism of Instability: The retro-Michael reaction cleaves the thioether bond, releasing the original maleimide and thiol.[11] This deconjugation can compromise the efficacy and safety of the therapeutic.[11]
-
Stabilization Strategies:
-
Post-Conjugation Hydrolysis: One strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation is complete.[3] Adjusting the pH to 8.5-9.0 after the initial reaction can promote ring-opening, creating a more stable final product that is less susceptible to the retro-Michael reaction.[3][15][16]
-
Transcyclization: In some cases, particularly with an adjacent cysteine moiety, the initial adduct can undergo an intramolecular reaction to form a more stable six-membered ring, which "locks" the conjugate and prevents the retro-Michael reaction.[12][13][17] This can sometimes be achieved by a simple extended incubation time in the reaction buffer.[12][17]
-
Next-Generation Maleimides: Maleimides with electron-withdrawing N-substituents have been developed that greatly accelerate the rate of stabilizing ring-opening hydrolysis post-conjugation.[15][16] Using these specialized reagents can ensure in vivo stability.[16]
-
Q4: I'm observing non-specific labeling on my protein, particularly at lysine (B10760008) residues. What's the cause?
A4: While maleimides are highly selective for thiols in the pH 6.5-7.5 range, this selectivity is lost at higher pH values.[3][6][7]
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[3][6][7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this advantage diminishes as the pH increases.[5][6]
-
Mitigation Strategy: To ensure chemoselectivity for cysteine residues, strictly maintain the reaction pH between 6.5 and 7.5. If you must work at a higher pH, be aware of the potential for lysine cross-reactivity and characterize your final product thoroughly for heterogeneity.
Q5: I'm conjugating to an N-terminal cysteine and see an unexpected product with the same mass. What is it?
A5: When conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine (B8601807) ring.[3][18][19]
-
Mechanism: The nearby N-terminal amine attacks a carbonyl group on the succinimide (B58015) ring, leading to the rearrangement.[18] This is a known side reaction that can complicate purification and characterization.[3][19]
-
pH Dependence: The rate of thiazine formation is highly dependent on pH. It is negligible under acidic conditions (e.g., pH 5.0) but becomes rapid at neutral (pH 7.3) and basic (pH 8.4) conditions.[18]
-
Prevention: To avoid this side reaction, you can perform the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated and non-nucleophilic.[18] Alternatively, if possible, avoid designs that utilize an N-terminal cysteine with a free amino group.[18]
Quantitative Data Summary
The efficiency and specificity of maleimide chemistry are highly dependent on reaction conditions, particularly pH.
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction | Maleimide Hydrolysis (Side Reaction) | Amine Reaction (Side Reaction) |
|---|---|---|---|
| < 6.5 | Reaction rate is slow. | Minimal | Negligible |
| 6.5 - 7.5 | Optimal for rate and specificity. [3][6][7] | Low, but increases with time. | Minimal (Thiol reaction is ~1000x faster at pH 7.0).[5][6] |
| > 7.5 | Reaction is fast. | Rate significantly increases.[2][3] | Becomes a significant competing reaction.[3][6][7] |
| > 8.5 | Reaction is very fast. | Rapid hydrolysis of maleimide group.[7] | Reaction with primary amines is highly favored.[7] |
Diagrams & Workflows
Diagram 1: Key Reaction Pathways in Maleimide Chemistry
Caption: Overview of desired and side reactions in maleimide chemistry.
Diagram 2: Troubleshooting Workflow for Low Conjugation Yield
Caption: A step-by-step workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein. Optimization is recommended for each specific application.
Materials:
-
Protein with free thiol(s)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed 100 mM phosphate (B84403) buffer, 150 mM NaCl, with 1-5 mM EDTA, pH 7.0-7.5.[1][5] (PBS, HEPES, or Tris buffers are also suitable).[4][10]
-
Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Solvent: Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[4][10]
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP.[3][9] Incubate for 20-60 minutes at room temperature.[1][3][4] TCEP does not need to be removed.[1][5] Note: If using DTT, it must be completely removed via a desalting column before proceeding.[1]
-
Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5][9][10] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[5][8][10] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][9]
-
Quenching (Optional): To quench any unreacted maleimide, a low molecular weight thiol like cysteine or β-mercaptoethanol can be added.
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).[5]
Protocol 2: Assay for Conjugate Stability (GSH Challenge)
This protocol assesses the stability of the thiol-maleimide linkage against thiol exchange, simulating in vivo conditions.
Materials:
-
Purified maleimide conjugate
-
Assay Buffer: PBS, pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
Analytical system (e.g., HPLC-MS, SDS-PAGE)
Procedure:
-
Sample Preparation: Prepare a solution of the purified conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).[11]
-
Initiate Exchange Reaction: Add GSH from a concentrated stock solution to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[11] Prepare a control sample without GSH.
-
Incubation: Incubate both the GSH-containing sample and the control at 37°C.[11]
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Analysis: Analyze the aliquots by HPLC-MS or another suitable method.[11] Monitor the disappearance of the intact conjugate peak and the appearance of any new peaks corresponding to the released payload or the GSH-adduct.
-
Data Interpretation: Calculate the percentage of intact conjugate remaining over time to determine its stability in the presence of a competing thiol. A stable conjugate will show minimal degradation in the presence of GSH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
Technical Support Center: Purification of 18:1 MPB PE Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugated proteins?
The primary challenges arise from the heterogeneous nature of the reaction mixture, which can contain the desired conjugate, unconjugated protein, excess this compound, and potentially aggregated protein-lipid conjugates. The attached lipid moiety significantly alters the physicochemical properties of the protein, making separation from the unconjugated protein and excess lipid a critical step.
Q2: Which chromatographic techniques are most effective for purifying lipid-protein conjugates?
Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) are the most commonly employed techniques. The choice depends on the specific properties of the protein and the impurities to be removed. Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve high purity.[1]
Q3: How does the this compound lipid tail affect the purification strategy?
The this compound lipid tail imparts significant hydrophobicity to the protein conjugate. This increased hydrophobicity is the key property exploited for separation in HIC. In SEC, the conjugate will have a larger hydrodynamic radius than the unconjugated protein. In IEX, the lipid tail can shield some of the protein's surface charges, potentially altering its binding characteristics.
Q4: How can I remove unconjugated this compound from my purified conjugate?
Excess this compound is a small, hydrophobic molecule. Size exclusion chromatography is highly effective at separating the large protein conjugate from the small, unreacted lipid. Dialysis can also be used, but it may be less efficient for removing lipids compared to small molecule salts.
Q5: What is a typical recovery rate for a multi-step purification of a protein conjugate?
Each purification step will result in some loss of the product. It is common to assume an approximate 20% loss of protein at each chromatographic stage.[2] Therefore, a three-step purification process might have an overall yield of around 50-60%. Optimization of each step is crucial to maximize recovery.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugated proteins.
Low Yield of Purified Conjugate
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation/Aggregation | Optimize buffer conditions (pH, ionic strength, additives like arginine or glycerol) to enhance protein solubility.[3][4][5] Maintain low protein concentrations during purification and storage.[4][5] |
| Non-specific Binding to Column Resin | Include additives in the buffer to reduce non-specific interactions (e.g., mild detergents for HIC, or increased salt concentration for IEX). |
| Inefficient Elution | Optimize the elution conditions. For IEX, use a steeper salt gradient or adjust the pH. For HIC, use a more rapid decrease in salt concentration or add a mild non-ionic detergent to the elution buffer. |
| Multiple Purification Steps | Each step contributes to product loss.[2] Minimize the number of purification steps required by optimizing each step for maximum resolution. |
Poor Separation of Conjugate from Unconjugated Protein
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Choice | SEC: Ensure the column's fractionation range is suitable for separating the conjugate from the unconjugated protein based on their size difference.[6] IEX/HIC: Select a resin with the appropriate chemistry and ligand density to maximize the difference in binding affinity between the conjugate and the unconjugated protein. |
| Suboptimal Elution Gradient | IEX/HIC: Employ a shallower elution gradient to improve the resolution between the closely eluting species.[7] |
| Sample Overload | Reduce the amount of sample loaded onto the column to avoid peak broadening and co-elution of species. |
| Conjugate Heterogeneity | If the conjugation reaction produces multiple species (e.g., mono-, di-, tri-conjugated), complete separation may be challenging. Consider optimizing the conjugation reaction to favor a single species. |
Presence of Aggregates in the Final Product
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | Concentrate the protein only after the final purification step. If high concentrations are necessary, screen for stabilizing additives.[4][5] |
| Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Screen a range of buffer conditions to find the optimal formulation for your conjugate.[3] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. If freezing is necessary, flash-freeze in the presence of a cryoprotectant like glycerol.[4] |
| Hydrophobic Interactions | The lipid tail can promote aggregation. The addition of mild, non-ionic detergents can sometimes mitigate this issue. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Mild conditions, good for removing small molecules and aggregates.[6] | Limited resolution for species of similar size, sample dilution. | >95% (as a final polishing step) | 80-95% |
| Ion Exchange Chromatography (IEX) | Net surface charge | High binding capacity, good resolution.[7] | Sensitive to buffer pH and ionic strength, lipid may shield charges. | 90-98% | 70-90% |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Excellent for separating lipidated from non-lipidated proteins.[8] | High salt concentrations may induce precipitation, potential for strong binding leading to low recovery. | >98% (for separating conjugate from unconjugated protein) | 60-85% |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal as a final polishing step to remove small molecule impurities (e.g., unreacted this compound, quenching agents) and protein aggregates.
-
Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of your protein conjugate.
-
Buffer Preparation: Prepare a running buffer that is optimal for the stability of your protein conjugate. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.[9]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Centrifuge your sample at 10,000 x g for 10 minutes to remove any precipitates.[9]
-
Sample Loading: Load the clarified sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The larger conjugated protein will elute before the smaller unconjugated protein and unreacted lipid.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol separates proteins based on their net surface charge. The lipid conjugation may alter the protein's pI.
-
Column and Buffer Selection:
-
Determine the isoelectric point (pI) of your protein.
-
If the purification pH is above the pI, the protein will be negatively charged; use an anion exchange column.
-
If the purification pH is below the pI, the protein will be positively charged; use a cation exchange column.
-
Prepare a low-salt binding buffer and a high-salt elution buffer at the desired pH.[7]
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.
-
Sample Preparation: Exchange the buffer of your sample to the binding buffer using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the column. The protein conjugate should bind to the resin.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20-30 column volumes).[7] The conjugated protein may elute at a different salt concentration than the unconjugated protein.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the purified conjugate.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol leverages the increased hydrophobicity of the protein after lipid conjugation.
-
Column and Buffer Selection:
-
Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Prepare a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a phosphate (B84403) buffer) and a low-salt elution buffer (the same phosphate buffer without ammonium sulfate).[10]
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of binding buffer.
-
Sample Preparation: Add salt to your sample to match the concentration in the binding buffer.
-
Sample Loading: Load the sample onto the column. The more hydrophobic lipidated protein will bind more strongly than the unconjugated protein.
-
Wash: Wash the column with binding buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., 100-0% binding buffer over 20-30 column volumes). The more hydrophobic conjugate will elute at a lower salt concentration than the unconjugated protein.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the purified conjugate.
Visualizations
Caption: A typical experimental workflow for the purification of this compound conjugated proteins.
Caption: A logical troubleshooting guide for addressing low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 9. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 10. waters.com [waters.com]
Validation & Comparative
A Head-to-Head Comparison: 18:1 MPB PE vs. DSPE-PEG-Maleimide for Liposome Targeting
In the realm of targeted drug delivery, the functionalization of liposomes with targeting ligands is a critical step to enhance therapeutic efficacy and minimize off-target effects. Among the various conjugation strategies, the reaction between a maleimide-functionalized lipid and a thiol-containing ligand is a widely adopted method due to its specificity and efficiency. This guide provides an in-depth comparison of two commonly used maleimide-containing phospholipids (B1166683): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide). This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions in the design of targeted liposomal drug delivery systems.
At a Glance: Key Differences
| Feature | This compound | DSPE-PEG-Maleimide |
| Structure | Phosphoethanolamine with two oleic acid tails and a phenyl maleimide (B117702) group.[1][2][3] | Phosphoethanolamine with two stearic acid tails, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide group.[4][5] |
| PEG Spacer | Absent | Present (various lengths available, e.g., 2000 Da).[1][6][7] |
| "Stealth" Properties | No inherent stealth properties. | The PEG spacer provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thus prolonging circulation time.[1][6][8][9] |
| Flexibility of Targeting Ligand | The absence of a PEG spacer places the ligand closer to the liposome (B1194612) surface. | The PEG spacer extends the targeting ligand away from the liposome surface, which can improve its accessibility to target receptors.[1][7] |
| Maleimide Reactivity | The phenyl maleimide group is reactive towards thiols. | The maleimide group at the distal end of the PEG chain is reactive towards thiols. |
| Potential for Immunogenicity | Lower, as it lacks the potentially immunogenic PEG component. | The PEG component can, in some cases, induce an immune response, leading to the "accelerated blood clearance" (ABC) phenomenon upon repeated administration.[10] |
Performance Data: A Quantitative Look
Direct comparative studies between this compound and DSPE-PEG-maleimide are limited in publicly available literature. However, data from various studies on DSPE-PEG-maleimide provide insights into its performance characteristics.
| Performance Metric | DSPE-PEG-Maleimide | Notes |
| Maleimide Activity Retention (Post-insertion vs. Pre-insertion) | 76% (Post-insertion) vs. 32% (Pre-insertion after purification)[11] | The method of incorporating the maleimide-lipid into the liposome significantly impacts the availability of the reactive maleimide group. Post-insertion is generally preferred to minimize hydrolysis.[11] |
| Conjugation Efficiency | Can reach up to 95% depending on the reaction conditions (e.g., maleimide-to-thiol ratio). | Efficiency is influenced by factors such as pH, temperature, and the concentration of reactants. A slight molar excess of the maleimide-lipid is often used. |
| In Vitro Cellular Uptake | Highly dependent on the targeting ligand and the length of the PEG chains (both for conjugation and for "stealth" coating).[1][7] | Studies have shown that pairing a longer PEG chain for the targeting ligand with a shorter PEG chain for the stealth coating can enhance cellular uptake.[1][7] |
| In Vivo Tumor Accumulation | Enhanced due to prolonged circulation times and active targeting. | The "stealth" property conferred by the PEG linker allows for greater accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, which is further improved by active targeting.[1][6] |
Experimental Corner: Protocols and Methodologies
General Protocol for Ligand Conjugation to Maleimide-Functionalized Liposomes
This protocol outlines the general steps for conjugating a thiol-containing targeting ligand (e.g., a cysteine-containing peptide or a thiolated antibody) to pre-formed liposomes containing either this compound or DSPE-PEG-maleimide.
-
Preparation of Maleimide-Containing Liposomes:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
For the "post-insertion" method, which is recommended for preserving maleimide activity, pre-formed liposomes are incubated with a micellar solution of the maleimide-lipid (e.g., DSPE-PEG-maleimide) at a temperature above the phase transition temperature of the liposome lipids.[11]
-
-
Thiolation of Targeting Ligand (if necessary):
-
If the targeting ligand does not have a free thiol group, it can be introduced using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
-
Conjugation Reaction:
-
Mix the maleimide-containing liposomes with the thiol-containing ligand in a buffer with a pH between 6.5 and 7.5. A pH in this range ensures the specificity of the maleimide-thiol reaction while minimizing hydrolysis of the maleimide group.[12]
-
The reaction is typically carried out at room temperature for several hours or overnight with gentle mixing.
-
A molar excess of the maleimide-lipid on the liposome surface to the thiol-containing ligand is often used to drive the reaction to completion.
-
-
Quenching of Unreacted Maleimide Groups:
-
After the conjugation reaction, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to prevent non-specific reactions.[13]
-
-
Purification:
-
Remove unconjugated ligand and other reactants by methods such as size exclusion chromatography or dialysis.
-
Quantification of Maleimide Groups and Conjugation Efficiency
The number of reactive maleimide groups on the liposome surface can be quantified using a reverse-Ellman's assay.[2][3] Conjugation efficiency can be determined by quantifying the amount of ligand conjugated to the liposomes, for example, by using a fluorescently labeled ligand or by protein quantification assays if the ligand is a protein.
In Vitro Cell Targeting Assay
-
Cell Culture: Culture target cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor).
-
Incubation: Incubate the cells with fluorescently labeled targeted liposomes and non-targeted (control) liposomes for a defined period.
-
Washing: Wash the cells to remove unbound liposomes.
-
Analysis: Analyze cellular uptake of the liposomes using techniques such as fluorescence microscopy or flow cytometry.[14]
In Vivo Biodistribution Study
-
Animal Model: Utilize a relevant animal model (e.g., a tumor-bearing mouse model).
-
Administration: Administer the targeted liposomes, often labeled with a near-infrared fluorescent dye or a radionuclide, via intravenous injection.
-
Imaging: At various time points, image the animals using an in vivo imaging system (IVIS) for fluorescence imaging or SPECT/PET for radionuclide imaging to track the biodistribution of the liposomes.[8][15][16]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs and the tumor. Quantify the amount of liposomes in each organ using a fluorescence plate reader or a gamma counter.[15][16]
Visualizing the Concepts
Chemical Structures and Conjugation Reaction
Caption: Chemical structures and the thiol-maleimide conjugation reaction.
Experimental Workflow for Liposome Targeting Studies
References
- 1. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 5. Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 8. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. thno.org [thno.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Advantages of 18:1 MPB PE over Ni-NTA Chelation for Robust Protein Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto surfaces is a critical step in a vast array of applications, from biosensor development to the construction of targeted drug delivery systems. The choice of immobilization strategy can profoundly impact the stability, orientation, and functionality of the tethered protein. This guide provides an in-depth comparison of two prevalent methods: covalent attachment using 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) and affinity-based chelation using Ni-NTA (Nickel-Nitrilotriacetic Acid).
While both techniques are widely employed, this comparison will illuminate the distinct advantages of the covalent approach with this compound, particularly in applications demanding long-term stability and precise control over protein orientation. We will delve into the underlying chemistry, present comparative data, and provide detailed experimental protocols to guide your selection process.
At a Glance: Key Differences
| Feature | This compound | Ni-NTA Chelation |
| Immobilization Chemistry | Covalent thioether bond | Non-covalent metal chelation |
| Protein Requirement | Engineered cysteine residue (thiol group) | Polyhistidine tag (His-tag) |
| Bond Stability | High, resistant to chemical disruption | Lower, reversible with chelating agents |
| Specificity | High for thiol groups | Prone to non-specific binding |
| Control over Orientation | High, via site-specific cysteine placement | Moderate, depends on His-tag location |
| Reversibility | Generally irreversible | Reversible with imidazole (B134444) or EDTA |
The Chemical Basis of Immobilization
Understanding the fundamental chemistry of each method is crucial to appreciating their respective strengths and weaknesses.
This compound: Forging a Stable Covalent Bond
The this compound lipid incorporates a maleimide (B117702) functional group. This group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue on the protein to form a stable, covalent thioether bond. This reaction is highly efficient at neutral pH.
Ni-NTA Chelation: A Reversible Affinity Interaction
The Ni-NTA method relies on the affinity of polyhistidine tags (His-tags) for nickel ions. The NTA group chelates a Ni²⁺ ion, leaving two coordination sites available to bind to the imidazole side chains of the histidine residues in the His-tag. This interaction is non-covalent and can be disrupted by competitive ligands like imidazole or strong chelating agents like EDTA.
Characterization of 18:1 MPB PE Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometric techniques for the characterization of 18:1 (Dioleoyl) sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) conjugates. It further contrasts these methods with alternative biophysical techniques, offering insights into the selection of the most appropriate analytical strategy for your research needs. Experimental data, where available from analogous systems, is presented to support these comparisons.
Introduction to this compound Conjugates
This compound is a maleimide-functionalized lipid that allows for the covalent conjugation of cysteine-containing peptides and proteins to lipid bilayers, such as those in liposomes or nanodiscs. This conjugation strategy is pivotal in the development of targeted drug delivery systems, vaccine formulations, and in vitro diagnostic assays. Accurate characterization of these conjugates is critical to ensure the quality, efficacy, and safety of the final product. Key analytical objectives include confirming the covalent linkage, determining the conjugation efficiency, and assessing the homogeneity of the conjugate population.
Mass Spectrometry for the Characterization of this compound Conjugates
Mass spectrometry (MS) is a cornerstone technique for the detailed structural elucidation and quantification of lipid-protein conjugates.[1][2] The choice between different MS approaches, primarily Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), depends on the specific analytical question, the nature of the protein or peptide, and the overall complexity of the sample.
Comparison of Mass Spectrometry Techniques
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | "Soft" ionization of analytes from solution, producing multiply charged ions.[3] | "Soft" ionization of analytes co-crystallized with a matrix, typically producing singly charged ions.[4] |
| Coupling to Separation | Readily coupled with Liquid Chromatography (LC) for online separation and analysis (LC-MS).[2] | Primarily an offline technique, though can be coupled with LC. Often used for direct analysis of purified samples or in imaging.[5] |
| Sample Throughput | Lower throughput due to the need for chromatographic separation. | Higher throughput for direct analysis of multiple samples on a single target plate. |
| Tolerance to Buffers/Salts | Less tolerant to non-volatile salts and detergents.[6] | More tolerant to salts and buffers.[5] |
| Molecular Weight Range | Well-suited for a wide range of molecular weights, from small peptides to large proteins. | Also suitable for a broad mass range, particularly effective for larger proteins.[4] |
| Fragmentation Analysis | Tandem MS (MS/MS) is readily performed to obtain detailed structural information.[7] | Tandem MS (TOF/TOF) is also possible for structural elucidation.[8] |
| Quantitative Accuracy | Generally considered more accurate for quantification, especially when coupled with LC and using internal standards.[9] | Can be used for relative quantification, but achieving high accuracy can be challenging due to matrix effects and sample heterogeneity.[5] |
Experimental Protocols
Sample Preparation for Mass Spectrometry of this compound Conjugates
A crucial first step for successful mass spectrometric analysis is robust sample preparation to remove interfering substances like non-volatile salts and detergents.[6][10][11]
-
Purification of the Conjugate: The this compound-protein conjugate should first be purified from unreacted protein and lipid. This can be achieved using size-exclusion chromatography (SEC) or affinity chromatography.
-
Buffer Exchange: The purified conjugate should be buffer-exchanged into a volatile buffer system, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, to be compatible with ESI-MS.[6] For MALDI-MS, this step is less critical but can improve data quality.
-
For LC-MS/MS Analysis of Conjugation Site: a. The purified conjugate is denatured, reduced, and alkylated. b. The protein is then digested with a specific protease (e.g., trypsin). c. The resulting peptide mixture is analyzed by LC-MS/MS to identify the peptide containing the cysteine residue conjugated to the this compound.
LC-MS/MS Protocol for Conjugation Site Analysis
-
Chromatography: Peptides are separated on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Mass Spectrometry: The eluting peptides are ionized by ESI and analyzed in a tandem mass spectrometer.
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the modified peptide. The mass shift corresponding to the this compound moiety confirms the conjugation site.
MALDI-TOF MS Protocol for Intact Conjugate Analysis
-
Matrix Preparation: A suitable matrix, such as sinapinic acid for proteins or 2,5-dihydroxybenzoic acid (DHB) for smaller conjugates, is dissolved in an appropriate organic solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).[12]
-
Sample Deposition: The purified conjugate is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the analyte with the matrix.
-
Mass Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer, and the sample is irradiated with a laser to generate ions. The mass-to-charge ratio of the intact conjugate is then measured.
Expected Fragmentation Patterns in Tandem Mass Spectrometry
While specific fragmentation data for this compound conjugates is not widely published, the expected fragmentation patterns can be inferred from the analysis of similar structures. In a tandem MS experiment (e.g., collision-induced dissociation - CID), the conjugate is expected to fragment at several key locations:
-
Lipid Portion: Fragmentation of the fatty acyl chains (18:1) and the glycerophosphate backbone.[13]
-
Linker: Cleavage within the maleimidophenylbutyramide linker.
-
Peptide/Protein Backbone: Fragmentation of the peptide bonds of the conjugated protein, yielding b- and y-ions that can confirm the sequence and pinpoint the modified cysteine residue.[14]
The workflow for identifying the conjugation site by LC-MS/MS is depicted below.
Alternative Characterization Techniques
While mass spectrometry provides unparalleled detail at the molecular level, other techniques offer complementary information about the bulk properties and interaction kinetics of this compound conjugates.
Comparison with Alternative Methods
| Technique | Information Provided | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Confirmation of binding, determination of binding affinity (Kd).[15][16] | High sensitivity, can be performed in solution.[17] | Requires a fluorescent label on either the lipid or the protein, which may alter binding. Provides indirect structural information. |
| Analytical Ultracentrifugation (AUC) | Determination of molecular weight, hydrodynamic radius, and degree of conjugation and aggregation.[18][19] | Provides information on the size and shape distribution in solution without a solid support.[20] | Requires specialized equipment, lower throughput. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd).[21][22][23] | Label-free, provides detailed kinetic information.[24][25] | Requires immobilization of one binding partner, which may affect the interaction. Mass transport limitations can be a concern. |
Experimental Protocols for Alternative Techniques
Fluorescence Spectroscopy for Binding Analysis
-
Labeling: Either the cysteine-containing protein is labeled with a fluorescent probe before conjugation, or a fluorescent lipid is incorporated into the liposome.
-
Titration: The unlabeled partner is titrated into a solution of the labeled partner.
-
Measurement: Changes in fluorescence intensity or anisotropy are monitored.
-
Data Analysis: The binding curve is fitted to an appropriate model to determine the dissociation constant (Kd).[15]
Analytical Ultracentrifugation (AUC) for Conjugate Characterization
-
Sample Preparation: The purified conjugate is loaded into the AUC cell.
-
Sedimentation Velocity: The sample is centrifuged at high speed, and the movement of the conjugate boundary is monitored over time.
-
Data Analysis: The sedimentation coefficient distribution is analyzed to determine the molecular weight and hydrodynamic shape of the conjugate and to detect any aggregates.[19][20]
The general workflow for AUC analysis is illustrated below.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Immobilization: Liposomes containing this compound are captured on an SPR sensor chip.
-
Conjugation: The cysteine-containing protein is flowed over the chip surface to allow for conjugation.
-
Kinetic Analysis: To study the interaction of the conjugated protein with a target molecule, the target is flowed over the chip at various concentrations.
-
Data Analysis: The association and dissociation rates are measured to determine the kinetic constants (kon and koff) and the binding affinity (Kd).[21][23]
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-ESI-MS/MS, is indispensable for confirming the covalent linkage at the amino acid level and for detailed structural characterization. MALDI-TOF MS offers a rapid method for assessing the molecular weight of the intact conjugate. For understanding the broader biophysical properties, such as binding kinetics and solution behavior, alternative techniques like fluorescence spectroscopy, AUC, and SPR provide crucial complementary data. The selection of the most appropriate technique or combination of techniques will depend on the specific research question and the stage of product development.
References
- 1. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. An update of MALDI-TOF mass spectrometry in lipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Protein Binding to Lipid Vesicles by Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. Item - The application of fluorescence spectroscopy to the study of drugâprotein binding - Loughborough University - Figshare [repository.lboro.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Applications of analytical ultracentrifugation to protein size-and-shape distribution and structure-and-function analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical ultracentrifugation as a tool for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
Assessing the In Vivo Stability of 18:1 MPB PE-Protein Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates in vivo is a critical determinant of their efficacy and safety. This guide provides a comprehensive comparison of protein conjugates prepared using the 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) linker with alternative conjugation strategies. The focus is on in vivo stability, supported by experimental data and detailed protocols for assessment.
The this compound linker utilizes the well-established maleimide-thiol reaction to conjugate proteins to liposomes or other lipid-based delivery systems. While efficient, the resulting thioether bond is susceptible to degradation in vivo, primarily through a retro-Michael reaction and subsequent thiol exchange with endogenous molecules like glutathione.[1] This can lead to premature cleavage of the protein from its carrier, potentially compromising therapeutic efficacy and leading to off-target effects.[2]
Comparative Stability of Thiol-Reactive Chemistries
Recent advancements in bioconjugation have led to the development of alternative thiol-reactive linkers with improved in vivo stability compared to traditional maleimides. These next-generation linkers aim to minimize premature drug release and enhance the therapeutic window of protein conjugates.
Table 1: Comparison of In Vitro Plasma Stability of Different Thiol-Reactive Linkers
| Linker Type | Conjugate Example | Matrix | Time (days) | % Payload Remaining | Reference |
| Traditional Maleimide | Trastuzumab-Maleimide-vc-MMAE | Human Plasma | 7 | ~50% | [3] |
| Phenyloxadiazole Sulfone | Trastuzumab-Sulfone-Fluorescein | Human Plasma | 30 | ~90% | [3] |
| Maleamic Methyl Ester | anti-HER2-Maleamic Methyl Ester-MMAE | Rat Plasma | 21 | >85% | [4] |
This table summarizes data from different studies and serves as a comparative illustration. Direct head-to-head comparison studies are limited.
The data clearly indicates that alternative linkers, such as phenyloxadiazole sulfones and maleamic methyl esters, can significantly enhance the stability of protein conjugates in plasma compared to traditional maleimide-based linkers.[3][4]
Experimental Protocols for Assessing In Vivo Stability
To rigorously evaluate the in vivo stability of this compound-protein conjugates and their alternatives, two key experiments are essential: plasma stability assays and biodistribution studies.
This assay assesses the stability of the conjugate in plasma from different species over time, monitoring for the release of the conjugated protein or payload.
Protocol:
-
Preparation of Plasma: Obtain pooled plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubation: Incubate the protein conjugate (e.g., at a final concentration of 1 mg/mL) in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, stop the reaction by adding an appropriate quenching agent or by freezing at -80°C.
-
Analysis: Analyze the samples using techniques such as:
-
Size Exclusion Chromatography (SEC-HPLC): To separate the intact conjugate from the free protein.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of intact conjugate and any released fragments. For antibody-drug conjugates (ADCs), this is often used to determine the drug-to-antibody ratio (DAR) over time.
-
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero. The half-life of the conjugate in plasma can then be determined.
This study determines the tissue distribution, accumulation, and clearance of the protein conjugate in a relevant animal model.
Protocol:
-
Animal Model: Use an appropriate animal model, such as BALB/c or nude mice.
-
Radiolabeling (Optional but Recommended): For quantitative analysis, the protein or the carrier can be labeled with a radionuclide (e.g., 125I, 89Zr).[5][6] Alternatively, a fluorescent label can be used for imaging purposes.[5]
-
Administration: Administer the protein conjugate to the animals via a relevant route, typically intravenous (i.v.) injection into the tail vein.[7]
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, spleen, kidneys, lungs, heart, tumor if applicable).[7]
-
Quantification:
-
Radioactivity Measurement: If radiolabeled, weigh the tissues and measure the radioactivity in a gamma counter.[6][7] Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Imaging: If fluorescently labeled, organs can be imaged ex vivo using an imaging system, or tissue homogenates can be analyzed for fluorescence intensity.[5][6]
-
-
Data Analysis: Generate time-course curves of the conjugate's concentration in different tissues to understand its distribution and clearance profile.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the maleimide-thiol conjugation chemistry and a general workflow for assessing in vivo stability.
Caption: Maleimide-thiol conjugation and subsequent in vivo instability pathways.
Caption: General experimental workflow for assessing in vivo stability.
Conclusion
While this compound is a readily available and widely used lipid for protein conjugation, the inherent instability of the maleimide-thiol linkage warrants careful consideration and thorough experimental evaluation. For applications requiring high in vivo stability, such as targeted drug delivery with potent payloads, next-generation linkers that form more stable bonds with thiols present a significant advantage. The experimental protocols outlined in this guide provide a robust framework for objectively assessing and comparing the in vivo performance of different protein-lipid conjugates, enabling the selection of the most suitable conjugation strategy for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
A Researcher's Guide to Maleimide-Lipids for Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of biomolecules to lipid nanoparticles is a critical step in the development of targeted therapies and diagnostic agents. Maleimide-functionalized lipids are a popular choice for this bioconjugation due to their high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. However, the selection of the optimal maleimide-lipid for a specific application is not trivial and depends on a variety of factors, including reaction efficiency, the stability of the resulting conjugate, and the overall impact on the biological activity of the conjugated molecule.
This guide provides a comparative analysis of different maleimide-lipids used in bioconjugation. We will delve into their chemical structures, compare their performance based on available experimental data, and provide detailed protocols for key experiments to enable researchers to make informed decisions for their specific needs.
Understanding the Landscape of Maleimide-Lipids
Maleimide-lipids are amphiphilic molecules consisting of a hydrophilic headgroup containing the reactive maleimide (B117702) moiety, a linker (often polyethylene (B3416737) glycol or PEG), and a hydrophobic lipid tail that anchors the molecule into a lipid bilayer. The choice of each of these components can significantly influence the bioconjugation process and the properties of the final product.
The most commonly used maleimide-lipids feature a phospholipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), linked to a polyethylene glycol (PEG) chain which terminates in a maleimide group (DSPE-PEG-Maleimide). Variations exist in the lipid anchor, the length of the PEG linker, and the chemical structure of the maleimide group itself. Other notable maleimide-functionalized lipids include those with different headgroup structures, such as diacylglycerol-based lipids, and those with alternative maleimide derivatives like 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) and N-[4-(p-maleimidophenyl)-butyryl] (MPB).
Performance Comparison of Maleimide-Lipids
The performance of a maleimide-lipid in bioconjugation is primarily assessed by its reactivity, the efficiency of the conjugation reaction, and the stability of the formed thioether bond. While direct head-to-head comparative studies across a wide range of maleimide-lipids are limited, the following table summarizes key performance indicators based on available literature. It is important to note that reaction conditions such as pH, temperature, and reactant concentrations can significantly impact these parameters.
| Maleimide-Lipid Type | Structure of Reactive Group | Key Features | Reported Conjugation Efficiency | Stability of Thioether Bond | Key Considerations |
| DSPE-PEG-Maleimide | Standard N-alkyl maleimide | Widely used, commercially available in various PEG lengths.[1] | High, can exceed 95% under optimal conditions with specific peptides.[2] | Susceptible to retro-Michael reaction and thiol exchange, leading to conjugate degradation.[3][4] | The PEG linker enhances stability and circulation time of liposomes.[1] |
| MCC-functionalized Lipids (e.g., MCC-PE) | Cyclohexyl-stabilized maleimide | The aliphatic cyclohexane (B81311) ring increases stability against hydrolysis compared to aromatic maleimides. | Generally high, comparable to standard maleimides. | The resulting thioether bond stability is a subject of ongoing research, but the increased stability of the maleimide group is advantageous. | More stable in aqueous environments, which can be beneficial for pre-functionalization strategies. |
| MPB-functionalized Lipids (e.g., MPB-PE) | Phenyl-butyryl maleimide | The aromatic ring can influence reactivity. | Efficient conjugation has been reported. | The stability of the resulting conjugate can be influenced by the aromatic substituent. N-aryl maleimides can lead to faster hydrolysis of the succinimide (B58015) ring post-conjugation, which can stabilize the thioether linkage.[4] | The aromatic nature may introduce additional non-specific interactions. |
| Diacylglycerol-based Maleimides | Maleimide as headgroup | Designed to mimic the natural lipid structure.[5] | Effective for anchoring polypeptides to membranes.[5] | Stability is dependent on the specific chemical linkage. | May offer different membrane insertion and fusion properties compared to phospholipid-based anchors.[5] |
Key Experimental Protocols
To aid researchers in the evaluation and comparison of different maleimide-lipids, we provide the following detailed experimental protocols for key assays.
Protocol 1: Determination of Maleimide-Lipid Conjugation Efficiency
This protocol describes a method to quantify the efficiency of conjugating a thiol-containing molecule (e.g., a peptide or protein) to maleimide-functionalized liposomes using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Maleimide-functionalized liposomes (e.g., DSPE-PEG-Maleimide containing liposomes)
-
Thiol-containing molecule (e.g., cysteine-terminated peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-ethylmaleimide
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
UV detector
Procedure:
-
Preparation of Thiol-Containing Molecule: If the biomolecule contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP in degassed reaction buffer for 30 minutes at room temperature. Remove excess TCEP by dialysis or size-exclusion chromatography.
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiol-containing molecule in the reaction buffer at a desired molar ratio (e.g., 1:1 to 10:1 maleimide:thiol).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction: Add a 10-fold molar excess of L-cysteine (to react with unreacted maleimides) or N-ethylmaleimide (to react with unreacted thiols) and incubate for 30 minutes.
-
HPLC Analysis:
-
Inject a known amount of the reaction mixture onto the HPLC column.
-
Elute the components using a suitable gradient of the mobile phases.
-
Monitor the elution profile using the UV detector at a wavelength appropriate for the biomolecule (e.g., 220 nm for peptides or 280 nm for proteins).
-
-
Quantification:
-
Identify the peaks corresponding to the unconjugated biomolecule and the conjugated product (which will have a different retention time).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.
-
Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
-
Protocol 2: Assessment of Bioconjugate Stability
This protocol outlines a method to evaluate the stability of the thioether bond in the bioconjugate, particularly its susceptibility to thiol exchange in the presence of a competing thiol like glutathione (B108866) (GSH).
Materials:
-
Purified bioconjugate (from Protocol 1)
-
Stability Buffer: PBS, pH 7.4
-
Glutathione (GSH) solution (e.g., 5 mM in Stability Buffer)
-
HPLC system with a suitable column
-
Mass Spectrometer (MS) (optional, for confirmation)
Procedure:
-
Incubation:
-
Incubate the purified bioconjugate in the Stability Buffer containing a physiological concentration of GSH (e.g., 1-5 mM) at 37°C.
-
As a control, incubate the bioconjugate in the Stability Buffer without GSH under the same conditions.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture.
-
Analysis:
-
Immediately analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
(Optional) Use LC-MS to identify and confirm the presence of the released biomolecule and the GSH-adduct of the maleimide-lipid.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life of the conjugate under these conditions.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the bioconjugation of a thiol-containing biomolecule to maleimide-functionalized liposomes.
Caption: Chemical pathways of maleimide-thiol bioconjugation and subsequent stability or degradation of the thioether conjugate.
Conclusion
The choice of a maleimide-lipid for bioconjugation is a critical decision in the development of lipid-based drug delivery systems and diagnostics. While DSPE-PEG-Maleimide remains a widely used and versatile option, researchers should consider the potential for instability of the resulting thioether bond. For applications requiring enhanced stability, maleimide-lipids with modified headgroups, such as MCC-PE, may offer advantages due to their increased resistance to hydrolysis. The provided experimental protocols and workflows offer a framework for the systematic evaluation of different maleimide-lipids, enabling researchers to select the most suitable candidate for their specific application and to ensure the development of robust and effective bioconjugates. Further research into novel maleimide chemistries that provide more stable linkages will undoubtedly continue to advance the field of bioconjugation.
References
- 1. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Binding of 18:1 MPB PE-Modified Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:1 Maleimidophenyl-butyramide Polyethylene (B3416737) glycol Distearoylphosphatidylethanolamine (18:1 MPB PE)-modified liposomes for targeted drug delivery. We present a detailed analysis of their binding performance against alternative strategies, supported by experimental data and detailed protocols for validation.
Introduction to Targeted Liposomes and the Role of this compound
Targeted liposomes are at the forefront of advanced drug delivery systems, designed to enhance therapeutic efficacy by concentrating pharmacological agents at the site of action, thereby minimizing off-target effects. The efficacy of these systems is critically dependent on the specific and efficient binding of the liposome (B1194612) to its intended biological target. This is achieved by functionalizing the liposome surface with targeting ligands such as antibodies, peptides, or aptamers.
The choice of conjugation chemistry to attach these ligands to the liposome surface is a crucial design parameter. This compound is a widely utilized lipid derivative for this purpose. The maleimide (B117702) group on the distal end of the polyethylene glycol (PEG) chain reacts specifically and efficiently with thiol groups (sulfhydryls) present in cysteine residues of proteins and peptides, forming a stable covalent thioether bond. This targeted covalent conjugation offers a robust and reliable method for ligand attachment.
This guide will delve into the validation of target binding for liposomes functionalized with this compound, comparing its performance with other conjugation strategies and providing detailed experimental methodologies for researchers to assess their own targeted liposomal formulations.
Comparison of Targeting Strategies
The selection of a conjugation strategy significantly impacts the targeting efficiency, stability, and overall performance of the liposomal drug delivery system. Here, we compare the maleimide-thiol chemistry facilitated by this compound with other common and alternative methods.
Table 1: Quantitative Comparison of Targeting Efficacy
| Targeting Strategy | Ligand Attachment Chemistry | Quantitative Outcome | Cell Line/Target | Reference |
| This compound | Maleimide-thiol covalent bond | IC50: 2.1-fold lower than unmodified liposomes | B16F10 melanoma cells | [1] |
| Tumor Reduction: 39.4% | B16F10 tumor-bearing mice | [1] | ||
| Gene Silencing: Superior to DSPE-PEG-COOH | SMMC-7721 cells | [2] | ||
| Non-Covalent Insertion | C18-stearyl chain hydrophobic interaction | IC50: 2.5-fold lower than unmodified liposomes | B16F10 melanoma cells | [1] |
| Tumor Reduction: 56.1% | B16F10 tumor-bearing mice | [1] | ||
| Carboxylate-Amine Coupling | EDC/NHS chemistry with DSPE-PEG-COOH | Gene Silencing: Less effective than DSPE-PEG-MAL | SMMC-7721 cells | [2] |
| Biotin-Streptavidin | High-affinity non-covalent interaction | Qualitative comparison of binding affinity | Transferrin receptor | [3] |
| Click Chemistry | Azide-alkyne cycloaddition | High coupling efficiency, but direct quantitative binding comparison with MPB-PE is limited in the reviewed literature. | N/A | [4][5] |
Note: The data presented is a summary from different studies and direct head-to-head comparisons under identical experimental conditions are limited. The study comparing maleimide-thiol chemistry with non-covalent insertion for a TR peptide showed that while the non-covalent method yielded a greater tumor reduction in that specific model, both methods significantly improved efficacy over unmodified liposomes[1]. Another study demonstrated the superiority of maleimide-based conjugation over carboxylate-amine coupling for siRNA delivery[2].
Experimental Protocols for Binding Validation
Accurate and reproducible validation of target binding is paramount in the development of targeted liposomes. The following are detailed protocols for key experiments.
Liposome Preparation and Ligand Conjugation
The foundation of any binding study is the proper preparation of ligand-conjugated liposomes.
Workflow for Preparation of this compound-Modified Liposomes and Ligand Conjugation:
Caption: Workflow for preparing and conjugating ligands to this compound-modified liposomes.
Protocol for Ligand Conjugation to this compound Liposomes:
-
Prepare Liposomes: Prepare liposomes incorporating 1-5 mol% of this compound using the thin-film hydration and extrusion method. The final lipid concentration should be around 10-20 mM.
-
Thiolate the Ligand (if necessary): If the targeting ligand (e.g., an antibody fragment) does not have a free thiol group, it needs to be thiolated. This can be achieved using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like dithiothreitol (B142953) (DTT). The thiolated ligand should be purified to remove excess reagents.
-
Conjugation Reaction: Mix the thiolated ligand with the MPB PE-containing liposomes at a desired molar ratio (e.g., 1-10 µg of ligand per µmol of lipid). The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction buffer should be at a pH of 6.5-7.5.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purification: Remove unconjugated ligand and other reactants by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
Characterization: Characterize the final product for size, zeta potential, and the amount of conjugated ligand.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique to quantitatively measure the binding affinity and kinetics of liposomes to their target protein in real-time.
Experimental Workflow for SPR Analysis:
Caption: Workflow for analyzing liposome-protein binding kinetics using SPR.
Detailed SPR Protocol:
-
Immobilization of the Target Protein:
-
Activate the surface of a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., a receptor or antibody) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Inject a series of dilutions of the this compound-modified liposomes over the sensor surface at a constant flow rate (e.g., 30 µL/min). Use a range of concentrations that bracket the expected dissociation constant (Kd).
-
Include a "zero concentration" sample (buffer only) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Between each liposome injection, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound liposomes.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the zero concentration sensorgram from the active flow cell data.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Flow Cytometry for Cellular Binding and Uptake
Flow cytometry is a high-throughput method to quantify the binding of fluorescently labeled liposomes to target cells and their subsequent internalization.
Experimental Workflow for Flow Cytometry Analysis:
Caption: Workflow for quantifying liposome-cell binding and uptake via flow cytometry.
Detailed Flow Cytometry Protocol:
-
Liposome Preparation: Prepare liposomes incorporating a fluorescent lipid dye (e.g., 1 mol% Rhodamine-PE or NBD-PE) in the lipid bilayer.
-
Cell Preparation: Harvest target cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubation: Add the fluorescently labeled liposomes (both targeted and non-targeted controls) to the cell suspension at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C for uptake studies or at 4°C to primarily measure surface binding.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound liposomes. Centrifuge at a low speed (e.g., 300 x g) between washes.
-
Quenching (for internalization studies): To differentiate between surface-bound and internalized liposomes, the fluorescence of the surface-bound liposomes can be quenched by adding a quenching agent like Trypan Blue just before analysis.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter. Quantify the cell-associated fluorescence by determining the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
Fluorescence Microscopy for Visualization of Cellular Uptake
Fluorescence microscopy, particularly confocal microscopy, provides visual confirmation of liposome binding and internalization, offering insights into their subcellular localization.
Experimental Workflow for Fluorescence Microscopy:
Caption: Workflow for visualizing liposome internalization using fluorescence microscopy.
Detailed Fluorescence Microscopy Protocol:
-
Cell Seeding: Seed the target cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled liposomes (targeted and non-targeted) at a specific concentration and incubate for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound liposomes.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Permeabilize the cells (if staining intracellular organelles) and stain the nuclei with a fluorescent dye like DAPI. Other organelle-specific stains can also be used to study co-localization.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Z-stack imaging can be performed to confirm the intracellular localization of the liposomes.
-
Image Analysis: Analyze the images to assess the extent of liposome internalization and their subcellular distribution.
Conclusion
The validation of target binding is a critical step in the development of effective liposomal drug delivery systems. This compound offers a robust and widely used method for the covalent attachment of targeting ligands to the liposome surface. The experimental data, though not always from direct head-to-head comparisons in a single study, suggests that maleimide-thiol chemistry provides efficient targeting, leading to enhanced cellular uptake and therapeutic efficacy.
For researchers developing novel targeted liposomes, the choice of conjugation chemistry should be carefully considered and rigorously validated. The detailed protocols provided in this guide for SPR, flow cytometry, and fluorescence microscopy offer a comprehensive toolkit for the quantitative and qualitative assessment of target binding, enabling the rational design and optimization of next-generation liposomal therapeutics. The use of appropriate controls, such as non-targeted liposomes and competitive inhibition assays, is essential for demonstrating the specificity of the targeting interaction. By employing these methodologies, researchers can gain a deeper understanding of the performance of their this compound-modified liposomes and accelerate their translation into clinical applications.
References
- 1. Comparison of two methods for tumour-targeting peptide modification of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 18:1 MPB PE: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 18:1 Maleimidophenyl Butyramide Phosphoethanolamine (18:1 MPB PE)
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like this compound are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, consolidating crucial safety data and operational protocols. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This substance is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative and safety information for this compound, derived from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1] |
| Molecular Weight | 1007.26 g/mol | [1] |
| Physical Form | Powder or liquid (in chloroform) | |
| Storage Temperature | -20°C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H361d (Suspected of damaging the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure) | |
| Precautionary Statements | P202 (Do not handle until all safety precautions have been read and understood), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 + P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P308 + P313 (If exposed or concerned: Get medical advice/attention) |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company. Direct disposal into laboratory drains or regular trash is strictly prohibited.
Materials Required:
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container (clearly labeled, leak-proof, and compatible with the chemical)
-
Hazardous waste labels (provided by your institution's Environmental Health and Safety department)
Procedure:
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react dangerously.
-
Transfer the waste into a designated hazardous waste container. Ensure the container is made of a material compatible with this compound and any solvents it may be dissolved in.
-
-
Labeling:
-
Securely affix a hazardous waste label to the container.
-
Fill out the label completely and accurately. Include the full chemical name: "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)" and the CAS number: 384835-49-8.
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., toxic, irritant, carcinogen).
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
